2'-Fluoro-2'-deoxyadenosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661921. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982712 | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64183-27-3 | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2'-Fluoro-2'-deoxyadenosine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA), a pivotal nucleoside analog in the landscape of antiviral and antitumor research. We delve into its historical discovery, tracing its origins within the broader context of fluorinated nucleoside chemistry. The guide meticulously details its multifaceted biological activities, with a particular focus on its potent anti-HIV efficacy and its role as a prodrug in cancer therapy. Comprehensive quantitative data on its biological performance are presented in structured tables for clear comparison. Furthermore, this document furnishes detailed experimental protocols for its chemical synthesis and biological evaluation, alongside illustrative diagrams of its mechanism of action and experimental workflows, to facilitate further research and development in the field.
Introduction
This compound is a synthetic purine (B94841) nucleoside analog distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This modification confers unique stereoelectronic properties that enhance its metabolic stability and biological activity compared to its natural counterpart, 2'-deoxyadenosine. Initially investigated for its potential as an antiviral and anticancer agent, 2'-F-dA has become a cornerstone for the development of more potent and selective therapeutic agents, most notably the highly effective anti-HIV drug, Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine). This guide will illuminate the scientific journey of 2'-F-dA, from its foundational synthesis to its complex interactions within biological systems.
Discovery and History
The exploration of fluorinated nucleosides as therapeutic agents began in the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961.[1] This pioneering work opened the door to the synthesis of a variety of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. The rationale behind introducing a fluorine atom at the 2'-position was to create analogs that are stable against degradation by nucleases, thereby prolonging their therapeutic window.[1]
Chemical Synthesis
Several synthetic routes for this compound have been developed. The two primary strategies involve either the deoxygenation of a precursor or the glycosylation of a fluorinated sugar with a purine base.
Synthesis from 2-Aminoadenosine (B16350)
A convenient and efficient synthesis of this compound (1) starts from 2-aminoadenosine (2).[2]
Experimental Protocol:
-
Deaminative Fluorination of 2-aminoadenosine (2): 2-aminoadenosine is treated with a fluorinating agent to replace the 2-amino group with fluorine, yielding a 2-fluoroadenosine (B10117) derivative.
-
Silylation: The 3' and 5'-hydroxyl groups of the 2-fluoroadenosine derivative are protected with silyl (B83357) groups to give the corresponding silylated compound (4).[2]
-
Thiocarbonylation: The protected 2-fluoroadenosine (4) is then reacted to form a thiocarbonylimidazolyl derivative (5a).[2]
-
Deoxygenation: The thiocarbonyl derivative (5a) is treated with an excess of tris(trimethylsilyl)silane (B43935) (TTMSS) and tert-butyl peroxide in toluene (B28343) at 80°C to effect an efficient deoxygenation at the 2'-position, yielding the 2'-deoxy derivative (6).[2]
-
Desilylation: The silyl protecting groups on compound (6) are removed using tetraethylammonium (B1195904) fluoride (B91410) (Et4NF) in acetonitrile (B52724) (CH3CN) to afford the final product, this compound (1), in high yield.[2]
Synthesis from 2-Fluoroadenine (B1664080)
An alternative approach utilizes commercially available 2-fluoroadenine.[4]
Experimental Protocol:
-
Glycosylation: Silylated 2-fluoroadenine is coupled with phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction yields a mixture of the α and β anomers of the protected this compound derivative.[4]
-
Anomer Separation: The α and β anomers are separated by chromatography.[4]
-
Desilylation: The separated β-anomer is then desilylated to yield the final product, this compound.[4]
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activity, primarily as an antiviral and an antitumor agent. Its mechanism of action is multifaceted, involving intracellular activation and interaction with key cellular and viral enzymes.
Antiviral Activity
2'-F-dA has demonstrated activity against a range of viruses, with its anti-HIV activity being the most extensively studied. Its more potent derivative, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA or Islatravir), is a testament to the potential of the 2'-fluoro-adenosine scaffold.
Mechanism of Anti-HIV Action:
The antiviral activity of 2'-F-dA is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (2'-F-dATP).[5] This phosphorylation is carried out by cellular kinases.[6][7] Studies on the related compound EFdA suggest that deoxycytidine kinase (dCK) is responsible for the initial phosphorylation to the monophosphate.[1]
Caption: Intracellular activation and anti-HIV mechanism of this compound.
Once phosphorylated, 2'-F-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA by HIV reverse transcriptase (RT). Upon incorporation, it functions as a chain terminator, halting further elongation of the viral DNA. The 4'-ethynyl derivative, EFdA, has been characterized as a "translocation-defective reverse transcriptase inhibitor" (TDRTI), meaning that after its incorporation, it sterically hinders the repositioning of the enzyme on the DNA template, effectively preventing the addition of the next nucleotide.[8]
Quantitative Antiviral Data:
| Compound | Virus | Cell Line | EC₅₀ (nM) | Reference |
| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | HIV-1 | PBMCs | 0.05 | [9] |
Antitumor Activity
This compound has also been investigated for its anticancer properties. Its primary mechanism in this context is as a prodrug for the cytotoxic agent 2-fluoroadenine.[10]
Mechanism of Antitumor Action:
In a gene therapy approach, cancer cells are engineered to express a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP).[10] When 2'-F-dA is administered, it is selectively cleaved by the expressed PNP in the cancer cells, releasing the highly toxic 2-fluoroadenine. 2-fluoroadenine can then be converted to 2-fluoroadenine nucleotides which inhibit DNA synthesis, leading to cancer cell death. This strategy provides a targeted approach to cancer therapy, minimizing toxicity to normal cells that do not express the foreign enzyme.
Caption: Mechanism of this compound as a prodrug in suicide gene therapy.
Quantitative Antitumor Data:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | CCRF-CEM | 90 |
Experimental Workflows
The evaluation of this compound and its analogs follows a standardized workflow in drug discovery, encompassing initial screening for activity and cytotoxicity, followed by detailed mechanistic studies.
Caption: General experimental workflow for the evaluation of this compound.
Protocol for Anti-HIV Activity Assay (Reverse Transcriptase Activity)
This protocol is a representative method for determining the anti-HIV activity of a compound by measuring the inhibition of reverse transcriptase activity in cell culture supernatants.[11]
Materials:
-
CEM-SS cells
-
HIV-1 stock
-
96-well plates
-
Test compound (this compound)
-
RT reaction buffer (1M EGTA, Triton X-100, 1M Tris-HCl pH 7.4, 1M DTT, 1M MgCl2)
-
³H-TTP (tritiated thymidine (B127349) triphosphate)
-
Poly rA/oligo dT template/primer
-
Filter mats
-
5% sodium phosphate (B84403) buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Add CEM-SS cells (approximately 1250 cells/well) to a 96-well plate containing serial dilutions of the test compound.
-
Infection: Infect the cells with HIV-1 at a suitable multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 6 days.
-
Supernatant Collection: Collect the cell culture supernatant which contains progeny virus particles.
-
RT Reaction Mix Preparation: Prepare the reverse transcriptase reaction mix containing RT reaction buffer, ³H-TTP, and Poly rA/oligo dT.
-
RT Reaction: Add the reaction mix and the virus-containing supernatant to a new 96-well plate.
-
Incubation: Incubate at 37°C for 60 minutes to allow the reverse transcriptase to incorporate the ³H-TTP.
-
Harvesting: Spot the reaction mixture onto filter mats.
-
Washing: Wash the filter mats sequentially with 5% sodium phosphate buffer, distilled water, and 70% ethanol to remove unincorporated ³H-TTP.
-
Drying: Dry the filter mats completely.
-
Scintillation Counting: Place the dried filter mats in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the reverse transcriptase activity.
-
Data Analysis: Calculate the percent inhibition of reverse transcriptase activity at each compound concentration compared to the untreated virus control to determine the EC₅₀ value.
Conclusion
This compound has proven to be a remarkably versatile and influential molecule in the field of medicinal chemistry. Its discovery and development have not only provided a deeper understanding of the structure-activity relationships of nucleoside analogs but have also paved the way for the creation of highly potent therapeutics. The enhanced metabolic stability and unique mechanisms of action conferred by the 2'-fluoro substitution continue to make this scaffold an attractive starting point for the design of novel antiviral and anticancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the legacy of this compound in the ongoing quest for more effective treatments for human diseases.
References
- 1. Effects of Substitutions at the 4′ and 2 Positions on the Bioactivity of 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoro-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural modification, the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety, confers unique chemical and biological properties. This alteration enhances the molecule's stability against enzymatic degradation and modulates its biological activity, making it a valuable candidate for antiviral and anticancer therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [1][2][3] |
| Molecular Weight | 269.23 g/mol | [1][2] |
| CAS Number | 21679-12-9 | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 218 °C (decomposes) | |
| Solubility | Soluble in water. | - |
| Optical Activity | [α]20/D -16°, c = 1 in methanol | |
| pKa (Predicted) | 12.60 ± 0.70 | - |
| LogP (Calculated, XLogP3) | -1.0 | [4] |
Experimental Protocols
The determination of the physicochemical properties of nucleoside analogs like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Melting Point
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.
Determination of Solubility
Methodology:
-
A known excess amount of this compound is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
The solubility is expressed in units such as mg/mL or mol/L.
Determination of Octanol-Water Partition Coefficient (LogP)
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water (typically at a pH where the compound is in its neutral form).
-
The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.
-
The funnel is allowed to stand until the two phases have completely separated.
-
A sample is carefully withdrawn from both the n-octanol and the aqueous phase.
-
The concentration of this compound in each phase is quantified using a validated analytical method like HPLC-UV.[6][7]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Determination of pKa
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution using a precision burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through its conversion into active metabolites that interfere with nucleic acid synthesis. A key mechanism involves its interaction with bacterial enzymes, making it a candidate for gene-directed enzyme prodrug therapy (GDEPT).
Caption: Mechanism of action of this compound in GDEPT.
In a therapeutic strategy, tumor cells are engineered to express E. coli purine nucleoside phosphorylase (PNP). The prodrug, this compound, is administered and taken up by these cells.[4] The bacterial PNP then efficiently cleaves the glycosidic bond of 2'-F-dA, releasing the toxic purine base, 2-fluoroadenine.[4] 2-Fluoroadenine can then be further metabolized and incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in the cancer cells.[4]
Experimental Workflow for Characterization
The characterization of a novel nucleoside analog like this compound follows a logical progression of experiments to determine its properties and potential as a therapeutic agent.
Caption: General experimental workflow for nucleoside analog characterization.
This workflow begins with the synthesis and purification of the compound. Its chemical structure is then rigorously confirmed using various spectroscopic and analytical techniques.[8] Following this, a comprehensive physicochemical characterization is performed to understand its fundamental properties. The biological activity is then assessed through in vitro assays, followed by in vivo studies in animal models to evaluate efficacy and toxicity.[9] Finally, ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies are conducted to determine the compound's behavior in a biological system, culminating in the identification of a potential lead compound for further development.
References
- 1. This compound, 64183-27-3 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. polyorginc.com [polyorginc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of 2'-beta-fluoro-2',3'-dideoxyadenosine, an experimental anti-AIDS drug, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Fluoro-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2'-Fluoro-2'-deoxyadenosine, a nucleoside analog with significant therapeutic potential. The document details two primary synthetic methodologies, starting from either 2-aminoadenosine (B16350) or 2-fluoroadenine (B1664080), offering step-by-step experimental protocols. Furthermore, it outlines the key analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by tabulated data. The guide also elucidates the mechanism of action, highlighting its role as a prodrug and the subsequent cytotoxic effects of its metabolite, 2-fluoroadenine. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflows and the biological signaling pathway.
Introduction
This compound is a synthetic purine (B94841) nucleoside analog that has garnered considerable interest in the fields of medicinal chemistry and drug development. Its structural similarity to the natural nucleoside, 2'-deoxyadenosine, allows it to be recognized by cellular enzymes, while the presence of a fluorine atom at the 2'-position of the ribose sugar imparts unique chemical and biological properties. This modification enhances the stability of the glycosidic bond and alters its interaction with key enzymes, leading to potent antiviral and anticancer activities. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this important molecule.
Synthesis of this compound
Two principal synthetic routes for the preparation of this compound are described herein, each offering distinct advantages depending on the available starting materials and desired scale of production.
Synthesis from 2-aminoadenosine
This pathway involves a multi-step process commencing with the deaminative fluorination of 2-aminoadenosine, followed by protection of the hydroxyl groups, deoxygenation at the 2'-position, and final deprotection.
Experimental Protocol:
-
Deaminative Fluorination: 2-aminoadenosine is treated with a suitable fluorinating agent, such as hydrogen fluoride-pyridine, to replace the 2-amino group with a fluorine atom, yielding 2-fluoroadenosine (B10117).
-
Silylation: The 3' and 5'-hydroxyl groups of 2-fluoroadenosine are protected using a silylating agent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.
-
Thiocarbonylation: The 2'-hydroxyl group of the protected 2-fluoroadenosine is then activated by reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) to form a thiocarbonylimidazolyl derivative.
-
Deoxygenation: The 2'-thiocarbonyl derivative undergoes radical-mediated deoxygenation using a reducing agent such as tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN) or tert-butyl peroxide in a suitable solvent like toluene (B28343) at elevated temperature (e.g., 80°C).
-
Desilylation: The silyl (B83357) protecting groups are removed by treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to afford the final product, this compound.
Caption: Synthesis workflow from 2-aminoadenosine.
Synthesis from 2-fluoroadenine
An alternative and often more convergent approach involves the glycosylation of 2-fluoroadenine with a suitable 2-deoxyribose derivative.
Experimental Protocol:
-
Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative is prepared, typically as a glycosyl halide or a thioglycoside. For example, 1-chloro-3,5-di-O-p-toluoyl
The Core Biological Activities of 2'-Fluoro Modified Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has proven to be a transformative strategy in the development of potent antiviral and anticancer agents. This modification significantly enhances the therapeutic potential of nucleosides by improving their metabolic stability, modulating their conformational preferences, and altering their interaction with key cellular and viral enzymes. This technical guide provides an in-depth exploration of the biological activities of 2'-fluoro modified nucleosides, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Therapeutic Areas
The biological activity of 2'-fluoro modified nucleosides is primarily centered on their ability to act as chain terminators of DNA or RNA synthesis and as inhibitors of polymerases. This dual functionality has been successfully exploited in both antiviral and anticancer therapies.
Antiviral Activity: Halting Viral Replication
In the context of viral infections, 2'-fluoro modified nucleosides serve as potent inhibitors of viral polymerases. A prime example is Sofosbuvir , a cornerstone in the treatment of Hepatitis C Virus (HCV). Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the sugar ring sterically hinders the addition of the next nucleotide, thus acting as a chain terminator and halting viral replication.[1][2][3][4][5]
The general mechanism of action for antiviral 2'-fluoro modified nucleosides is a multi-step process:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the nucleoside to its active triphosphate form.
-
Incorporation: The viral polymerase incorporates the triphosphate analog into the elongating viral RNA or DNA strand.
-
Chain Termination: The 2'-fluoro modification prevents the formation of the phosphodiester bond with the next incoming nucleotide, leading to the termination of nucleic acid elongation and the cessation of viral replication.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
In oncology, 2'-fluoro modified nucleosides, such as Gemcitabine (B846) , are effective chemotherapeutic agents. Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog that, once inside the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[6][7][8] These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
DNA Chain Termination: dFdCTP is incorporated into replicating DNA by DNA polymerases. After the incorporation of one more nucleotide, the DNA polymerase is unable to proceed, leading to "masked chain termination." This irreparable damage to the DNA triggers programmed cell death (apoptosis).[8]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the deoxyribonucleotide pool further enhances the incorporation of dFdCTP into DNA.[7]
Gemcitabine's therapeutic effect is mediated through the activation of apoptotic signaling pathways. Studies have shown its involvement in the AMPK/mTOR and JAK2/STAT3 pathways, ultimately leading to the induction of apoptosis in cancer cells.[6]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of various 2'-fluoro modified nucleosides against different viruses and cancer cell lines.
Table 1: Antiviral Activity of 2'-Fluoro Modified Nucleosides
| Compound/Drug Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sofosbuvir | HCV (multiple genotypes) | HCV replicon cells | 0.014 - 0.11 | >100 | >909 | [9] |
| Sofosbuvir | Zika Virus | Huh7 | 4.1 (IC50) | >100 | >24 | [9] |
| Sofosbuvir | Dengue Virus | Huh7 | 4.9 | >100 | >20 | [9] |
| Sofosbuvir | West Nile Virus | Huh7 | 1.2 (IC50) | >100 | >83 | [9] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | HCV replicon cells | 5.0 (EC90) | >100 | >20 | [10] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | - | 175.2 | - | - | [10] |
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | - | - | [9] |
| Clevudine (L-FMAU) | EBV | P3HR1 | 5.0 | >1000 | >200 | [9] |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV | HCV replicon cells | <10 | >100 | >10 | [11] |
Table 2: Anticancer Activity of 2'-Fluoro Modified Nucleosides
| Compound/Drug Name | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine | Pancreatic Cancer Cells | Varies by cell line | [6] |
| Clofarabine | Various Tumor Cells | Potent activity reported | [12] |
| 2a (unspecified 2'-fluorinated isonucleoside) | L1210 Leukemia | 10⁻⁴ - 10⁻⁵ M | [13] |
| 4b (unspecified 2'-fluorinated isonucleoside) | L1210 Leukemia | 10⁻⁴ - 10⁻⁵ M | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 2'-fluoro modified nucleosides are provided below.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on host cells and to calculate the CC50 value.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2'-fluoro modified nucleoside for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) using non-linear regression analysis.
In Vitro Antiviral Assays
Several assays can be used to determine the antiviral efficacy (EC50 value) of the compounds.
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.[1]
Protocol:
-
Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.
-
Overlay: After a short incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration that reduces the number of plaques by 50% compared to the virus control).
Principle: This assay is used for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment). The ability of a compound to inhibit CPE is measured.[1][17]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Treatment and Infection: Add serial dilutions of the compound to the wells, followed by the addition of the virus.
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.
-
CPE Assessment: Visually score the degree of CPE in each well or use a cell viability assay (e.g., MTT) to quantify the number of viable cells.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
HCV NS5B Polymerase Inhibition Assay
Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.[18][19][20][21][22]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template/primer, ribonucleotide triphosphates (rNTPs, including a labeled one like [α-³²P]GTP or a fluorescent analog), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or rNTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Separation and Detection: Separate the newly synthesized radiolabeled or fluorescently labeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.
-
Data Analysis: Quantify the amount of product formed at each compound concentration and calculate the IC50 value (the concentration that inhibits 50% of the polymerase activity).
Gemcitabine DNA Incorporation Assay
Principle: This assay quantifies the amount of gemcitabine that is incorporated into the DNA of treated cells, providing a direct measure of the drug's target engagement.[23][24][25]
Protocol:
-
Cell Treatment: Treat cancer cells with gemcitabine for a specified duration.
-
DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of gemcitabine (dFdC) and a reference nucleoside (e.g., deoxyguanosine, dG) in the hydrolysate.
-
Data Analysis: Express the amount of gemcitabine incorporation as a ratio of dFdC to dG.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of 2'-fluoro modified nucleosides.
Caption: Gemcitabine-induced apoptosis signaling pathway.
Caption: Mechanism of action of Sofosbuvir.
Caption: General experimental workflow for antiviral screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 18. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 19. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 22. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Incorporation of gemcitabine and cytarabine into DNA by DNA polymerase beta and ligase III/XRCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Recognition of 2'-Fluoro-2'-deoxyadenosine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Fluoro-2'-deoxyadenosine triphosphate (2'-F-dATP) is a synthetic nucleoside triphosphate analog with significant applications in the development of therapeutic oligonucleotides and diagnostic probes. The substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar confers enhanced nuclease resistance and unique conformational properties to the resulting nucleic acid polymers. Understanding the enzymatic recognition and incorporation of 2'-F-dATP by various polymerases is critical for its effective utilization. This technical guide provides an in-depth analysis of the enzymatic handling of 2'-F-dATP, including a summary of kinetic data, detailed experimental protocols for assessing its incorporation, and a discussion of the structural basis for its recognition by DNA polymerases, RNA polymerases, and reverse transcriptases.
Introduction
The therapeutic potential of nucleic acid-based drugs, such as antisense oligonucleotides, siRNAs, and aptamers, is often limited by their susceptibility to degradation by cellular nucleases. Chemical modifications of the nucleotide building blocks are a key strategy to overcome this limitation. The 2'-fluoro modification is particularly noteworthy as it not only enhances nuclease resistance but also promotes an A-form helical geometry, which can be beneficial for the binding affinity and specificity of therapeutic oligonucleotides.
The successful synthesis of 2'-fluoro-modified nucleic acids relies on the ability of polymerases to efficiently and faithfully incorporate the corresponding 2'-fluoro-2'-deoxynucleoside triphosphates (2'-F-dNTPs). However, polymerases have evolved to be highly selective for their natural substrates, and the presence of a modification at the 2' position can significantly impact recognition and catalysis. This guide focuses specifically on the adenosine (B11128) analog, 2'-F-dATP, and its interaction with various classes of polymerases.
Enzymatic Incorporation of 2'-F-dATP: A Quantitative Overview
The efficiency of 2'-F-dATP incorporation varies significantly among different polymerases. The following tables summarize the available quantitative data on the kinetic parameters for 2'-F-dATP and related analogs. It is important to note that comprehensive kinetic data for 2'-F-dATP is not available for all commonly used polymerases; therefore, data for other 2'-fluoro-modified nucleotides and related analogs are included for comparative purposes.
DNA Polymerases
| Enzyme Family | Polymerase | Substrate | K_m (µM) | V_max (relative to dATP) | k_cat/K_m (relative to dATP) | Reference |
| B | Human DNA Polymerase α | 2'-F-dATP | - | No incorporation | - | [1] |
| A | Human DNA Polymerase γ | 2'-F-dATP | 1.2 ± 0.2 | 0.11 ± 0.01 | 0.06 | [1] |
| A | Human DNA Polymerase γ | dATP | 0.8 ± 0.1 | 1.0 | 1.0 | [1] |
| B | Vent™ DNA Polymerase | ddATP | 37 | ~0.002 | ~0.001 | [2] |
Note: Data for ddATP with Vent™ DNA Polymerase is provided as a proxy for a 2'-modified nucleotide, highlighting the significant decrease in incorporation efficiency.
Reverse Transcriptases
| Enzyme | Substrate | K_d (µM) | k_pol (s⁻¹) | (k_pol/K_d) (µM⁻¹s⁻¹) | Reference |
| HIV-1 Reverse Transcriptase | 3'-F-dATP | 1.4 ± 0.2 | 0.011 ± 0.001 | 0.0079 | [3] |
| HIV-1 Reverse Transcriptase | dATP | 0.2 ± 0.03 | 35 ± 2 | 175 | [3] |
Note: Data for 3'-F-dATP is presented as a close analog to 2'-F-dATP for HIV-1 RT.
RNA Polymerases
Structural Basis of Recognition and Discrimination
The ability of a polymerase to incorporate 2'-F-dATP is largely determined by the architecture of its active site. The primary mechanism for discriminating between ribonucleotides and deoxyribonucleotides is the "steric gate" model. In most DNA polymerases, a bulky amino acid residue occupies a position that would sterically clash with the 2'-hydroxyl group of a ribonucleotide, thereby preventing its proper alignment for catalysis.
In the case of 2'-F-dATP, the fluorine atom is smaller than a hydroxyl group. This allows it to be accommodated in the active site of some polymerases that would otherwise reject a ribonucleotide. However, the high electronegativity of the fluorine atom can alter the sugar pucker conformation and the overall geometry of the nucleotide, which can affect the precise positioning required for efficient catalysis. This often results in a lower incorporation efficiency (k_cat/K_m) compared to the natural dATP.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzymatic incorporation of 2'-F-dATP.
Single-Nucleotide Incorporation Assay (Steady-State Kinetics)
This assay is used to determine the kinetic parameters (K_m and k_cat) for the incorporation of a single 2'-F-dATP molecule opposite a templating base.
Materials:
-
5'-radiolabeled primer (e.g., with [γ-³²P]ATP)
-
DNA template with a specific sequence designed for the incorporation of a single adenosine
-
DNA polymerase of interest and its corresponding reaction buffer
-
Natural dNTPs (dCTP, dGTP, dTTP)
-
2'-F-dATP
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
Methodology:
-
Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the DNA template by heating the mixture to 95°C for 5 minutes in the polymerase reaction buffer, followed by slow cooling to room temperature.
-
Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template complex, the DNA polymerase, and a varying concentration of 2'-F-dATP. A control set of reactions with varying concentrations of dATP should also be prepared. The concentrations of the other three natural dNTPs should be kept constant and in excess if the experiment is designed to measure extension beyond the single incorporation event.
-
Initiation and Incubation: Initiate the reactions by transferring them to the optimal temperature for the polymerase. Incubate for a time that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).
-
Quenching: Stop the reactions at the designated time by adding an equal volume of stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then resolve the products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the unextended primer and the +1 incorporation product. Calculate the initial velocity of the reaction at each substrate concentration.
-
Data Fitting: Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can be calculated from V_max if the enzyme concentration is known.
Pre-Steady-State "Burst" Kinetics (Quench-Flow)
This method is used to measure the rate of the first nucleotide incorporation event (k_pol) and the dissociation constant (K_d) for the nucleotide.
Materials:
-
Rapid quench-flow instrument
-
High concentrations of active polymerase
-
Radiolabeled primer-template complex
-
2'-F-dATP and dATP
-
Quench solution (e.g., 0.5 M EDTA)
Methodology:
-
Complex Formation: Pre-incubate the polymerase with the radiolabeled primer-template complex to form a binary complex.
-
Rapid Mixing: In the quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing 2'-F-dATP (or dATP) and Mg²⁺ to initiate the reaction.
-
Quenching: After a very short and variable time interval (milliseconds to seconds), the reaction is quenched by mixing with a quench solution.
-
Analysis: The quenched samples are analyzed by denaturing polyacrylamide gel electrophoresis as described in the steady-state protocol.
-
Data Fitting: Plot the concentration of the product versus time. The data should fit a burst equation, which consists of a rapid exponential phase (the "burst") followed by a slower linear phase. The rate of the burst phase corresponds to k_pol, and the amplitude of the burst provides information about the concentration of the active enzyme. The K_d can be determined by measuring k_pol at different substrate concentrations and fitting the data to a hyperbolic equation.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows related to the enzymatic recognition of 2'-F-dATP.
Caption: General mechanism of nucleotide incorporation by a DNA polymerase.
Caption: Experimental workflow for a single-nucleotide incorporation assay.
Caption: Decision guide for selecting a polymerase for 2'-F-dATP incorporation.
Conclusion and Future Directions
The enzymatic incorporation of 2'-F-dATP is a critical step in the synthesis of nuclease-resistant nucleic acids for therapeutic and diagnostic applications. While several DNA and RNA polymerases, as well as reverse transcriptases, are capable of utilizing 2'-F-dATP as a substrate, the efficiency of incorporation is generally lower than that of the natural dATP. This is primarily due to the steric and electronic effects of the 2'-fluoro modification on the conformation of the nucleotide and its interaction with the polymerase active site.
Future research in this area should focus on several key aspects:
-
Comprehensive Kinetic Analysis: There is a need for more systematic studies to determine the kinetic parameters for 2'-F-dATP incorporation by a wider range of commercially available and therapeutically relevant polymerases.
-
Structural Studies: High-resolution crystal structures of polymerases in complex with 2'-F-dATP would provide invaluable insights into the precise molecular interactions that govern its recognition and incorporation, and would guide the rational design of more efficient polymerases.
-
Engineered Polymerases: The development of engineered polymerases with enhanced activity and fidelity for 2'-fluoro-modified nucleotides will be crucial for the cost-effective and large-scale synthesis of 2'-fluoro-modified nucleic acids.
By addressing these research gaps, the scientific community can further unlock the potential of 2'-fluoro-modified nucleic acids in the development of next-generation therapeutics and diagnostics.
References
- 1. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine in Enhancing Nucleoside Analog Stability and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into nucleoside analogs has become a cornerstone of modern medicinal chemistry, leading to the development of potent antiviral and anticancer therapeutics. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant improvements in the stability, metabolic profile, and biological activity of these modified nucleosides. This in-depth technical guide explores the multifaceted role of fluorine in enhancing the stability and modulating the function of nucleoside analogs, providing detailed experimental protocols and quantitative data to support further research and development in this critical area of drug discovery.
The Physicochemical Impact of Fluorination
The substitution of a hydrogen atom or a hydroxyl group with fluorine imparts profound changes to the electronic and conformational properties of the nucleoside scaffold.[1] These alterations are pivotal to the enhanced therapeutic potential of fluorinated analogs.
Increased Metabolic Stability: One of the most significant advantages of fluorination is the enhanced stability of the nucleoside analog.[2][3] The high strength of the C-F bond makes the molecule more resistant to enzymatic degradation, particularly cleavage of the glycosidic bond that links the nucleobase to the sugar moiety.[2][3] This increased stability translates to a longer plasma half-life and improved bioavailability.[2] For instance, the introduction of fluorine at the C-2' position of the sugar ring, as seen in clofarabine, provides high resistance to enzymatic degradation by purine (B94841) nucleoside phosphorylase and metabolic stability against acid hydrolysis.
Modulation of Sugar Pucker and Conformation: The highly electronegative fluorine atom influences the conformation of the furanose ring, a phenomenon critical for the interaction of the nucleoside analog with its target enzymes.[3] Fluorine substitution can lock the sugar into a specific pucker (either a North (C3'-endo) or South (C2'-endo) conformation), which can be crucial for optimal binding to viral polymerases or other target proteins.[3]
Alteration of Electronic Properties: The electron-withdrawing nature of fluorine can alter the pKa of the nucleobase and the overall electronic distribution of the molecule.[2] This can influence hydrogen bonding interactions with target enzymes and affect the efficiency of intracellular phosphorylation, a critical step for the activation of most nucleoside analog prodrugs.[2]
Quantitative Analysis of Fluorine's Impact
The following tables summarize quantitative data from various studies, highlighting the enhanced stability and activity of fluorinated nucleoside analogs compared to their non-fluorinated counterparts.
Table 1: Comparative Plasma Stability
| Compound | Non-fluorinated Analog | Half-life (t½) in Human Plasma (min) | Fluorinated Analog | Half-life (t½) in Human Plasma (min) | Fold Increase in Stability | Reference |
| Deoxycytidine | - | ~5 | Gemcitabine (B846) (2',2'-difluorodeoxycytidine) | ~19-49 | 3.8 - 9.8 | [4] |
| Uridine | - | - | Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative) | ~24 (as the active metabolite GS-331077 has a half-life of 27 hours) | - | [2] |
Table 2: Comparative Inhibitory Activity
| Target Enzyme/Virus | Non-fluorinated Analog | IC₅₀ / Kᵢ | Fluorinated Analog | IC₅₀ / Kᵢ | Fold Increase in Potency | Reference |
| HIV-1 Reverse Transcriptase | Dideoxythymidine | - | 3'-Fluoro-3'-deoxythymidine | More potent | - | [5] |
| Ribonucleotide Reductase | Deoxycytidine Diphosphate (B83284) (dCDP) | - | Gemcitabine Diphosphate (dFdCDP) | Potent inhibitor | - | [6] |
| Hepatitis C Virus NS5B Polymerase | Uridine Triphosphate (UTP) | - | Sofosbuvir Triphosphate (GS-461203) | Potent inhibitor | - | [2] |
Note: Specific IC₅₀/Kᵢ values for direct comparison are often context-dependent and vary between studies. The table indicates the qualitative improvement in potency.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated nucleoside analogs.
Protocol 1: Plasma Stability Assay
Objective: To determine the in vitro stability of a fluorinated nucleoside analog in plasma.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human plasma (or plasma from other species of interest) at 37°C.
-
-
Incubation:
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to precipitate plasma proteins.[7][9]
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.[9]
-
Protocol 2: Metabolic Stability Assay in Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated nucleoside analog in the presence of liver microsomal enzymes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[11]
-
Prepare a NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Incubation Mixture Preparation:
-
Reaction Initiation and Incubation:
-
Reaction Termination and Sample Processing:
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]
-
Protocol 3: Cellular Uptake Assay using LC-MS/MS
Objective: To quantify the uptake of a fluorinated nucleoside analog into cells.
Methodology:
-
Cell Culture:
-
Plate cells of interest (e.g., cancer cell lines or primary cells) in 24-well plates and grow to confluence.[10]
-
-
Uptake Experiment:
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells with ice-cold transport buffer.[10]
-
-
Metabolite Extraction:
-
Lyse the cells with a cold extraction solution (e.g., 70:30 methanol:water) to precipitate proteins and extract intracellular metabolites.[14]
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet debris.
-
Collect the supernatant containing the intracellular compounds.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent nucleoside analog and its phosphorylated metabolites in the cell extract using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Normalize the intracellular concentration to the total protein content or cell number.
-
Determine the initial rate of uptake to calculate kinetic parameters such as Km and Vmax.[10]
-
Protocol 4: Ribonucleotide Reductase Inhibition Assay
Objective: To determine the inhibitory activity of a fluorinated nucleoside analog diphosphate against ribonucleotide reductase (RNR).
Methodology:
-
Reagent Preparation:
-
Purify the RNR subunits (RRM1 and RRM2).
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, containing MgCl₂, KCl, and glycerol).[5]
-
Prepare solutions of the substrate (e.g., [5-³H]CDP), allosteric effectors (e.g., ATP), and the test inhibitor (the diphosphate form of the fluorinated nucleoside analog).[5]
-
Prepare a reducing system (e.g., human thioredoxin, human thioredoxin reductase, and NADPH).[5]
-
-
Enzyme Assay:
-
In a reaction tube, combine the RNR subunits, assay buffer, allosteric effectors, and the reducing system.
-
Add varying concentrations of the inhibitor.
-
Pre-incubate the mixture at 37°C for a few minutes.[5]
-
Initiate the reaction by adding the radiolabeled substrate.
-
-
Reaction Quenching and Product Separation:
-
After a defined incubation time, quench the reaction (e.g., by adding perchloric acid).
-
Separate the product (deoxycytidine diphosphate) from the substrate using an appropriate method (e.g., HPLC).
-
-
Quantification and Data Analysis:
-
Quantify the amount of radiolabeled product formed.
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated nucleoside analogs.
Caption: Mechanism of action of Gemcitabine.
Caption: Drug discovery workflow for nucleoside analogs.
Conclusion
The incorporation of fluorine into nucleoside analogs represents a powerful and validated strategy for enhancing their therapeutic properties. By increasing metabolic stability, modulating conformational preferences, and fine-tuning electronic characteristics, fluorination has yielded a portfolio of highly effective antiviral and anticancer drugs. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the continued exploration and development of novel fluorinated nucleoside analogs. As our understanding of the intricate interplay between fluorine's properties and biological systems deepens, so too will our ability to design the next generation of life-saving medicines.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of deoxycytidine accumulation in gemcitabine treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Innovation: 2'-Fluoro-2'-deoxyadenosine as a Pivotal Precursor in Modern Drug Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of contemporary antiviral and anticancer drug development, the strategic modification of nucleoside analogues remains a cornerstone of innovation. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-F-2'-dA) has emerged as a critical precursor, underpinning the synthesis of a new generation of potent therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution at the 2'-position of the ribose sugar, enhance metabolic stability and modulate biological activity. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, its role as a versatile building block for complex drug molecules, and its intrinsic biological activities that make it a subject of significant scientific interest.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes, each with its own advantages. The most common approaches start from readily available adenosine (B11128) derivatives or purine (B94841) analogues.
Synthesis from 2-Amino-adenosine
A convenient method for the synthesis of this compound involves the deaminative fluorination of 2-aminoadenosine.[1] This multi-step process includes the protection of hydroxyl groups, deoxygenation at the 2'-position, and subsequent deprotection to yield the final product.
Synthesis from 2-Fluoroadenine (B1664080)
An alternative and efficient pathway utilizes commercially available 2-fluoroadenine.[2][3] This method involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative.[2][3][4] The resulting anomeric mixture is then separated and deprotected to afford the desired β-anomer of this compound.[2][3][4]
This compound as a Precursor in Drug Synthesis
The true value of this compound in drug development is realized in its role as a versatile precursor for more complex and potent nucleoside analogues.
Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)
A prime example of the utility of 2'-F-2'-dA is in the synthesis of Islatravir (MK-8591), a highly potent anti-HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI).[5][6][7] The synthesis of Islatravir involves the strategic introduction of an ethynyl (B1212043) group at the 4'-position of the ribose sugar of a this compound derivative.[5][8]
Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides
This compound derivatives also serve as foundational scaffolds for the synthesis of novel antiviral agents targeting other viruses, such as the Hepatitis C virus (HCV). By combining the 2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base, researchers have developed a series of nucleoside analogues with anti-HCV activity.[9][10][11]
Biological Activity and Mechanism of Action
This compound itself exhibits notable antitumor and antiviral properties.[12] Its mechanism of action is often linked to its role as a prodrug.
Enzymatic Activation and Cytotoxicity
In a key mechanism, particularly relevant for cancer gene therapy, this compound is efficiently cleaved by Escherichia coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite, 2-fluoroadenine.[13] This targeted activation in tumor cells expressing the E. coli PNP gene leads to selective cell death.[13] 2'-F-dAdo is reported to be a significantly better substrate for E. coli PNP than F-araA (Fludarabine).[13]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.
| Precursor/Starting Material | Product | Key Reagents/Conditions | Yield | Reference |
| 2-Amino-adenosine | This compound | Deaminative fluorination, silylation, thiocarbonylation, deoxygenation, desilylation | Good yield | [1] |
| 2-Fluoroadenine | This compound | Silylation, coupling with thioglycoside, separation of anomers, desilylation | Good yield | [2][3][4] |
| Compound | Virus/Cell Line | Activity Metric | Value | Reference |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-1 (wild-type) | EC50 | As low as 50 pmol/L | [14] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-1 IIIb in MT4 cells | EC50 | 73 pM | [6] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir) | HIV-2 EHO | EC50 | 98 pM | [6] |
| 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form) | HIV-1 | EC50 | 0.71 ± 0.25 μM | [9] |
| 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form) | HIV-1 | EC90 | 9.5 ± 3.3 μM | [9] |
Experimental Protocols
Synthesis of this compound from 2-Fluoroadenine
-
Silylation of 2-Fluoroadenine: 2-Fluoroadenine is silylated using a suitable silylating agent, such as bis(trimethylsilyl)amine and ammonium (B1175870) sulfate, under reflux conditions to protect the amine group.[2]
-
Glycosylation: The silylated 2-fluoroadenine is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative, for example, phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside.[2][3][4] This reaction typically yields a mixture of α and β anomers.[2][4]
-
Anomer Separation: The α and β anomers of the protected this compound derivative are separated using column chromatography.[2][4]
-
Desilylation: The separated β-anomer is treated with a desilylating agent, such as tetrabutylammonium (B224687) fluoride, to remove the silyl (B83357) protecting groups from the 3' and 5' hydroxyl groups, affording this compound.[2]
Enzymatic Cleavage of this compound by E. coli PNP
-
Reaction Setup: A reaction mixture is prepared containing this compound, purified E. coli purine nucleoside phosphorylase, and a phosphate (B84403) buffer (e.g., 2 mM KH2PO4, pH 7.0).[15]
-
Incubation: The reaction is incubated at a controlled temperature, for instance, 50°C.[15]
-
Monitoring: The progress of the reaction, specifically the formation of 2-fluoroadenine, can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).[16]
Visualizations
Synthesis of this compound from 2-Fluoroadenine
Caption: Synthetic pathway of this compound from 2-Fluoroadenine.
Mechanism of Action: Prodrug Activation by E. coli PNP
References
- 1. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, 64183-27-3 | BroadPharm [broadpharm.com]
- 13. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis [mdpi.com]
Initial In Vitro Studies of 2'-Fluoro-2'-deoxyadenosine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyadenosine is a synthetic purine (B94841) nucleoside analog with demonstrated antitumor and antiviral activities. As a prodrug, it undergoes intracellular conversion to its active triphosphate form, which can then interfere with cellular processes. A key mechanism of its cytotoxicity involves its cleavage by enzymes like E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (B1664080) (FAde).[1] This conversion is particularly relevant in the context of gene-directed enzyme prodrug therapy (GDEPT). The cytotoxic effects of this compound are largely attributed to the induction of apoptosis, a form of programmed cell death. Understanding the initial in vitro cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent.
Quantitative Cytotoxicity Data
Quantitative data on the in vitro cytotoxicity of this compound is primarily available for specific cell lines. For a broader context, data for the closely related and clinically approved nucleoside analog, clofarabine (B1669196) (2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), is also presented.
| Compound | Cell Line | Cell Type | Assay | Metric | Value (µM) | Reference |
| 2'-Deoxy-2'-fluoroadenosine | CCRF-CEM | Human T-cell leukemia | Not Specified | IC50 | 90 | [1] |
| 2'-Deoxy-2'-fluoroadenosine | Trichomonas vaginalis | Protozoan parasite | Not Specified | MIC | 1-3 | [1] |
| Clofarabine | BxPC-3 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |
| Clofarabine | PANC-1 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |
| Clofarabine | CFPAC-1 | Human pancreatic cancer | MTT | IC50 | Not specified, synergistic with gemcitabine | [2] |
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of this compound and related purine nucleoside analogs are mediated through the induction of apoptosis. This programmed cell death is triggered by the triphosphate metabolite of the compound. The key mechanisms include:
-
Inhibition of DNA Synthesis: The triphosphate form of the analog gets incorporated into the DNA of proliferating cells, leading to the termination of DNA chain elongation.
-
Inhibition of Ribonucleotide Reductase: This enzyme, crucial for the production of deoxyribonucleotides for DNA synthesis, is inhibited by the analog's triphosphate form. This depletes the pool of available deoxyribonucleotides.[3][4][5]
-
Mitochondrial Disruption: The compound can induce permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[3]
The signaling pathway for apoptosis induction by purine nucleoside analogs like this compound is multifaceted, involving both intrinsic (mitochondrial) and potentially extrinsic pathways.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (vehicle control).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6]
-
Add 10-20 µL of the MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C.[6]
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]
5. Absorbance Measurement:
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[7]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a flow cytometry-based method to quantify apoptosis induced by this compound.
1. Cell Treatment:
-
Seed cells in a 6-well plate or T25 flask and treat with this compound at various concentrations for the desired time period.
-
Include an untreated control.
2. Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[2]
-
Wash the cell pellet twice with cold PBS.[2]
3. Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Gently vortex the cells.
4. Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
5. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
6. Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Experimental workflow for an Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 4. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. kumc.edu [kumc.edu]
Methodological & Application
Protocol for Solid-Phase Synthesis of 2'-F-ANA Oligonucleotides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) is a synthetic nucleic acid analog that has garnered significant interest in the fields of therapeutics and diagnostics. Its unique structural properties, including a C2'-endo sugar pucker similar to DNA, confer favorable characteristics such as high binding affinity to RNA targets, enhanced nuclease resistance, and the ability to elicit RNase H-mediated cleavage of the target RNA strand.[1][2][3][4] These attributes make 2'-F-ANA oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers.[1][5] This document provides a detailed protocol for the solid-phase synthesis of 2'-F-ANA oligonucleotides using standard phosphoramidite (B1245037) chemistry.
Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment for the synthesis is provided below.
| Reagent/Equipment | Supplier | Notes |
| 2'-F-ANA Phosphoramidites | Glen Research, Bio-Synthesis Inc. | Available for A, C, G, and U/T bases.[6] |
| Controlled Pore Glass (CPG) Solid Support | Glen Research | Derivatized with the initial 2'-F-ANA nucleoside.[7] |
| DNA Synthesizer | Applied Biosystems, etc. | e.g., Applied Biosystems 381A or similar models.[7][8] |
| Standard Synthesis Reagents | Various | Acetonitrile, Tetrazole, Acetic Anhydride, Iodine, etc. |
| Deprotection Solution | Various | Ammonium hydroxide (B78521) or AMA (Ammonium hydroxide/Methylamine). |
| Purification System | Waters, Agilent, etc. | HPLC or PAGE systems. |
Experimental Protocols
The solid-phase synthesis of 2'-F-ANA oligonucleotides follows a cyclical four-step process: detritylation, coupling, capping, and oxidation.
Solid Support Preparation
The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first 2'-F-ANA nucleoside is attached. The loading of the nucleoside on the support typically ranges from 25 to 45 µmol/g.[7]
Synthesis Cycle
The following steps are repeated for each subsequent monomer addition.
Table 1: Standard Synthesis Cycle Parameters
| Step | Reagents | Time | Purpose |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 sec | Removes the 5'-DMT protecting group to free the hydroxyl for the next coupling reaction. |
| Coupling | 0.1 M 2'-F-ANA phosphoramidite in Acetonitrile + 0.45 M Tetrazole in Acetonitrile | 6-10 min | Couples the next phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[1][5][8] A longer coupling time of 6-10 minutes is recommended for 2'-F-ANA monomers compared to standard DNA monomers.[8][9] |
| Capping | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF | 30 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 sec | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
For the synthesis of phosphorothioate (B77711) 2'-F-ANA oligonucleotides, the oxidation step is replaced with a sulfurization step.
Table 2: Sulfurization Step for Phosphorothioate Analogs
| Step | Reagents | Time | Purpose |
| Sulfurization | Sulfurizing Reagent (e.g., 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) or Beaucage reagent) | 5-10 min | Introduces a sulfur atom to create a phosphorothioate linkage, enhancing nuclease resistance. Longer sulfurization times may be required compared to standard DNA synthesis.[9] |
Workflow Diagram
Caption: Solid-phase synthesis workflow for 2'-F-ANA oligonucleotides.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.
Table 3: Cleavage and Deprotection Conditions
| Method | Reagents | Temperature | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | A widely used and effective method.[8] |
| Alternative | 3:1 Ammonium Hydroxide:Ethanol | Room Temp. | 48 hours | A milder condition that can be used.[10] |
| UltraFAST | AMA (1:1 Ammonium Hydroxide:Aqueous Methylamine) | 65°C | 10 minutes | Requires acetyl-protected dC to avoid base modification.[11] |
Purification
The crude oligonucleotide product is purified to remove truncated sequences and other impurities.
Table 4: Purification Methods
| Method | Principle | Advantages |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Size-based separation | High resolution for longer oligonucleotides. |
| High-Performance Liquid Chromatography (HPLC) | Can be Ion-Exchange (charge-based) or Reverse-Phase (hydrophobicity-based) | High purity and scalable.[9][10] |
Conclusion
The solid-phase synthesis of 2'-F-ANA oligonucleotides is a robust and well-established process that utilizes standard phosphoramidite chemistry with minor modifications to coupling and deprotection times. The resulting oligonucleotides exhibit enhanced biophysical and biological properties, making them valuable tools for a wide range of research and therapeutic applications. Careful adherence to the optimized protocols outlined in this document will ensure the successful synthesis of high-quality 2'-F-ANA oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides [biosyn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols: The Use of 2'-Fluoro-2'-deoxyadenosine in Polymerase Chain Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fluoro-2'-deoxyadenosine (2'-FdATP) is a modified nucleoside triphosphate that plays a crucial role in the enzymatic synthesis of nuclease-resistant nucleic acids. The substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar ring imparts significant resistance to degradation by nucleases, a critical feature for in vivo applications. This modification has been instrumental in the development of therapeutic and diagnostic aptamers, single-stranded DNA or RNA molecules that bind to specific targets. The incorporation of 2'-FdATP and other 2'-fluoro modified nucleotides into a growing nucleic acid chain during polymerase chain reaction (PCR) or in vitro transcription is not efficiently catalyzed by wild-type polymerases. Consequently, engineered polymerases with enhanced capabilities for incorporating these modified analogs are essential. These application notes provide a comprehensive overview of the use of 2'-FdATP in PCR, including suitable polymerases, experimental protocols, and key applications.
Principle of Action
The primary advantage of incorporating 2'-fluoro modified nucleotides like 2'-FdATP is the significant increase in the stability of the resulting nucleic acid in biological fluids. This enhanced nuclease resistance is pivotal for the therapeutic application of aptamers, extending their half-life in serum from minutes to hours.[1] The 2'-fluoro modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the oligonucleotide backbone can lead to more stable secondary structures and, in some instances, improved binding affinity to the target molecule.[1]
Data Presentation
Polymerase Suitability for 2'-Fluoro-dNTP Incorporation
The selection of an appropriate polymerase is critical for the successful amplification of nucleic acids containing 2'-fluoro modifications. Wild-type polymerases generally exhibit poor incorporation efficiency for modified nucleotides. However, several commercially available and mutant polymerases have been identified as suitable for this purpose.
| Polymerase Family | Polymerase Name | Suitability for 2'-Fluoro-dNTP Incorporation | Key Characteristics & Notes |
| A-Family (Taq-like) | Taq DNA Polymerase (Wild-Type) | Low | Generally inefficient at incorporating 2'-modified nucleotides.[2][3] Elongation can be blocked by 2'-modified residues.[4] |
| Engineered Taq Mutants (e.g., SFM4-3, SFM4-6, SFP1) | High | Specifically engineered for improved accuracy and efficiency in synthesizing 2'-fluoro modified nucleic acids (XNA).[2][3][5] Show significant improvements in synthesis accuracy over wild-type.[2][3] | |
| B-Family (Pfu-like) | Pfu (exo-) | Moderate to High | Able to incorporate 2'-fluoronucleotides with reasonable efficiency.[6] The exonuclease minus (exo-) version is preferred to prevent degradation of the modified nucleic acid. |
| Vent (exo-) | Moderate to High | Capable of incorporating 2'-fluoronucleotides.[6][7] The exo- version is recommended. | |
| Deep Vent (exo-) | Moderate to High | Can incorporate all four 2'-fluoro-arabino nucleic acid (FANA) analogs to yield full-length products.[6][7] The exo- version is recommended. | |
| KOD Dash | High | Efficiently incorporates 2'-deoxy-4'-thionucleoside 5'-triphosphates and is a family B polymerase, suggesting good performance with other modified nucleotides.[8] | |
| UlTma | High | Identified as a suitable DNA polymerase for preparing 2'-fluoro modified DNA in both synthesis and Sanger sequencing.[6] | |
| T7-like RNA Polymerase | T7 RNA Polymerase (Wild-Type) | Moderate | Can accept 2'-fluoro-CTP, 2'-fluoro-ATP, and 2'-fluoro-UTP as substrates.[7] |
| Y639F T7 RNA Polymerase | High | A mutant T7 RNA polymerase with enhanced ability to synthesize nucleic acids heavily modified with 2'-fluoro groups.[1][9] |
Experimental Protocols
Protocol 1: PCR for the Generation of 2'-Fluoro-dATP Modified DNA
This protocol outlines a general procedure for performing PCR to generate a DNA product containing this compound. Optimization of reaction conditions, particularly the annealing temperature and extension time, may be necessary depending on the template, primers, and polymerase used.
Materials:
-
DNA Template (plasmid, genomic DNA, or PCR product)
-
Forward and Reverse Primers
-
Engineered thermostable DNA polymerase (e.g., UlTma, KOD Dash, or an engineered Taq mutant)
-
10X Polymerase Buffer
-
dNTP mix (containing dGTP, dCTP, TTP)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. The final reaction volume is typically 25-50 µL.
-
The final concentration of each dNTP and 2'-FdATP is typically 200 µM.[12][13]
-
The final concentration of primers is generally between 0.1 and 0.5 µM.[14]
-
The amount of DNA template will vary depending on its complexity (e.g., 1-10 ng for plasmid DNA, 50-200 ng for genomic DNA).[15]
-
The concentration of the polymerase should be as recommended by the manufacturer.
Example Reaction Mixture (50 µL):
-
| Component | Volume | Final Concentration |
| 10X Polymerase Buffer | 5 µL | 1X |
| 10 mM dNTP mix (dGTP, dCTP, TTP) | 1 µL | 200 µM each |
| 10 mM 2'-FdATP | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| DNA Template | variable | As required |
| Engineered DNA Polymerase | 0.5 µL | As recommended |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-68°C* | 30-60 seconds | |
| Extension | 68-72°C** | 1 minute/kb | |
| Final Extension | 68-72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size of the amplicon.
-
The PCR product can be purified using standard methods for downstream applications.
-
Protocol 2: Generation of 2'-Fluoro Modified RNA Aptamers via SELEX
This protocol provides a general workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate 2'-fluoro modified RNA aptamers.[1]
Materials:
-
ssDNA Library (e.g., 5'-PrimerA-(N40)-PrimerB-3')
-
PCR Primers (Forward and Reverse)
-
dNTP Mix
-
Thermostable DNA Polymerase (e.g., Taq) and buffer
-
Y639F T7 RNA Polymerase
-
Transcription Buffer
-
Ribonucleotide Mix (ATP, GTP, 2'-F-UTP, 2'-F-CTP)
-
DNase I (RNase-free)
-
Reverse Transcriptase and buffer
-
Target protein immobilized on a solid support (e.g., magnetic beads)
-
Selection, Wash, and Elution Buffers
Procedure:
-
Initial Pool Generation: A single-stranded DNA library is amplified by PCR to generate a double-stranded DNA template pool.
-
In Vitro Transcription with 2'-Fluoro-NTPs: The dsDNA pool is transcribed in vitro using a mutant T7 RNA polymerase (e.g., Y639F) and a mix of standard ATP and GTP, along with 2'-fluoro-modified CTP and UTP, to produce a pool of 2'-fluoro-modified RNA molecules.[1][9]
-
Selection: The 2'-fluoro RNA pool is incubated with the immobilized target protein. Unbound sequences are washed away.
-
Elution: RNA molecules that have bound to the target are eluted.
-
Reverse Transcription: The eluted RNA is reverse transcribed into cDNA using a reverse transcriptase.
-
PCR Amplification: The cDNA is then amplified by PCR to generate a new dsDNA pool enriched with sequences that bind to the target.
-
Iteration: Steps 2-6 are repeated for multiple rounds (typically 8-15) to enrich for high-affinity aptamers.
-
Sequencing and Characterization: The enriched pool is then cloned and sequenced to identify individual aptamer candidates, which are further characterized for their binding affinity and specificity.
Visualizations
Caption: Workflow for PCR incorporation of 2'-FdATP.
Caption: 2'-FdATP incorporation by an engineered polymerase.
Caption: SELEX workflow for generating 2'-fluoro aptamers.
References
- 1. benchchem.com [benchchem.com]
- 2. Mutant polymerases capable of 2' fluoro-modified nucleic acid synthesis and amplification with improved accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00064D [pubs.rsc.org]
- 4. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 8. PCR amplification of 4'-thioDNA using 2'-deoxy-4'-thionucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 11. 2'-Fluoro-dATP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]
- 12. neb.com [neb.com]
- 13. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. neb.com [neb.com]
- 16. bosterbio.com [bosterbio.com]
- 17. addgene.org [addgene.org]
- 18. 표준 PCR 프로토콜 [sigmaaldrich.com]
Application Notes and Protocols for 2'-Fluoro-2'-deoxyadenosine Phosphoramidite in Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) phosphoramidite (B1245037) is a key building block that offers significant advantages over native oligonucleotides. The replacement of the 2'-hydroxyl group with a fluorine atom imparts desirable properties, including enhanced nuclease resistance and increased thermal stability of duplexes, making it a valuable modification for antisense oligonucleotides, siRNAs, and aptamers.[1] This document provides detailed application notes and protocols for the use of this compound phosphoramidite in automated DNA synthesis.
Application Notes
Enhanced Nuclease Resistance
Oligonucleotides modified with 2'-fluoro substitutions exhibit significantly increased resistance to degradation by nucleases present in serum and cellular environments.[2] This enhanced stability is crucial for in vivo applications, as it prolongs the half-life of the oligonucleotide, allowing for a more sustained therapeutic effect. While the 2'-fluoro modification alone provides some protection, its combination with a phosphorothioate (B77711) (PS) backbone results in remarkable stability against nuclease-mediated degradation.[2][3]
Increased Thermal Stability and Binding Affinity
The incorporation of this compound increases the melting temperature (Tm) of oligonucleotide duplexes.[4] This enhanced thermal stability is a result of the fluorine atom's high electronegativity, which influences the sugar pucker to favor an RNA-like C3'-endo conformation. This conformation leads to a higher binding affinity for complementary RNA targets, a critical feature for antisense and siRNA applications.[1] The stabilization is additive, with each 2'-fluoro modification contributing to the overall stability of the duplex.[5]
Mechanism of Action in Gene Silencing
Oligonucleotides containing 2'-fluoro modifications can elicit gene silencing through the RNase H-mediated degradation of target mRNA.[1] The 2'-F-ANA/RNA duplexes adopt a conformation that is recognized by RNase H, leading to the cleavage of the target RNA strand. This mechanism is central to the therapeutic action of many antisense oligonucleotides.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of oligonucleotides modified with this compound.
Table 1: Comparison of Melting Temperatures (Tm) of Modified vs. Unmodified Duplexes
| Duplex Type | Modification | Change in Tm (°C) per modification | Reference |
| RNA-RNA | 2'-Fluoro | +1 to +2 | [5] |
| DNA-RNA | 2'-Fluoro-N3'→P5' phosphoramidate | ~+5 | [6] |
| DNA-DNA | 2'-Fluoro-N3'→P5' phosphoramidate | ~+4 | [6] |
| L-DNA-L-DNA | 2'-Fluoro-L-deoxyuridine | +1.7 to +1.9 | [7] |
| L-DNA-L-DNA | 2'-Fluoro-L-cytidine | +0.5 to +0.7 | [8] |
Table 2: Serum Stability of Modified Oligonucleotides
| Oligonucleotide Type | Modification(s) | Half-life (t½) in Human Serum | Reference |
| Unmodified DNA | None | ~1 hour | [9] |
| DNA with 3' inverted dT cap | 3' inverted dT | Several hours | [9] |
| 2'-Fluoro RNA (fYrR) | 2'-Fluoro | ~5 to 16 hours | [9] |
| 2'-Fluoro Phosphorothioate | 2'-Fluoro + PS backbone | Substantially longer than unmodified | [3] |
| Fully modified (2'-O-Methyl and 2'-Fluoro) | 2'-OMe and 2'-Fluoro | Little degradation after prolonged incubation | [9] |
Table 3: Coupling Efficiency
| Phosphoramidite Type | Protecting Group | Coupling Efficiency (%) | Reference |
| Standard DNA | Standard (e.g., Bz, iBu) | >99% | [10] |
| This compound | Benzoyl (Bz) | Generally lower than standard DNA, requires extended coupling time | [11] |
| Guanosine with bulky protecting group | Acetyl and DPC | 59 | [10] |
| Guanosine without bulky protecting group | Acetyl | 84 | [10] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide
This protocol outlines the general steps for the automated synthesis of oligonucleotides containing this compound phosphoramidite on a standard DNA synthesizer.
1. Synthesizer Preparation:
-
Ensure the synthesizer is clean and all reagent lines are primed.
-
Install fresh, high-quality reagents:
-
This compound phosphoramidite (and other required phosphoramidites) dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole).
-
Capping solutions (Cap A and Cap B).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
2. Solid Support:
-
Use a solid support (e.g., CPG) appropriate for the desired synthesis scale and 3'-terminus.
3. Synthesis Cycle:
-
Program the synthesizer to perform the following cycle for each monomer addition. Note the extended coupling time for the 2'-fluoro phosphoramidite.
| Step | Reagent/Action | Typical Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removes the 5'-DMT protecting group. |
| 2. Coupling | 2'-F-dA phosphoramidite + Activator | 3-15 minutes | Couples the phosphoramidite to the 5'-OH of the growing chain.[11][12] |
| 3. Capping | Capping A + Capping B | 30-60 seconds | Acetylates unreacted 5'-hydroxyl groups. |
| 4. Oxidation | Iodine solution | 30-60 seconds | Converts the phosphite (B83602) triester to a stable phosphate (B84403) triester. |
| 5. Wash | Acetonitrile | As per synthesizer protocol | Removes excess reagents. |
4. Final Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected.[11]
Protocol 2: Deprotection of 2'-Fluoro Modified Oligonucleotides
1. Reagent Preparation:
-
Prepare a 1:1 (v/v) mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[11]
2. Deprotection Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Cool the vial on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: Purification of 2'-Fluoro Modified Oligonucleotides by HPLC
1. Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water.
2. Purification Procedure:
-
Resuspend the dried, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the oligonucleotide using a gradient of Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions containing the full-length product.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
Desalt the purified oligonucleotide.
Visualizations
Caption: Workflow for automated synthesis of 2'-fluoro modified oligonucleotides.
Caption: Experimental workflow for assessing nuclease resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2' Fluoro RNA Modification [biosyn.com]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. chemrxiv.org [chemrxiv.org]
Application of 2'-Fluoro-2'-deoxyadenosine in ¹⁹F NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyadenosine (2'-Fd-Ado) is a valuable nucleoside analog that has garnered significant interest in the fields of chemical biology and drug discovery. The incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar bestows unique physicochemical properties upon this molecule, making it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio (resulting in a sensitivity of approximately 83% of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment. This sensitivity allows for the detection of subtle conformational changes in nucleic acids and their interactions with other molecules, such as proteins and small molecule ligands, without the background signal inherent in ¹H NMR of biological macromolecules.[1][2][3]
These application notes provide detailed protocols for the synthesis of 2'-Fd-Ado, its incorporation into oligonucleotides, and its application as a ¹⁹F NMR probe to study the structure and interactions of DNA.
Key Applications
-
Probing DNA Conformation: The ¹⁹F chemical shift of 2'-Fd-Ado is highly sensitive to the local electronic environment, making it an excellent reporter of DNA secondary structure.[1] This allows for the differentiation of single-stranded DNA, duplex DNA, G-quadruplexes, and i-motifs.[1]
-
Studying DNA-Protein Interactions: Changes in the ¹⁹F NMR signal of a 2'-Fd-Ado labeled oligonucleotide upon protein binding can provide valuable information about the binding interface, conformational changes in the DNA, and binding affinity.
-
High-Throughput Screening: ¹⁹F NMR-based screening assays using 2'-Fd-Ado labeled DNA can be employed to identify small molecules that bind to a specific DNA target.
-
Enzymatic Assays: Monitoring the change in the ¹⁹F NMR signal can be used to follow enzymatic reactions involving DNA, such as those catalyzed by polymerases, nucleases, and ligases.
Data Presentation
The following table summarizes the expected ¹⁹F NMR chemical shifts of this compound incorporated into different DNA structures. These values are referenced to an external standard of trifluoroacetic acid (TFA) at -76.55 ppm relative to CFCl₃. The exact chemical shifts can vary depending on the sequence context, buffer conditions, and temperature.
| Environment | Expected ¹⁹F Chemical Shift Range (ppm) | Notes |
| 2'-Fd-Ado Mononucleoside | ~ -205 to -210 | Chemical shift is dependent on solvent and pH. |
| Single-Stranded DNA | ~ -203 to -206 | Represents a relatively flexible and solvent-exposed environment. |
| Duplex DNA (B-form) | ~ -200 to -203 | Shift is influenced by base stacking and the more constrained helical structure. |
| G-Quadruplex | ~ -198 to -202 | The unique folded structure of the G-quadruplex results in a distinct chemical shift. |
| i-Motif | ~ -201 to -204 | The chemical shift is sensitive to the intercalated structure of the i-motif. |
| Protein-Bound DNA | Significant shift from the unbound state | The magnitude and direction of the shift depend on the specific protein-DNA interactions at the labeled site. |
Experimental Protocols
Protocol 1: Synthesis of this compound (2'-Fd-Ado)
This protocol is based on a convergent synthesis approach starting from 2-fluoroadenine (B1664080).
Materials:
-
2-Fluoroadenine
-
Phenyl 3,5-bis[O-(tert-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (B52724)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents (e.g., dichloromethane, methanol)
Procedure:
-
Silylation of 2-Fluoroadenine: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-fluoroadenine in anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate followed by an excess of HMDS. Reflux the mixture until the 2-fluoroadenine is fully silylated (monitor by TLC). Remove the excess HMDS and solvent under reduced pressure.
-
Glycosylation: Dissolve the silylated 2-fluoroadenine and phenyl 3,5-bis[O-(tert-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside in anhydrous acetonitrile. Add a suitable Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the α and β anomers of the protected 2'-Fd-Ado.
-
Desilylation: Dissolve the purified protected 2'-Fd-Ado in tetrahydrofuran (B95107) (THF). Add a solution of TBAF (1M in THF) and stir at room temperature until the desilylation is complete (monitor by TLC).
-
Final Purification: Quench the reaction with water and extract the product. Purify the crude 2'-Fd-Ado by silica gel column chromatography to obtain the final product.
Protocol 2: Synthesis of 2'-Fd-Ado Phosphoramidite (B1245037)
This protocol describes the conversion of the protected 2'-Fd-Ado nucleoside into its phosphoramidite derivative for use in solid-phase oligonucleotide synthesis.
Materials:
-
5'-O-DMT-N⁶-benzoyl-2'-fluoro-2'-deoxyadenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 5'-O-DMT-N⁶-benzoyl-2'-fluoro-2'-deoxyadenosine in anhydrous dichloromethane.
-
Phosphitylation: Cool the solution to 0 °C and add DIPEA. Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small amount of triethylamine (B128534) to prevent degradation.
Protocol 3: Incorporation of 2'-Fd-Ado into Oligonucleotides
This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing a 2'-Fd-Ado modification using standard phosphoramidite chemistry.
Materials:
-
2'-Fd-Ado phosphoramidite
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for automated DNA synthesis (deblocking, activation, capping, and oxidation solutions)
-
Ammonium hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection
Procedure:
-
Synthesizer Setup: Prepare the 2'-Fd-Ado phosphoramidite solution in anhydrous acetonitrile at the desired concentration (typically 0.1 M). Install the phosphoramidite vial on an automated DNA synthesizer.
-
Synthesis Cycle: Program the DNA synthesizer to perform the standard synthesis cycle (detritylation, coupling, capping, oxidation).
-
Coupling Time: For the incorporation of the 2'-Fd-Ado phosphoramidite, increase the coupling time to at least 6 minutes to ensure high coupling efficiency. Standard DNA phosphoramidites typically require a shorter coupling time.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the CPG support and remove the protecting groups using concentrated ammonium hydroxide or AMA at elevated temperatures.
-
Purification: Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 4: ¹⁹F NMR Data Acquisition and Processing
This protocol provides general guidelines for acquiring and processing ¹⁹F NMR spectra of 2'-Fd-Ado labeled oligonucleotides.
NMR Spectrometer and Probe:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
Sample Preparation:
-
Dissolve the purified 2'-Fd-Ado labeled oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O.
-
The final sample concentration should be in the range of 50-200 µM.
-
For protein-DNA interaction studies, prepare samples with and without the target protein at the desired molar ratios.
NMR Experiment Parameters:
-
Pulse Sequence: A standard one-dimensional ¹⁹F NMR experiment with proton decoupling (e.g., zgfhig on Bruker spectrometers).
-
Spectral Width: A spectral width of approximately 50-100 ppm, centered around the expected chemical shift of the 2'-Fd-Ado residue (~ -200 ppm).
-
Acquisition Time: 0.5 - 1.0 seconds.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Number of Scans: 1024 to 8192 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C), or as required for the specific biological system under investigation.
-
Referencing: Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard if it does not interact with the sample.
Data Processing:
-
Apply an exponential window function with a line broadening of 5-10 Hz.
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Perform baseline correction.
-
Reference the chemical shifts to the external or internal standard.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for oligonucleotide synthesis with 2'-Fd-Ado.
Caption: Application pathways for ¹⁹F NMR with 2'-Fd-Ado.
References
- 1. Characterization of 2-Fluoro-2'-deoxyadenosine in Duplex, G-Quadruplex and i-Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
Application Notes and Protocols: Enzymatic Incorporation of 2'-Fluoro-2'-deoxyadenosine into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology and therapeutic development. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-FdATP) stands out as a critical analog for the synthesis of nucleic acids with enhanced stability and novel functionalities. The substitution of the 2'-hydroxyl group with a fluorine atom imparts significant resistance to nuclease degradation and can modulate the conformational properties of the resulting DNA or RNA strand. This modification is particularly valuable in the development of antisense oligonucleotides, siRNAs, and aptamers, where in vivo stability is paramount for therapeutic efficacy. These application notes provide a comprehensive overview of the enzymatic incorporation of 2'-FdATP, including the enzymes that facilitate this process, detailed experimental protocols, and the key applications of the resulting modified nucleic acids.
Principle of Enzymatic Incorporation
The enzymatic incorporation of 2'-FdATP into a growing nucleic acid chain is catalyzed by various DNA and RNA polymerases. While not all polymerases can efficiently utilize this modified nucleotide, several have been identified and engineered for this purpose. The core mechanism involves the formation of a phosphodiester bond between the 5'-triphosphate of the incoming 2'-FdATP and the 3'-hydroxyl group of the elongating strand. The selection and efficiency of incorporation are influenced by the specific polymerase, the reaction conditions, and the surrounding template sequence.
Key Enzymes for 2'-FdATP Incorporation:
-
Human DNA Polymerases:
-
Thermostable DNA Polymerases:
-
Mutant Taq Polymerases: Engineered variants of Taq DNA polymerase have been developed to improve the synthesis and accuracy of 2'-fluoro-modified nucleic acids (2'F XNA).[2]
-
-
RNA Polymerases:
-
Syn5 RNA Polymerase: This marine cyanophage RNA polymerase exhibits a low intrinsic discrimination against the incorporation of 2'-fluoro dNMPs.[3] The efficiency of incorporation can be influenced by the presence of magnesium and manganese ions.[3]
-
T7 RNA Polymerase: Wild-type T7 RNA polymerase has limited ability to incorporate 2'-fluoro nucleotides; however, mutant versions, such as the Y639F variant, show significantly improved efficiency.
-
Applications of 2'-Fluoro-Modified Nucleic Acids
The unique properties of nucleic acids containing this compound residues have led to their use in a variety of research and therapeutic applications:
-
Antisense Oligonucleotides: The increased nuclease resistance of 2'-fluoro-modified oligonucleotides enhances their stability in biological fluids, making them more effective as antisense agents for gene silencing.
-
siRNA (Small interfering RNA): The incorporation of 2'-fluoro pyrimidines into siRNA duplexes increases their stability and has been shown to enhance their in vivo anti-HBV activity.
-
Aptamers: 2'-fluoro-modified aptamers exhibit enhanced stability and binding affinity to their targets, making them robust tools for diagnostics and therapeutics.
-
XNA (Xeno Nucleic Acids): Fully 2'-fluoro-substituted nucleic acids are a class of XNA with applications in synthetic biology and the development of novel genetic materials.[2]
Quantitative Data on 2'-FdATP Incorporation
Table 1: Kinetic Parameters for 2'-FdATP Incorporation by Human DNA Polymerases
| Polymerase | Substrate | Km (µM) | Vmax (relative to dATP) | Reference |
| Human DNA Polymerase α | 2'-FdATP | Data determined, but specific values not available in the cited abstract. | Data determined, but specific values not available in the cited abstract. | [1] |
| Human DNA Polymerase γ | 2'-FdATP | Data determined, but specific values not available in the cited abstract. | Data determined, but specific values not available in the cited abstract. | [1] |
Note: While a study by Marquez et al. (2000) determined the Km and Vmax for 2'-FdATP with human DNA polymerases α and γ, the specific values were not available in the publicly accessible abstract.[1]
Table 2: Qualitative Efficiency of 2'-FdATP Incorporation by Other Polymerases
| Polymerase | Efficiency of 2'-Fluoro Nucleotide Incorporation | Notes |
| Mutant Taq Polymerases | Improved accuracy and synthesis of 2'F XNA compared to native polymerases.[2] | Specific mutations are engineered to enhance performance with modified nucleotides. |
| Syn5 RNA Polymerase | Low intrinsic discrimination against 2'-fluoro dNMPs.[3] | Efficiency is dependent on the specific 2'-fluoro nucleotide and the template sequence.[3] |
| T7 RNA Polymerase (Y639F mutant) | Efficiently incorporates 2'-fluoro modified nucleotides. | This mutant is widely used for the synthesis of 2'-fluoro-modified RNA. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Fluoro-Modified DNA using a Mutant DNA Polymerase
This protocol provides a general guideline for the synthesis of a 2'-fluoro-modified DNA strand using a mutant thermostable DNA polymerase (e.g., an engineered Taq polymerase).
Materials:
-
Mutant DNA Polymerase (e.g., SFM4-3)
-
10x Polymerase Reaction Buffer
-
DNA Template
-
Forward and Reverse Primers
-
This compound triphosphate (2'-FdATP)
-
dGTP, dCTP, TTP (or dTTP)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit
Procedure:
-
Reaction Setup: On ice, prepare a 50 µL reaction mixture in a PCR tube as follows:
-
5 µL of 10x Polymerase Reaction Buffer
-
1 µL of DNA Template (10-100 ng)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of 2'-FdATP (10 mM)
-
1 µL each of dGTP, dCTP, TTP (10 mM each)
-
1 µL of Mutant DNA Polymerase (1-5 U/µL)
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermocycling: Place the reaction tube in a thermocycler and perform the following program:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute/kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis and Purification:
-
Analyze a 5 µL aliquot of the PCR product by agarose gel electrophoresis to confirm the size and yield of the modified DNA.
-
Purify the remaining product using a suitable DNA purification kit to remove primers, unincorporated nucleotides, and the polymerase.
-
Protocol 2: In Vitro Transcription of 2'-Fluoro-Modified RNA using Syn5 RNA Polymerase
This protocol describes the synthesis of an RNA transcript containing this compound using Syn5 RNA polymerase.
Materials:
-
Syn5 RNA Polymerase
-
10x Syn5 Transcription Buffer
-
Linearized DNA template with a Syn5 promoter
-
This compound triphosphate (2'-FdATP)
-
GTP, CTP, UTP
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: At room temperature, combine the following in a microcentrifuge tube:
-
2 µL of 10x Syn5 Transcription Buffer
-
1 µL of Linearized DNA Template (0.5-1 µg)
-
1 µL of 2'-FdATP (10 mM)
-
1 µL each of GTP, CTP, UTP (10 mM each)
-
1 µL of RNase Inhibitor
-
1 µL of Syn5 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the 2'-fluoro-modified RNA using an appropriate RNA purification kit. Elute the RNA in nuclease-free water.
-
Analysis: Assess the quality and quantity of the synthesized RNA using a spectrophotometer and by denaturing polyacrylamide gel electrophoresis.
Visualizations
Caption: Workflow for the enzymatic incorporation of 2'-FdATP.
Caption: Properties and applications of 2'-fluoro-modified nucleic acids.
References
- 1. Polymerization of 2'-fluoro- and 2'-O-methyl-dNTPs by human DNA polymerase alpha, polymerase gamma, and primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 2'-Fluoro-2'-deoxyadenosine Modified Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) into oligonucleotides represents a significant advancement in nucleic acid therapeutics and diagnostics. This modification enhances nuclease resistance, increases binding affinity to target sequences, and improves the overall stability of the oligonucleotide.[1][2] Consequently, 2'-F-dA modified oligonucleotides are promising candidates for a range of applications, including antisense therapy, siRNA, and aptamers.
Following solid-phase synthesis, the crude oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence alongside impurities such as truncated sequences (failure sequences), incompletely deprotected oligonucleotides, and other small molecule contaminants from the synthesis process.[3][4] The removal of these impurities is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product for downstream applications.[3]
This document provides detailed application notes and protocols for the most common and effective methods for purifying this compound modified oligonucleotides: High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Polyacrylamide Gel Electrophoresis (PAGE). The selection of the optimal purification strategy is dependent on several factors, including the length of the oligonucleotide, the required final purity, the scale of the synthesis, and the intended application.[4][5]
Purification Strategies Overview
A variety of techniques are available for the purification of 2'-F-dA modified oligonucleotides, each with distinct advantages and limitations. The primary methods are summarized below.
References
Application Notes and Protocols for Testing 2'-Fluoro-2'-deoxyadenosine Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyadenosine is a synthetic nucleoside analog that has demonstrated potential as an antiviral agent. As a member of the nucleoside analog class of drugs, its mechanism of action is predicated on the inhibition of viral replication through interference with viral nucleic acid synthesis. This document provides detailed protocols for cell culture-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound. It also includes a summary of available quantitative data and a visualization of its proposed mechanism of action.
Data Presentation
The antiviral activity and cytotoxicity of this compound and its derivatives are crucial parameters for determining its therapeutic potential. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 2'-Deoxy-2'-fluoroadenosine | Respiratory Syncytial Virus (RSV) | HEp-2 | > 50[1] | Not Reported | Not Applicable |
| 2'-Deoxy-2'-fluoroadenosine | Not Applicable (Cytotoxicity) | CCRF-CEM | Not Applicable | 90[1] | Not Applicable |
Note: Data for this compound is limited. The table includes available data and will be updated as more research becomes available.
Mechanism of Action
The antiviral activity of this compound, like other nucleoside analogs, is initiated by its phosphorylation within the host cell to its active triphosphate form. This process is carried out by host cell kinases. The resulting this compound triphosphate (2'-FdATP) then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral DNA polymerase or reverse transcriptase.
Upon incorporation into the growing viral DNA chain, the presence of the 2'-fluoro group on the sugar moiety can lead to chain termination, thus halting viral replication. This selective targeting of viral polymerases over host cell polymerases is a key factor in the therapeutic window of nucleoside analogs.
References
Application Notes and Protocols for the Synthesis and Enzymatic Use of 2'-Fluoro-2'-deoxyadenosine-triphosphate (2'-F-dATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyadenosine-5'-triphosphate (2'-F-dATP) is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP) utilized in a wide array of biochemical and therapeutic applications. The strategic placement of a fluorine atom at the 2' position of the deoxyribose sugar imparts unique chemical and biological properties. This modification enhances the stability of nucleic acids against nuclease degradation and can modulate the substrate specificity of polymerases, making 2'-F-dATP an invaluable tool in the development of therapeutic oligonucleotides, antiviral agents, and diagnostic probes.[1][2] This document provides detailed protocols for the chemical synthesis of 2'-F-dATP and its subsequent application in enzymatic studies, along with relevant quantitative data and workflow visualizations.
Chemical Synthesis of this compound-triphosphate
The synthesis of 2'-F-dATP is a multi-step process that begins with the synthesis of the nucleoside, 2'-deoxy-2'-fluoroadenosine, followed by its triphosphorylation.
Synthesis of 2'-Deoxy-2'-fluoroadenosine
A common route to synthesize 2'-deoxy-2'-fluoroadenosine involves the fluorination of a suitably protected adenosine (B11128) precursor. One convenient method starts from 2-aminoadenosine (B16350), which undergoes deaminative fluorination, followed by silylation of the hydroxyl groups, deoxygenation at the 2' position, and subsequent desilylation.[3][4]
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoroadenosine
-
Deaminative Fluorination of 2-aminoadenosine: 2-aminoadenosine is treated with a fluorinating agent (e.g., hydrogen fluoride-pyridine) to yield 2-fluoroadenosine (B10117).
-
Silylation: The 3' and 5'-hydroxyl groups of 2-fluoroadenosine are protected using a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) to yield the corresponding silylated derivative.
-
Thiocarbonylation: The protected 2-fluoroadenosine is then subjected to thiocarbonylation.
-
Deoxygenation: The thiocarbonyl derivative undergoes radical deoxygenation at the 2' position using a reagent such as tris(trimethylsilyl)silane (B43935) (TTMSS).
-
Desilylation: The silyl (B83357) protecting groups are removed using a fluoride (B91410) source like tetraethylammonium (B1195904) fluoride (Et4NF) to afford 2'-deoxy-2'-fluoroadenosine.[3]
Triphosphorylation of 2'-Deoxy-2'-fluoroadenosine
The final step in the synthesis of 2'-F-dATP is the phosphorylation of the 5'-hydroxyl group of 2'-deoxy-2'-fluoroadenosine. A widely used method is the Yoshikawa procedure, which employs phosphoryl chloride (POCl₃) in a trimethyl phosphate (B84403) solvent.
Experimental Protocol: Triphosphorylation
-
Monophosphorylation: 2'-deoxy-2'-fluoroadenosine is reacted with phosphoryl chloride in trimethyl phosphate at a low temperature (e.g., 0 °C) to yield the 5'-monophosphate.
-
Conversion to Triphosphate: The resulting 5'-monophosphate is then activated and reacted with pyrophosphate to form the 5'-triphosphate, 2'-F-dATP.[5]
-
Purification: The crude 2'-F-dATP is purified by ion-exchange chromatography (e.g., using a DEAE-Sephadex column) followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).[6][7]
Synthesis Workflow
Caption: Chemical synthesis pathway for 2'-F-dATP.
Physicochemical Properties of 2'-F-dATP
A summary of the key physicochemical properties of commercially available 2'-F-dATP is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅FN₅O₁₂P₃ (free acid) | [6] |
| Molecular Weight | 509.17 g/mol (free acid) | [6] |
| Purity (HPLC) | ≥ 95% | [6][7] |
| Form | Solution in water | [6] |
| Concentration | 100 mM - 110 mM | [6][7] |
| pH | 7.5 ± 0.5 | [6][7] |
| λmax | 259 nm | [6] |
| Storage Conditions | -20 °C | [6] |
Enzymatic Studies using 2'-F-dATP
2'-F-dATP serves as a substrate for various DNA and RNA polymerases, enabling the enzymatic synthesis of 2'-fluoro-modified nucleic acids. The efficiency and fidelity of incorporation are dependent on the specific polymerase used.
Polymerase Substrate Specificity
Different polymerases exhibit varying degrees of tolerance for 2'-F-dATP. For instance, Tgo (exo-) DNA polymerase can incorporate 2'-fluoro-modified nucleotides with an efficiency comparable to their natural deoxy counterparts.[8] In contrast, 2'-F-ATP can be utilized by DNA polymerase α and γ, but not by DNA polymerase β.[9]
| Polymerase | Substrate Activity with 2'-F-dATP | Reference |
| Tgo (exo-) DNA Polymerase | Incorporation rate for fATP is ~1.1–2 fold that of dATP. | [8] |
| Human DNA Polymerase α | Can substitute for dATP. | [9] |
| Human DNA Polymerase γ | Can substitute for dATP. | [9] |
| Human DNA Polymerase β | Does not substitute for dATP. | [9] |
| E. coli RNA Polymerase | Inhibited by 2'-F-dATP (Ki = 200 µM). | [10] |
| T7 RNA Polymerase Mutants | Can synthesize chimeric DNA containing 2'-F-dGTP. | [11] |
Experimental Protocol: Enzymatic Incorporation of 2'-F-dATP via Primer Extension
This protocol describes a typical primer extension assay to evaluate the incorporation of 2'-F-dATP by a DNA polymerase.
Materials:
-
Template DNA
-
Primer (fluorescently or radioactively labeled for detection)
-
Thermostable DNA polymerase (e.g., Taq, Vent(exo-), KOD Dash)
-
Reaction buffer (supplied with the polymerase)
-
dNTP mix (dGTP, dCTP, TTP)
-
2'-F-dATP solution (100 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the reaction mixture on ice in a PCR tube. For a 20 µL reaction, the components are typically assembled as follows:
-
10 ng template DNA
-
0.4 µM primer
-
1x reaction buffer
-
200 µM each of dGTP, dCTP, TTP
-
200 µM 2'-F-dATP (or dATP for positive control)
-
0.025 U/µL DNA polymerase
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling: Perform the primer extension reaction in a thermal cycler. A typical program includes:
-
Initial denaturation: 95°C for 1 minute
-
20 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 52°C for 30 seconds
-
Extension: 74°C for 1 minute
-
-
Final extension: 74°C for 5 minutes
-
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primer from the unextended primer. The incorporation of 2'-F-dATP is confirmed by the presence of a band corresponding to the full-length product.
Enzymatic Incorporation Workflow
Caption: Workflow for enzymatic incorporation of 2'-F-dATP.
Applications in Research and Drug Development
The unique properties of 2'-F-dATP make it a valuable reagent in various applications:
-
Synthesis of Modified Oligonucleotides: 2'-F-dATP is a building block for the synthesis of 2'-fluoroarabino nucleic acid (FANA) and other modified oligonucleotides with enhanced nuclease resistance and binding affinity to target RNA.[8][12]
-
Aptamer Selection: The incorporation of 2'-fluoro-modified nucleotides can improve the stability and binding properties of aptamers, which are structured nucleic acids that bind to specific targets.[6]
-
Antiviral and Antitumor Research: 2'-Deoxy-2'-fluoroadenosine, the nucleoside precursor to 2'-F-dATP, has demonstrated antitumor and antiviral activities by interfering with viral or cancer cell replication upon incorporation into DNA.[2]
-
Enzyme Mechanism Studies: As a modified substrate, 2'-F-dATP is used to probe the active sites and mechanisms of polymerases and other nucleotidyl transferases.[9][10]
Conclusion
This compound-triphosphate is a versatile analog of dATP with significant applications in molecular biology, diagnostics, and therapeutic development. The protocols and data presented here provide a comprehensive guide for the synthesis and enzymatic use of 2'-F-dATP, enabling researchers to leverage its unique properties in their studies. Careful consideration of polymerase choice is critical for the successful enzymatic incorporation of this modified nucleotide.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2'-Fluoro-dATP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]
- 7. 2'-Fluoro-dCTP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]
- 8. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA tra ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02904F [pubs.rsc.org]
- 9. 2'-F-dATP BIOLOG Life Science Institute [biolog.de]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of FANA Modified siRNAs in Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing. However, their therapeutic application has been hindered by challenges such as poor metabolic stability, off-target effects, and inefficient cellular uptake.[1][2] 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) modification of siRNAs represents a significant advancement in overcoming these hurdles.[1][2] FANA-modified siRNAs demonstrate enhanced nuclease resistance, increased potency, and prolonged gene silencing effects compared to their unmodified counterparts.[1][2][3] This document provides detailed application notes and protocols for utilizing FANA-modified siRNAs in gene silencing research and development.
Key Advantages of FANA Modified siRNAs
-
Enhanced Serum Stability: FANA modifications substantially increase the half-life of siRNAs in serum, making them more suitable for in vivo applications.[1][2]
-
Increased Potency: FANA-modified siRNAs can be more potent than unmodified siRNAs, allowing for effective gene silencing at lower concentrations.[1][2]
-
Compatibility with RNAi Machinery: FANA-containing siRNAs are recognized by the RNA-induced silencing complex (RISC) and effectively trigger the RNAi pathway for target mRNA degradation.[1][3]
-
Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate off-target effects, a common challenge with RNAi therapeutics.[4][5]
-
Versatile Modification Strategies: FANA units can be incorporated throughout the sense strand and at the 5' or 3' ends of the antisense strand, offering flexibility in design to optimize performance.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on FANA-modified siRNAs, providing a clear comparison of their properties.
| Modification Strategy | Target Gene | Half-life in Serum | Potency (IC50) | Fold Improvement vs. Unmodified siRNA | Reference |
| Fully FANA-modified sense strand | Luciferase | ~6 hours | Not specified | 4-fold more potent | [1][2] |
| Unmodified siRNA | Luciferase | <15 minutes | Not specified | - | [1][2] |
| FANA-modified sense and antisense strands | Luciferase | Not specified | Maintained or improved | Maintained activity | [1] |
| FANA Modification Location | Effect on Gene Silencing |
| Throughout sense strand | Well tolerated, minimal loss of activity |
| 5' or 3' ends of antisense strand | Well tolerated |
Signaling Pathways
FANA-modified oligonucleotides can function through two distinct gene silencing pathways depending on their design: the RNA interference (RNAi) pathway for double-stranded siRNAs and the RNase H-mediated pathway for single-stranded antisense oligonucleotides (ASOs).
FANA-modified siRNA: RISC-Mediated Gene Silencing
FANA-modified siRNAs, designed as double-stranded molecules, are processed by the cellular RNAi machinery. The antisense strand is loaded into the RISC, which then guides the complex to the complementary target mRNA, leading to its cleavage and subsequent degradation.
Caption: FANA-siRNA RISC-mediated gene silencing pathway.
FANA ASO: RNase H-Mediated Gene Silencing
FANA Antisense Oligonucleotides (ASOs) are single-stranded molecules that bind to target RNA. The resulting FANA/RNA duplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to gene silencing.[6]
Caption: FANA ASO RNase H-mediated gene silencing pathway.
Experimental Protocols
Protocol 1: In Vitro Gene Silencing with FANA-modified siRNA using Lipid-based Transfection
This protocol describes a general procedure for transfecting mammalian cells with FANA-modified siRNAs to achieve target gene knockdown.
Materials:
-
FANA-modified siRNA duplex
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
Lipofectamine® 2000 Transfection Reagent (or equivalent)
-
24-well tissue culture plates
-
Nuclease-free water
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
Workflow:
Caption: Workflow for lipid-based transfection of FANA-siRNA.
Procedure:
-
Cell Seeding: The day before transfection, seed 1.0 x 10^5 cells per well in a 24-well plate with complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.[1]
-
siRNA Preparation: On the day of transfection, dilute the FANA-modified siRNA to the desired final concentration (e.g., 60 nM) in serum-free medium (e.g., Opti-MEM®).[1]
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium according to the manufacturer's instructions (a common ratio is 1 µg of siRNA to 2 µl of reagent).[1] Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific gene and cell line.
-
Analysis: After incubation, harvest the cells and analyze the target gene expression by qRT-PCR for mRNA levels or Western blot for protein levels.
Protocol 2: Gymnotic (Transfection Reagent-Free) Delivery of FANA Oligonucleotides
FANA oligonucleotides, particularly ASOs, have been shown to enter cells without the need for transfection reagents, a process termed "gymnotic delivery".[7][8][9] This method is particularly useful for difficult-to-transfect cells.
Materials:
-
FANA ASO or potentially FANA-modified siRNA
-
Cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
Nuclease-free water or buffer for reconstitution
-
Tissue culture plates or flasks
Workflow:
Caption: Workflow for gymnotic delivery of FANA oligonucleotides.
Procedure:
-
Reconstitution: Reconstitute the lyophilized FANA oligonucleotide in an appropriate volume of sterile, nuclease-free water or buffer to create a stock solution.[8] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[8]
-
Cell Preparation:
-
Adherent Cells: Plate cells in your desired culture vessel and allow them to adhere.
-
Suspension Cells: Prepare cells in a culture flask or tube.
-
-
FANA Addition: Add the FANA oligonucleotide stock solution directly to the cell culture medium to achieve the desired final concentration. Working concentrations for silencing experiments can range from 500 nM to 5 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration.[8]
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically, but effects are typically observed within this timeframe.[8]
-
Analysis: Harvest the cells and assess target gene knockdown using appropriate molecular biology techniques.
Protocol 3: Serum Stability Assay of FANA-modified siRNA
This protocol outlines a method to assess the stability of FANA-modified siRNAs in the presence of serum.
Materials:
-
FANA-modified siRNA
-
Unmodified siRNA (as a control)
-
Fetal Bovine Serum (FBS) or human plasma
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Loading buffer (e.g., 0.5x TBE, 6% Ficoll)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Workflow:
Caption: Workflow for siRNA serum stability assay.
Procedure:
-
Sample Preparation: Resuspend a known amount of FANA-modified siRNA and unmodified siRNA (e.g., 2 µg) in serum (e.g., 10% FBS or human plasma).[1]
-
Incubation: Incubate the samples at 37°C.[1]
-
Time-course Sampling: At designated time points (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs), collect aliquots of the reaction and immediately add them to a loading buffer that stops nuclease activity and prepares the sample for electrophoresis.[1] Freeze samples at -20°C until all time points are collected.[1]
-
PAGE Analysis: Separate the siRNA samples on a native polyacrylamide gel to resolve intact double-stranded siRNA from degraded single-stranded products.[1]
-
Visualization and Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.[1] Quantify the intensity of the band corresponding to the intact siRNA at each time point using densitometry.[1] The percentage of intact siRNA can be calculated relative to the 0-hour time point.[1]
Troubleshooting and Considerations
-
Off-Target Effects: While FANA modifications can reduce off-target effects, it is crucial to include proper controls in all experiments. These include non-targeting (scrambled) siRNA controls and testing multiple siRNAs targeting different regions of the same gene.
-
Delivery Efficiency: For lipid-based transfection, optimize the siRNA-to-lipid ratio and cell confluency for each cell line. For gymnotic delivery, a dose-response curve is essential to find the optimal concentration that balances efficacy and potential toxicity.
-
Duration of Silencing: FANA-modified siRNAs can exhibit prolonged gene silencing.[1] Time-course experiments are recommended to determine the duration of the knockdown effect for your specific application.
Conclusion
FANA-modified siRNAs offer a significant improvement over conventional siRNAs for gene silencing applications. Their enhanced stability, potency, and compatibility with the RNAi machinery make them valuable tools for both in vitro and in vivo research. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize FANA-modified siRNAs in their gene silencing studies.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. stemcell2018.org [stemcell2018.org]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 7. Use of a Self-Delivering Anti-CCL3 FANA Oligonucleotide as an Innovative Approach to Target Inflammation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencewerke.com [sciencewerke.com]
Troubleshooting & Optimization
solubility issues of 2'-Fluoro-2'-deoxyadenosine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2'-Fluoro-2'-deoxyadenosine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
There is conflicting information regarding the aqueous solubility of this compound. While some suppliers state that it is soluble in water, a patent describing its purification notes that both this compound and the impurity adenine (B156593) have similar, poor solubility, making them difficult to separate by washing with water.[1] This suggests that its solubility in aqueous buffers may be limited.
For comparison, the parent compound, 2'-deoxyadenosine (B1664071), is reported to be soluble in water at a concentration of 25 mg/mL. The introduction of the fluorine atom at the 2' position can alter the physicochemical properties of the molecule, including its solubility.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
Due to potential limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[2] These stock solutions can then be diluted into the desired aqueous buffer for the final experimental concentration.
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in aqueous solutions:
-
pH: The ionization state of the molecule, which is pH-dependent, can significantly impact its solubility.
-
Temperature: Solubility often increases with temperature, although the stability of the compound at elevated temperatures should be considered.
-
Buffer composition and ionic strength: The type of buffer and the concentration of salts can influence solubility.
-
Presence of co-solvents: The addition of organic co-solvents can enhance solubility.
Q4: How can I improve the dissolution of this compound in my aqueous buffer?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Prepare a stock solution in DMSO: Dissolve the compound in DMSO at a high concentration first, then dilute this stock solution into your aqueous buffer.
-
Adjust the pH: Modifying the pH of the buffer may improve solubility.
-
Gentle heating: Warming the solution may aid dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue: Precipitate forms when dissolving this compound directly in an aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound is limited.
-
Solution:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex or sonicate the stock solution until the compound is fully dissolved.
-
Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).
-
Issue: The compound precipitates out of the aqueous buffer after dilution from a DMSO stock.
-
Possible Cause: The final concentration in the aqueous buffer exceeds the solubility limit, even with a small percentage of DMSO.
-
Solution:
-
Decrease the final concentration: Your target concentration may be too high for the chosen buffer system.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO may be required.
-
Use a different co-solvent system: For in vivo applications, formulations containing DMSO, PEG300, and Tween-80 in saline have been used for similar compounds.[2][3] A mixture of DMSO and SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline is another option.[2][3]
-
Data Presentation
Table 1: Solubility Data for 2'-deoxyadenosine (Parent Compound)
| Solvent | Solubility | Reference |
| Water | 25 mg/mL |
Note: This data is for the non-fluorinated parent compound and should be used as a general guideline. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Aqueous Solubility
This protocol provides a general workflow for assessing the solubility of this compound in a specific aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock solution.
-
Add the desired aqueous buffer to each tube to a final volume of 1 mL, ensuring the final DMSO concentration is constant (e.g., 1%).
-
Vortex each tube for 1 minute.
-
Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to equilibrate.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The highest concentration at which no precipitate is observed is the approximate solubility.
Visualizations
References
Technical Support Center: Chemical Synthesis of 2'-Fluoro Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 2'-fluoro nucleosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2'-fluoro nucleosides, offering potential causes and solutions to help you navigate these complex experimental procedures.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield during fluorination | - Choice of fluorinating agent: Some reagents may not be effective for specific substrates. For example, while DAST is a versatile reagent, it can fail or give low yields in certain reactions.[1][2] - Steric hindrance: Bulky protecting groups on the sugar moiety can hinder the approach of the fluorinating agent. - Side reactions: Formation of elimination byproducts or rearrangement products can reduce the yield of the desired fluorinated product.[3] - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | - Optimize fluorinating agent: Consider alternative reagents such as Deoxo-Fluor® or Pyfluor. For specific transformations, electrophilic fluorinating agents like Selectfluor® may be more suitable.[2] - Modify protecting group strategy: Use smaller protecting groups or a strategy that minimizes steric hindrance around the reaction center. - Control reaction conditions: Carefully control the temperature and reaction time to minimize side reactions. The use of non-polar solvents can sometimes suppress elimination. - Monitor reaction progress: Use TLC or NMR to monitor the reaction and ensure it has gone to completion before workup. |
| Poor stereoselectivity (formation of undesired anomers) | - Neighboring group participation: For pyrimidine (B1678525) nucleosides, the C2-carbonyl can participate in the reaction, leading to the formation of 2,2'-anhydronucleoside intermediates and affecting stereochemical outcomes.[4] - Sugar pucker conformation: The conformation of the furanose ring (North vs. South) influences the facial selectivity of the fluorination and glycosylation steps.[5][6] - Nature of the nucleobase and sugar: The inherent electronic and steric properties of the specific nucleobase and fluorinated sugar can favor the formation of one anomer over the other.[2] | - Protect the nucleobase: For pyrimidine nucleosides, protection of the N3-position can prevent the formation of the 2,2'-anhydro intermediate and favor an SN2 reaction.[4] - Utilize bulky protecting groups: Introducing bulky protecting groups at the 3' and 5' positions can influence the sugar conformation to favor the desired stereochemical outcome.[2] - Optimize glycosylation conditions: Vary the Lewis acid catalyst, solvent, and temperature to improve the stereoselectivity of the glycosylation reaction. - Employ enzymatic glycosylation: In some cases, glycosyltransferases can offer high stereoselectivity.[7][8] |
| Difficulty in purification of the final product | - Co-elution of anomers: The α and β anomers often have very similar polarities, making their separation by column chromatography challenging.[2] - Presence of closely related impurities: Side products from the synthesis can be difficult to separate from the desired product. - Hydrolysis of protecting groups: Some protecting groups may be partially cleaved during purification, leading to a mixture of compounds. | - Optimize chromatographic conditions: Use high-performance liquid chromatography (HPLC) with different stationary and mobile phases. For phosphoramidites, adding a small amount of triethylamine (B128534) to the elution solvent can prevent hydrolysis.[9] - Crystallization: If the product is crystalline, recrystallization can be a highly effective purification method. - Derivatization: In some cases, derivatizing the mixture to improve the separation of the components, followed by removal of the derivatizing group, can be a viable strategy. |
| Glycosidic bond cleavage | - Acidic conditions: The glycosidic bond of nucleosides, particularly 2',3'-dideoxynucleosides, can be unstable in acidic media.[2] The presence of a 2'-fluoro substituent is known to increase the stability of the glycosidic bond to acid hydrolysis.[2] | - Use neutral or basic conditions: During deprotection and purification steps, avoid strongly acidic conditions. - Careful selection of protecting groups: Choose protecting groups that can be removed under conditions that do not cleave the glycosidic bond. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 2'-fluoro nucleosides?
A1: There are two primary approaches for the synthesis of 2'-fluoro nucleosides: the divergent approach and the convergent approach .[3][10]
-
Divergent (or linear) synthesis: This method involves the direct fluorination of a pre-formed nucleoside. This strategy is often more direct but can be challenging due to the influence of the nucleobase on the stereochemical outcome of the fluorination reaction.[3]
-
Convergent synthesis: This approach involves the synthesis of a fluorinated sugar moiety which is then coupled (glycosylated) with a heterocyclic base. While this method can be longer, it often allows for better control over the stereochemistry at the 2'-position.[3][10]
Q2: Which fluorinating agents are commonly used, and what are their advantages and disadvantages?
A2: Several fluorinating agents are used in the synthesis of 2'-fluoro nucleosides.
-
(Diethylamino)sulfur trifluoride (DAST): DAST is a widely used and versatile reagent for converting hydroxyl groups to fluorine with inversion of configuration (SN2).[2][11] However, it can be thermally unstable and may lead to side reactions like elimination.[12]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This is a more thermally stable alternative to DAST, offering similar reactivity with improved safety.
-
Selectfluor® (F-TEDA-BF4): This is an electrophilic fluorinating agent, often used for the fluorination of enol ethers or silyl (B83357) enol ethers derived from sugar lactones.[2]
-
Hydrogen fluoride (B91410) (HF): Often used in the form of HF-pyridine or anhydrous HF, it is a classical reagent for the fluorination of 2,2'-anhydronucleosides.[2] It is highly corrosive and requires special handling precautions.
Q3: How does the stereochemistry at the 2'-position (arabino vs. ribo) impact the synthesis?
A3: The desired stereochemistry at the 2'-position significantly influences the synthetic strategy.
-
2'-Deoxy-2'-fluoro-arabinonucleosides (2'F-araN, "up" fluoro): These are often synthesized from a ribonucleoside precursor where the 2'-hydroxyl group is in the "up" position. Direct SN2 fluorination of a 2'-"down" hydroxyl group (xylo configuration) can also yield the arabino product. The synthesis of pyrimidine 2'F-araN can be complicated by the formation of a 2,2'-anhydronucleoside intermediate.[2][4]
-
2'-Deoxy-2'-fluoro-ribonucleosides (2'F-riboN, "down" fluoro): These are typically synthesized from an arabinonucleoside precursor with a 2'-"up" hydroxyl group via an SN2 fluorination reaction.[6]
The choice of starting material and fluorination method is critical for achieving the desired stereoisomer.
Q4: What is the role of protecting groups in the synthesis of 2'-fluoro nucleosides?
A4: Protecting groups are essential for a successful synthesis and serve several purposes:
-
Preventing side reactions: They mask reactive functional groups (hydroxyls and amines) on the sugar and the nucleobase, preventing them from interfering with the desired reactions.[13]
-
Influencing stereoselectivity: Bulky protecting groups at the 3'- and 5'-positions can control the conformation of the sugar ring, thereby directing the stereochemical outcome of the fluorination and glycosylation steps.[2]
-
Improving solubility: They can enhance the solubility of the nucleoside intermediates in organic solvents.
Commonly used protecting groups include benzoyl (Bz), silyl ethers (e.g., TBDMS, TIPS), and dimethoxytrityl (DMT). The choice of protecting groups must be compatible with the reaction conditions of subsequent steps.
Q5: What are the key challenges in the glycosylation step with a fluorinated sugar?
A5: The glycosylation of a 2'-fluorinated sugar with a nucleobase presents several challenges:
-
Anomeric control: The formation of a mixture of α and β anomers is a common problem. The desired β-anomer, which is the naturally occurring configuration, often needs to be separated from the undesired α-anomer by chromatography.[2]
-
Reactivity of the fluorinated sugar: The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the anomeric center, requiring harsher reaction conditions or more potent Lewis acid catalysts.
-
Stability of the fluorinated sugar: The fluorinated sugar donor must be stable under the glycosylation conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of 2'-fluoro nucleosides.
Table 1: Yields of 2'-Fluorination Reactions
| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |
| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | DAST | 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose | 71% | [1] |
| 3',5'-di-O-TIPS-2'-deoxyribonolactone enolate | NFSI | 2'-deoxy-2'-fluoro-arabino-lactone | 72% | [14] |
| 2'-O-triflyl-N3-benzoyl-5'-O-DMT-thymidine | TBAF | 2'-deoxy-2'-fluoro-β-D-arabinofuranosylthymine | Low | [4] |
| N6-Trityl-9-[2-O-(4-methoxybenzyl)-5-O-trityl-β-d-xylofuranosyl]adenine | DAST | N6-Trityl-9-[3-deoxy-3-fluoro-2-O-(4-methoxybenzyl)-5-O-trityl-β-d-ribofuranosyl]adenine | 61% | [6] |
Table 2: Diastereoselectivity in 2'-Fluorination
| Substrate | Conditions | Product Ratio (arabino:ribo) | Reference |
| 3',5'-di-O-TIPS-2'-deoxyribonolactone silyl enol ether | NFSI, -78 °C | Only arabino isomer observed | [14] |
| 3',5'-di-O-TBS-2'-deoxyribonolactone silyl enol ether | NFSI, -78 °C | 1:1.6 (arabino:ribo) | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [1]
-
Dissolve 1,3,5-tri-O-benzoyl-D-ribose in anhydrous dichloromethane (B109758) in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (diethylamino)sulfur trifluoride (DAST) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure fluorinated sugar.
Protocol 2: Phosphoramidite (B1245037) Preparation of Protected 2'F-ara-Nucleosides [9]
-
Dry the protected 2'F-ara-nucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxy-2'-fluoro-arabinonucleoside) by co-evaporation with anhydrous pyridine (B92270) or by drying under high vacuum.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.
-
Stir the reaction for the specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude phosphoramidite by silica gel chromatography, using a solvent system containing a small amount of triethylamine (e.g., 0.5%) to prevent hydrolysis.
Visualizations
Caption: General experimental workflow for the convergent synthesis of 2'-fluoro nucleosides.
Caption: Logical relationships in stereocontrol during 2'-fluorination.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An investigation on stereospecific fluorination at the 2′-arabino-position of a pyrimidine nucleoside: radiosynthesis of 2′-deoxy-2′-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2'-F-ANA Oligonucleotide Synthesis
Welcome to the technical support center for 2'-F-ANA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected yields for our 2'-F-ANA oligonucleotide synthesis compared to standard DNA/RNA synthesis. What are the primary causes?
A1: Low yields in 2'-F-ANA synthesis are a common challenge and can often be attributed to suboptimal coupling efficiency of the 2'-F-ANA phosphoramidites. Several factors can contribute to this:
-
Steric Hindrance: The 2'-fluoroarabinose sugar conformation can present steric challenges, slowing down the kinetics of the coupling reaction compared to standard DNA or RNA monomers.
-
Reagent Quality and Handling: 2'-F-ANA phosphoramidites are highly sensitive to moisture and oxidation. Degraded reagents or the presence of water in solvents (especially acetonitrile) can significantly reduce coupling efficiency.
-
Suboptimal Synthesis Protocol: Standard DNA/RNA synthesis protocols may not be optimal for 2'-F-ANA monomers. Adjustments to coupling time, activator type, and activator concentration are often necessary.
-
Phosphorothioate (B77711) Synthesis: If preparing phosphorothioate (PS) 2'-F-ANA oligonucleotides, the sulfurization step requires longer reaction times compared to standard PS DNA synthesis. Incomplete sulfurization can lead to yield loss.
Q2: How can we determine if low coupling efficiency is the cause of our low yield?
A2: The most direct way to assess coupling efficiency is by monitoring the trityl cation release during the detritylation step of each cycle. The orange-colored dimethoxytrityl (DMT) cation has a strong absorbance around 498 nm. A consistent and strong signal for each cycle indicates high coupling efficiency. A significant drop in absorbance after the addition of a 2'-F-ANA monomer points to a coupling problem with that specific monomer.
Q3: What are the initial and most critical troubleshooting steps to take when experiencing low yield?
A3: Always start by verifying the integrity of your reagents and system:
-
Check Reagent Quality: Ensure your 2'-F-ANA phosphoramidites are fresh and have been stored under anhydrous conditions. Use fresh, anhydrous acetonitrile (B52724) (ACN) with a water content below 30 ppm (preferably <10 ppm). Consider using molecular sieves to dry your ACN.
-
Prepare Fresh Activator: Activator solutions can degrade over time. Prepare a fresh solution of your chosen activator at the recommended concentration.
-
Inspect the Synthesizer: Check for leaks in reagent lines and ensure there are no blockages. Verify that the synthesizer is delivering the correct reagent volumes.
Q4: We've confirmed our reagents and synthesizer are in good order, but the yield is still low. What protocol modifications can we implement?
A4: If the issue persists, the next step is to optimize the synthesis cycle parameters for the 2'-F-ANA monomers. Key modifications include:
-
Increase Coupling Time: This is often the most effective initial change. A standard coupling time for 2'-F-ANA monomers is 6 minutes, but this can be extended. For problematic couplings, consider doubling the standard time.
-
Use a Stronger Activator: If you are using a standard activator like 1H-Tetrazole, switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can improve coupling efficiency for sterically hindered monomers.
-
Increase Phosphoramidite (B1245037) Concentration: Using a higher concentration of the 2'-F-ANA phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.
-
Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the 2'-F-ANA monomer. This can help to drive the reaction to completion and cap any unreacted 5'-hydroxyl groups.
Q5: Are there specific considerations for the deprotection and cleavage of 2'-F-ANA oligonucleotides?
A5: 2'-F-ANA oligonucleotides are generally stable under standard deprotection conditions using ammonium (B1175870) hydroxide, even at elevated temperatures. However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy may be required. Always consult the deprotection recommendations for all modifications in your sequence.
Q6: What are the common challenges in purifying crude 2'-F-ANA oligonucleotides?
A6: The primary challenge in purification is the presence of failure sequences (shortmers) resulting from incomplete coupling. These can be difficult to separate from the full-length product, especially for longer oligonucleotides. Additionally, side-products from incomplete deprotection or cleavage can co-elute with the desired product. High-performance liquid chromatography (HPLC) is often recommended for purifying 2'-F-ANA oligonucleotides to ensure high purity.
Data Summary Tables
Table 1: Recommended Starting Conditions for 2'-F-ANA Synthesis
| Parameter | Recommendation | Rationale |
| Phosphoramidite Concentration | 0.1 M - 0.15 M in anhydrous ACN | Higher concentration can improve coupling kinetics. |
| Activator | 0.25 M 5-Ethylthiotetrazole (ETT) in ACN | A potent activator suitable for modified monomers. |
| Coupling Time | 6 - 10 minutes | Longer time to account for potential steric hindrance. |
| Sulfurization Time (for PS) | 10 minutes | Longer time needed for efficient sulfur transfer. |
Table 2: Troubleshooting Protocol Modifications for Low Coupling Efficiency
| Modification | Level 1 Adjustment | Level 2 Adjustment |
| Coupling Time | Increase to 10 minutes | Increase to 15 minutes |
| Activator | Switch to 0.25 M ETT | Switch to 0.5 M DCI |
| Phosphoramidite Concentration | Increase to 0.15 M | Maintain 0.15 M |
| Coupling Protocol | Single Couple | Double Couple |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay
This protocol describes the general procedure for monitoring coupling efficiency on an automated oligonucleotide synthesizer equipped with a UV detector for trityl cation monitoring.
Methodology:
-
Ensure the synthesizer's UV detector is set to monitor absorbance at approximately 498 nm.
-
Initiate the oligonucleotide synthesis program.
-
During each detritylation step, the acidic reagent will cleave the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.
-
The released DMT cation is orange and will pass through the detector.
-
The synthesizer's software will record the peak absorbance for each detritylation step.
-
After the synthesis is complete, review the trityl report.
-
A consistent peak absorbance throughout the synthesis indicates high and uniform coupling efficiency.
-
A sudden drop in absorbance after the addition of a 2'-F-ANA monomer indicates a problem with that specific coupling step. A gradual decrease in absorbance over the course of the synthesis may indicate a more systemic issue, such as reagent degradation.
Visual Diagrams
Navigating Specificity: A Technical Guide to Minimizing Off-Target Effects of FANA Antisense Oligonucleotides
For Immediate Release
Researchers and drug development professionals employing 2'-Deoxy-2'-fluoro-arabinonucleic acid (FANA) antisense oligonucleotides (ASOs) now have access to a comprehensive technical support center designed to mitigate the risk of off-target effects. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the specificity and efficacy of FANA ASO-based experiments.
FANA-modified ASOs are powerful tools for gene silencing, prized for their high binding affinity to target mRNA and resistance to nuclease degradation.[1][2][3] These characteristics, driven by the 2'-fluoro modification in the arabinose sugar ring, also necessitate a thorough understanding and proactive management of potential off-target binding to ensure data integrity and therapeutic safety. This technical support center addresses these critical needs directly.
Troubleshooting Guide & FAQs
This section provides solutions to common issues encountered during FANA ASO experiments, focusing on the identification and reduction of off-target effects.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| High off-target knockdown observed in initial screening (e.g., microarray, RNA-seq). | 1. Suboptimal ASO sequence design with partial complementarity to unintended transcripts. 2. ASO concentration is too high, leading to non-specific binding. 3. The FANA ASO is too long, increasing the likelihood of partial matches across the transcriptome. | 1. Redesign ASO: Use bioinformatics tools to perform a thorough off-target analysis against relevant transcriptome databases before synthesis. 2. Dose-Response Experiment: Determine the lowest effective concentration that maximizes on-target knockdown while minimizing off-target effects. 3. Optimize ASO Length: Consider designing shorter ASOs (e.g., 16-18 nucleotides) which can sometimes improve specificity.[4] |
| Mismatch control ASO shows significant gene knockdown. | 1. The mismatch control may have inadvertently created a new binding site for an off-target transcript. 2. The phenotype is a result of hybridization-independent (non-specific) effects. | 1. Design Multiple Controls: Use at least two different mismatch controls and a scrambled control with the same length and chemical composition.[5] 2. Sequence Analysis of Controls: Perform a bioinformatics check on all control sequences to ensure they do not have significant complementarity to any known transcripts. |
| In silico predictions do not correlate with experimental off-target results. | 1. The prediction algorithm may not fully account for the thermodynamic properties of FANA modifications. 2. The RNA database used for prediction may be incomplete (e.g., lacking certain pre-mRNAs or non-coding RNAs). 3. Cellular factors (e.g., RNA secondary structure, protein binding) can influence ASO accessibility to target sites. | 1. Use Multiple Prediction Tools: Employ different algorithms (e.g., BLAST, RNAhybrid, GGGenome) to generate a more comprehensive list of potential off-targets.[6][7] 2. Expand Search to pre-mRNA: Include intronic sequences in your in silico analysis, as ASOs can target pre-mRNAs in the nucleus.[8] 3. Experimental Validation is Key: Rely on global transcriptome analysis (RNA-seq or microarray) for a definitive assessment of off-target effects in your specific experimental model. |
| Observed toxicity in cell culture or in vivo models. | 1. High-affinity binding of the FANA ASO to an essential off-target gene. 2. Hybridization-independent toxicity related to the chemical modification or sequence motifs (e.g., G-tracts).[5] | 1. Thorough Off-Target Validation: Identify and validate the off-target gene(s) responsible for the toxicity. Redesign the ASO to avoid these interactions. 2. Chemical Modification Strategy: Consider a mixed-chemistry ASO design, which has been shown to reduce the off-target events of uniformly modified ASOs. 3. Sequence Motif Analysis: Screen ASO sequences for known toxicity-associated motifs. |
Comparative Data on ASO Chemistries
The choice of chemical modification significantly influences both the potency and off-target profile of an ASO. While direct head-to-head comparisons of off-target events across different chemistries in a single study are limited, the following table summarizes key performance characteristics based on available literature.
| ASO Chemistry | Binding Affinity (ΔTm per modification) | Potency | Known Off-Target/Toxicity Profile |
| 2'-FANA | High | High | Can increase potency when placed in the gap region.[7] Potential for hybridization-dependent off-target effects. |
| LNA (Locked Nucleic Acid) | Very High (+4 to +8°C)[9] | Very High | Increased risk of hepatotoxicity, often linked to off-target hybridization.[10] Shorter LNA gapmers may have lower toxicity. |
| 2'-MOE (Methoxyethyl) | Moderate (+0.9 to +1.7°C)[9] | Good | Generally considered to have a favorable safety profile with a lower incidence of off-target-related toxicity compared to LNA.[9] |
Experimental Protocols & Workflows
A systematic approach is crucial for the identification and validation of FANA ASO off-target effects.
Logical Workflow for Off-Target Assessment
The following diagram illustrates a comprehensive workflow for assessing the specificity of FANA ASOs.
Caption: Workflow for FANA ASO Off-Target Assessment.
Detailed Experimental Protocol: Global Off-Target Analysis via RNA-Sequencing
This protocol outlines the steps for a comprehensive, unbiased assessment of FANA ASO off-target effects using RNA-sequencing.
-
Cell Culture and Transfection:
-
Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the FANA ASO at a predetermined optimal concentration and a high concentration (e.g., 5-10x the optimal dose) to exacerbate potential off-target effects.
-
Include the following controls: untreated cells, mock-transfected cells (transfection reagent only), and cells transfected with a scrambled control ASO.
-
Use a minimum of three biological replicates for each condition.
-
-
RNA Isolation:
-
Harvest cells 24-48 hours post-transfection.
-
Isolate total RNA using a TRIzol-based method or a column-based kit, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 100-1000 ng of total RNA using a standard mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the appropriate reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the FANA ASO-treated samples compared to the scrambled control.
-
Off-Target Identification: Cross-reference the list of significantly downregulated genes with the in silico predicted off-target list. Investigate genes with 1-3 mismatches to the ASO sequence.
-
Signaling Pathway: RNase H-Mediated Cleavage
FANA ASOs primarily function through the recruitment of RNase H to the ASO:RNA duplex, leading to the cleavage of the target RNA. This mechanism is central to both on-target and hybridization-dependent off-target effects.
Caption: RNase H-Mediated Cleavage Pathway.
Detailed Experimental Protocol: RT-qPCR Validation of Potential Off-Targets
This protocol provides a targeted method to validate the findings from a global transcriptome analysis.
-
Primer Design:
-
Design qPCR primers for the top 5-10 downregulated genes identified from the RNA-seq analysis that are potential off-targets.
-
Also, design primers for 2-3 stable housekeeping genes to be used for normalization.
-
Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.
-
-
cDNA Synthesis:
-
Use 1 µg of the same RNA samples from the RNA-seq experiment.
-
Synthesize cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing a SYBR Green-based qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into a 96- or 384-well qPCR plate.
-
Add diluted cDNA to each well. Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of each potential off-target gene to the geometric mean of the housekeeping genes (ΔCq).
-
Calculate the fold change in gene expression relative to the scrambled control using the ΔΔCq method.
-
A significant and dose-dependent reduction in the mRNA level of a predicted off-target gene validates it as an off-target.
-
By leveraging the resources provided in this technical support center, researchers can more effectively design and validate FANA ASOs with improved specificity, leading to more reliable experimental outcomes and safer therapeutic candidates.
References
- 1. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 2. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA) [frontiersin.org]
- 4. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Cellular Uptake of 2'-Fluoro-2'-deoxyadenosine
Welcome to the technical support center for 2'-Fluoro-2'-deoxyadenosine (2'-Fd-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to improving the cellular uptake of this potent nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for this compound?
A1: The cellular uptake of this compound, like other hydrophilic nucleoside analogs, is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs).[1][2][3][4] There are two main families of NTs: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][4][5] ENTs transport nucleosides down their concentration gradient, while CNTs actively transport them into the cell against a concentration gradient, driven by a sodium gradient.[1][2] The specific transporter involved can vary depending on the cell type and its expression profile of these transporters.
Q2: Why is the cellular uptake of 2'-Fd-Ado sometimes inefficient?
A2: The efficiency of 2'-Fd-Ado uptake can be limited by several factors. As a hydrophilic molecule, it has poor passive diffusion across the lipid bilayer of the cell membrane.[6][7] Inefficient uptake may be due to low expression levels of the necessary nucleoside transporters (ENTs or CNTs) on the target cells.[6] Additionally, competition for these transporters with endogenous nucleosides can also reduce the uptake of 2'-Fd-Ado.
Q3: What are the main strategies to improve the cellular uptake of 2'-Fd-Ado?
A3: The two primary strategies to enhance the cellular uptake of 2'-Fd-Ado are the use of prodrugs and nanoparticle-based delivery systems.[8][9][10]
-
Prodrug Approach: This involves chemically modifying 2'-Fd-Ado to create a more lipophilic derivative that can more easily cross the cell membrane.[8][10][11] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active 2'-Fd-Ado.
-
Nanoparticle Delivery: Encapsulating 2'-Fd-Ado within nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[12][13] These nanoparticles can protect the drug from degradation and can be surface-modified with ligands to target specific cells.
Q4: Can combination therapy improve the uptake or efficacy of 2'-Fd-Ado?
A4: Yes, combination therapy can potentially enhance the efficacy of 2'-Fd-Ado. For instance, co-administration with drugs that upregulate the expression of nucleoside transporters could increase its uptake. While specific studies on 2'-Fd-Ado are limited, this approach has been explored for other nucleoside analogs.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with 2'-Fd-Ado.
Issue 1: Low or Variable Cellular Uptake in In Vitro Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Low expression of nucleoside transporters in the cell line. | 1. Screen different cell lines for their expression of ENT and CNT transporters. 2. Consider transiently or stably overexpressing the relevant transporter in your cell line of choice. | The abundance of nucleoside transporters is a key determinant of uptake for hydrophilic nucleoside analogs.[2][5] |
| Competition with nucleosides in the culture medium. | 1. Perform uptake assays in a buffer free of nucleosides. 2. If serum is required, use dialyzed fetal bovine serum to remove small molecules like nucleosides. | Endogenous nucleosides present in the medium can compete with 2'-Fd-Ado for transporter binding, thereby reducing its uptake. |
| Incorrect incubation time for uptake assay. | Optimize the incubation time for your specific cell line and experimental conditions. Perform a time-course experiment to determine the linear range of uptake. | Uptake is a dynamic process. Short incubation times might not allow for sufficient accumulation, while long incubations can lead to saturation of transporters and efflux of the compound.[14][15] |
| Compound degradation. | Ensure the purity and integrity of your 2'-Fd-Ado stock. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[16][17] | The stability of nucleoside analogs in solution can vary. Degradation can lead to a loss of activity and inconsistent results.[16][17] |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Poor bioavailability due to low membrane permeability. | 1. Synthesize and test lipophilic prodrugs of 2'-Fd-Ado. 2. Formulate 2'-Fd-Ado in a nanoparticle delivery system. | Enhancing the lipophilicity of 2'-Fd-Ado can improve its absorption and distribution in vivo.[6][8][10] Nanoparticles can protect the drug and improve its pharmacokinetic profile.[12][13] |
| Rapid metabolism or clearance. | 1. Co-administer with inhibitors of relevant metabolic enzymes (if known). 2. Modify the 2'-Fd-Ado structure to reduce susceptibility to metabolic enzymes. | Rapid breakdown or excretion of the compound can prevent it from reaching therapeutic concentrations at the target site. |
| Inefficient delivery to the target tissue. | 1. For nanoparticle formulations, add targeting ligands (e.g., antibodies, peptides) to the surface. | Targeted delivery can increase the concentration of 2'-Fd-Ado at the desired site of action and reduce off-target toxicity.[13] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay Using Radiolabeled 2'-Fd-Ado
This protocol provides a general method for measuring the cellular uptake of 2'-Fd-Ado using a radiolabeled version (e.g., [³H]-2'-Fd-Ado).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled [³H]-2'-Fd-Ado
-
Unlabeled 2'-Fd-Ado
-
Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled thymidine)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well)
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Grow cells in complete medium to 70-90% confluency.
-
Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.
-
Pre-incubation: Add assay buffer to each well and incubate at 37°C for 15 minutes to equilibrate.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add assay buffer containing a range of concentrations of radiolabeled [³H]-2'-Fd-Ado. For competition assays, include a high concentration of unlabeled 2'-Fd-Ado.
-
Incubation: Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as pmol of 2'-Fd-Ado per mg of protein per minute.
Visualizations
References
- 1. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleoside transporter - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 6. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shellichemistry.com - Prodrug Development [shellichemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. landrylab.com [landrylab.com]
- 14. ligandtracer.com [ligandtracer.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
stability of 2'-Fluoro-2'-deoxyadenosine in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term storage and stability of 2'-Fluoro-2'-deoxyadenosine (2'-Fd-A).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also suggest storage at 2-8°C for long-term use.[3] To prevent degradation, the compound should be kept in a tightly sealed container, protected from moisture and light.[3][4][5]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, for example in DMSO, should be stored at -80°C for long-term stability, which can be up to one year.[2] For in vivo experiments, it is recommended to prepare fresh working solutions and use them on the same day.[6]
Q3: My experiment requires the use of an acidic buffer. How will this affect the stability of this compound?
The stability of nucleoside analogs like 2'-Fd-A is often pH-dependent.[7] While specific data for 2'-Fd-A is limited, similar compounds such as 2-chloro-2'-deoxyadenosine are stable at neutral and basic pH but degrade significantly under acidic conditions.[8] The primary degradation pathway in acidic conditions is the hydrolysis of the N-glycosidic bond.[9] It is advisable to minimize the exposure of 2'-Fd-A to acidic environments and to prepare such solutions immediately before use.
Q4: What are the primary degradation pathways for this compound?
There are two main degradation pathways for this compound:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the N-glycosidic bond can be cleaved, resulting in the formation of 2-fluoroadenine (B1664080) and 2-deoxyribose.[7][9]
-
Enzymatic Degradation: While the 2'-fluoro modification generally enhances resistance to nucleases and adenosine (B11128) deaminase, certain enzymes can still metabolize the compound.[10][11][12][13] For instance, E. coli purine (B94841) nucleoside phosphorylase (PNP) can cleave 2'-Fd-A to produce the toxic compound 2-fluoroadenine.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in a stored stock solution. | Improper storage temperature. | Ensure stock solutions are stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Exposure to light or moisture. | Store solutions in amber vials and ensure the container is tightly sealed. | |
| Inconsistent experimental results. | Degradation of working solutions. | Prepare fresh working solutions for each experiment, especially if the buffer is acidic.[6] |
| Contamination of stock solution. | Use sterile filtration for aqueous stock solutions and always use aseptic techniques when handling. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Compound degradation. | The primary degradation product is likely 2-fluoroadenine resulting from hydrolysis. Adjust the pH of your solutions to be neutral or slightly basic if the experimental conditions allow. |
| Impurities in the initial material. | Always check the certificate of analysis for the purity of the compound. |
Quantitative Stability Data
Table 1: Stability of 2-chloro-2'-deoxyadenosine in solution at 37°C [8]
| pH | Remaining Compound after 6 hours |
| 2 | 13% |
| 1 | 2% (after 2 hours) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of 2'-Fd-A under specific experimental conditions (e.g., different pH, temperature).
Materials:
-
This compound
-
Buffers of desired pH
-
HPLC system with a UV detector and a C18 reversed-phase column
-
High-purity water and acetonitrile (B52724)
-
Temperature-controlled incubator
Procedure:
-
Solution Preparation: Prepare a stock solution of 2'-Fd-A in a suitable solvent (e.g., DMSO, water).
-
Incubation: Dilute the stock solution to the desired final concentration in the buffers to be tested. Incubate the solutions at a constant temperature.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (for acidic/basic samples): Immediately neutralize the aliquot with a suitable acid or base to stop further degradation.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate (B84403) buffer) to separate 2'-Fd-A from its potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to intact 2'-Fd-A.
-
Plot the concentration or peak area of 2'-Fd-A against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Degradation of this compound via hydrolysis and enzymatic cleavage.
References
- 1. This compound, 64183-27-3 | BroadPharm [broadpharm.com]
- 2. targetmol.cn [targetmol.cn]
- 3. China 2-Fluoro-2-deoxyadenosine Factory - Customized 2-Fluoro-2-deoxyadenosine - SHARING [sharingtechcn.com]
- 4. capotchem.cn [capotchem.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN117447532A - Purification method of 2 '-fluoro-2' -deoxyadenosine - Google Patents [patents.google.com]
- 13. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hybridization with 2'-F-ANA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hybridization conditions for oligonucleotides containing 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-ANA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 2'-F-ANA modified oligonucleotides in hybridization assays?
A1: 2'-F-ANA modified oligonucleotides exhibit a significantly higher binding affinity for both RNA and DNA targets compared to standard DNA or phosphorothioate (B77711) DNA probes.[1][2] This increased affinity, evidenced by a higher melting temperature (Tm), allows for more stringent hybridization and washing conditions, leading to improved specificity and reduced off-target effects. The enhancement in Tm can be up to approximately 1.2°C to 1.5°C per 2'-F-ANA modification.[3][4][5]
Q2: How does a mismatch affect the stability of a 2'-F-ANA duplex?
A2: Duplexes involving 2'-F-ANA oligonucleotides are highly sensitive to base mismatches, which further enhances their specificity. A single mismatch in a 2'-F-ANA/RNA duplex can lead to a significant decrease in the melting temperature (ΔTm) of approximately -7.2°C to -6.6°C.[1][3][5] For a 2'-F-ANA/DNA duplex, a single mismatch results in a ΔTm of about -3.9°C to -8.0°C.[1][3][5] This high degree of discrimination is crucial for applications requiring allele-specific detection.
Q3: What is the recommended starting salt concentration for hybridization with 2'-F-ANA probes?
A3: A common starting point for hybridization buffers is a salt concentration similar to physiological conditions. A widely used buffer composition includes 140 mM KCl, 1 mM MgCl₂, and 5 mM Na₂HPO₄ at pH 7.2. The presence of monovalent cations (like K⁺ or Na⁺) and divalent cations (like Mg²⁺) is crucial for screening the negative charges of the phosphate (B84403) backbones, thereby facilitating hybridization.[6] Salt concentrations can be adjusted to optimize the stringency of the hybridization and subsequent washes.
Q4: How do I calculate the theoretical melting temperature (Tm) for a 2'-F-ANA oligonucleotide?
A4: While standard Tm calculators for DNA and RNA are readily available, calculators specifically designed for 2'-F-ANA modifications are less common.[7][8][9] As a general guideline, you can calculate the Tm of the corresponding DNA sequence and then add an empirical correction factor of +1.2°C to +1.5°C for each 2'-F-ANA nucleotide incorporated.[3][4][5] For a more accurate determination, it is recommended to perform experimental Tm analysis via UV thermal melting curves.[1][2]
Q5: Can 2'-F-ANA/RNA hybrids activate RNase H?
A5: Yes, a key feature of 2'-F-ANA/RNA duplexes is their ability to recruit and activate RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][3][4] This property is particularly valuable in antisense applications for targeted RNA degradation. The 2'-F-ANA/RNA hybrid adopts an 'A-like' helical structure, which is recognized by RNase H.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Hybridization Signal | Hybridization temperature is too high. | Decrease the hybridization temperature in increments of 2-5°C. Empirically determine the optimal temperature based on a temperature gradient experiment. |
| Insufficient salt concentration in the hybridization buffer. | Increase the monovalent cation (e.g., NaCl or KCl) concentration. A higher salt concentration stabilizes the duplex.[10][6] Consider starting with a buffer containing at least 150 mM NaCl. | |
| Probe concentration is too low. | Increase the concentration of the 2'-F-ANA oligonucleotide probe. | |
| Secondary structure in the target or probe. | Perform hybridization at a higher temperature (if possible without compromising specificity) or include additives like betaine (B1666868) or DMSO (typically 1-5%) in the hybridization buffer to disrupt secondary structures. | |
| Degraded probe or target. | Verify the integrity of your oligonucleotides and target nucleic acids using gel electrophoresis. | |
| High Background or Non-Specific Binding | Hybridization or washing temperature is too low. | Increase the temperature of the hybridization and/or washing steps to increase stringency. |
| Salt concentration is too high. | Decrease the salt concentration in the washing buffers. Lower salt concentrations increase the stringency of the washes, helping to remove non-specifically bound probes.[10] | |
| Probe concentration is too high. | Reduce the concentration of the 2'-F-ANA probe. | |
| Insufficient blocking. | For solid-phase hybridizations (e.g., microarrays, blots), ensure adequate blocking of the surface with agents like BSA or commercially available blocking buffers to prevent non-specific probe adherence.[11] | |
| Presence of repetitive sequences. | Include blocking agents like Cot-1 DNA in the hybridization buffer to suppress signal from repetitive elements. | |
| Inconsistent Results | Variability in buffer preparation. | Ensure consistent and accurate preparation of all buffers, especially with respect to pH and salt concentrations. |
| Inconsistent temperature control. | Calibrate and monitor incubators and water baths to ensure accurate and stable temperature control during hybridization and washing steps. | |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate and reproducible volumes. |
Quantitative Data Summary
Table 1: Impact of 2'-F-ANA Modification on Melting Temperature (Tm)
| Duplex Type | Tm Increase per Modification (°C) | Reference |
| 2'-F-ANA/RNA | ~1.2 - 3.0 | [3] |
| 2'-F-ANA/DNA | ~1.2 | [3][5] |
Table 2: Effect of a Single Mismatch on Duplex Stability (ΔTm)
| Duplex Type with Mismatch | ΔTm (°C) | Reference |
| 2'-F-ANA/RNA | -6.6 to -7.2 | [1][3][5] |
| 2'-F-ANA/DNA | -3.9 to -8.0 | [1][3][5] |
| DNA/DNA | -3.9 | [1] |
| RNA/DNA | -7.2 | [1] |
Experimental Protocols
Protocol 1: General Hybridization of 2'-F-ANA Oligonucleotides in Solution
This protocol provides a starting point for hybridization in solution, for example, for subsequent analysis by gel electrophoresis or enzymatic assays.
-
Reagent Preparation:
-
10x Hybridization Buffer: 1.4 M KCl, 10 mM MgCl₂, 50 mM Na₂HPO₄, pH 7.2.
-
2'-F-ANA Oligonucleotide Probe: Resuspend in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Target Nucleic Acid (RNA or DNA): Resuspend in nuclease-free water or TE buffer to a known concentration.
-
-
Hybridization Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
2 µL of 10x Hybridization Buffer
-
x µL of 2'-F-ANA Probe (final concentration typically 10-100 nM)
-
y µL of Target Nucleic Acid (final concentration typically 10-100 nM)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Denaturation and Annealing:
-
Heat the reaction mixture to 95°C for 3-5 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to the desired hybridization temperature. This can be done by transferring the tube to a heat block or water bath set at the hybridization temperature and incubating for 1-2 hours. A good starting point for the hybridization temperature is 5-10°C below the calculated Tm of the duplex.
-
-
Analysis:
-
The hybridized sample can now be analyzed, for instance, by native polyacrylamide gel electrophoresis (PAGE) to observe the formation of the duplex.
-
Protocol 2: Stringent Washing for Solid-Phase Hybridization (e.g., Microarrays)
This protocol outlines washing steps to remove non-specifically bound probes from a solid support.
-
Reagent Preparation:
-
High Stringency Wash Buffer: 0.1x SSC (15 mM NaCl, 1.5 mM Sodium Citrate), 0.1% SDS.
-
Medium Stringency Wash Buffer: 1x SSC (150 mM NaCl, 15 mM Sodium Citrate), 0.1% SDS.
-
Low Stringency Wash Buffer: 2x SSC (300 mM NaCl, 30 mM Sodium Citrate), 0.1% SDS.
-
-
Washing Procedure:
-
Following hybridization, perform a series of washes with increasing stringency.
-
Wash 1 (Low Stringency): Rinse the slide/membrane twice with Low Stringency Wash Buffer at room temperature for 5 minutes each. This removes excess unbound probe.
-
Wash 2 (Medium Stringency): Wash the slide/membrane with pre-warmed Medium Stringency Wash Buffer at the hybridization temperature for 10-15 minutes.
-
Wash 3 (High Stringency): Wash the slide/membrane with pre-warmed High Stringency Wash Buffer at a temperature 5-10°C above the hybridization temperature for 10-15 minutes. The optimal temperature may need to be determined empirically.
-
-
Final Rinse and Drying:
-
Briefly rinse the slide/membrane with nuclease-free water.
-
Dry the slide/membrane (e.g., by centrifugation or under a stream of nitrogen) before imaging or analysis.
-
Visualizations
Caption: General experimental workflow for hybridization using 2'-F-ANA oligonucleotides.
Caption: A decision tree for troubleshooting common hybridization issues.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 8. Tm Calculator | Oligo melting temperature [worldwide.promega.com]
- 9. Oligonucleotide Properties Calculator [oligocalc.eu]
- 10. Salt Concentration Effects on Equilibrium Melting Curves from DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of Long 2'-Fluoro Modified Oligonucleotides
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of long 2'-fluoro (2'-F) modified oligonucleotides. Here you will find troubleshooting guidance and answers to frequently asked questions to help you optimize your purification workflows and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying long 2'-fluoro modified oligonucleotides?
The purification of long 2'-F modified oligonucleotides presents several challenges stemming from both the length of the molecule and the chemical properties of the 2'-fluoro modification. As the length of the oligonucleotide increases, the resolution of standard purification methods like HPLC and PAGE can decrease, making it difficult to separate the full-length product from closely related failure sequences (n-1, n-2, etc.).[1] The 2'-fluoro modification itself can alter the oligonucleotide's hydrophobicity and susceptibility to degradation under certain conditions, requiring careful optimization of purification protocols.[1] Additionally, long oligonucleotides, especially those with high GC content, are prone to forming stable secondary structures that can interfere with the purification process and lead to lower yields.[1]
Q2: How does the 2'-fluoro modification affect the properties of an oligonucleotide relevant to purification?
The 2'-fluoro modification imparts several key properties that influence purification strategy:
-
Increased Nuclease Resistance: The fluorine atom at the 2' position enhances stability against nuclease degradation.[1]
-
Enhanced Binding Affinity: 2'-F modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets.[1]
-
A-form Helix: The modification encourages a C3'-endo sugar conformation, characteristic of an A-form helix similar to RNA.[1]
-
Hydrophobicity: The 2'-fluoro modification can slightly increase the hydrophobicity of the oligonucleotide compared to a 2'-hydroxyl group, which can affect its retention in reverse-phase chromatography.[2]
Q3: Which purification method is most suitable for long 2'-fluoro modified oligonucleotides?
The optimal purification method depends on the desired purity, yield, and the length of the oligonucleotide.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Often considered the "gold standard" for purifying long oligonucleotides (≥50 bases), PAGE offers the highest resolution for separating strands that differ by only a single nucleotide.[1][3] However, it is generally a lower-throughput method and can result in lower product yields compared to HPLC.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for oligonucleotide purification, offering high resolution and scalability.[4] The two primary modes are:
-
Ion-Exchange (IEX) HPLC: Separates based on the net negative charge of the phosphate (B84403) backbone. It is highly effective at separating failure sequences from the full-length product.[4][5]
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: Separates based on hydrophobicity. This method is also highly effective and is compatible with mass spectrometry analysis.[2]
-
-
Solid-Phase Extraction (SPE): SPE is a rapid method primarily used for desalting and basic cleanup of crude oligonucleotides.[4] It is not typically used for high-purity applications of long oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of long 2'-fluoro modified oligonucleotides.
Issue 1: Poor Peak Resolution in Reverse-Phase HPLC (RP-HPLC)
-
Possible Cause: Suboptimal separation conditions for the specific oligonucleotide sequence and length. The hydrophobicity of the 2'-F oligo may differ from standard DNA or RNA, and longer oligos present a greater challenge for separation from closely related impurities.[3]
-
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of species with similar hydrophobicities.[3]
-
Adjust the Temperature: Increasing the column temperature (e.g., to 60°C) can help disrupt secondary structures that may cause peak broadening.[3][6]
-
Change the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) significantly impact resolution. Consider using a different reagent like hexafluoroisopropanol (HFIP) for potentially better separation.[3][7]
-
Issue 2: Low Yield of Purified Oligonucleotide after PAGE Purification
-
Possible Cause: Inefficient extraction of the oligonucleotide from the polyacrylamide gel matrix is a known drawback of the PAGE method.[1][3]
-
Troubleshooting Steps:
-
Optimize Elution Conditions: Ensure the crushed gel slice is incubated for a sufficient duration in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate or TE buffer) with agitation to maximize the diffusion of the oligonucleotide out of the gel.[3]
-
Improve Visualization: Use a non-destructive visualization method like UV shadowing to minimize potential damage to the oligonucleotide that can occur with staining methods.[3]
-
Consider an Alternative Method: If a higher yield is critical and the required purity can be achieved, HPLC is a viable alternative that generally offers better recovery rates.[3]
-
Issue 3: Multiple Peaks on Ion-Exchange HPLC (IEX-HPLC) for a Hydrophobically Modified 2'-F Oligonucleotide
-
Possible Cause: Hydrophobic interactions between the modified oligonucleotide (e.g., with a fluorescent dye) and the stationary phase of the ion-exchange column can interfere with the charge-based separation.[3]
-
Troubleshooting Steps:
-
Add Organic Solvent to the Mobile Phase: Including an organic solvent like acetonitrile (B52724) in the mobile phase can reduce hydrophobic interactions and improve peak shape.[8]
-
Increase Column Temperature: Raising the temperature can also help to minimize secondary interactions and improve separation.[6]
-
Optimize pH: Operating at a high pH can disrupt secondary structures and ensure full deprotonation of the phosphate backbone, leading to a more uniform charge distribution.[4][5]
-
Data Presentation
Table 1: Comparison of Common Purification Methods for Long 2'-Fluoro Modified Oligonucleotides
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Denaturing PAGE | >95% | 30-50% | Highest resolution for long oligonucleotides.[1][3] | Lower yield, labor-intensive, not easily scalable.[1][3] |
| Ion-Exchange (IEX) HPLC | >90% | 60-80% | Excellent for separating failure sequences, scalable.[4] | Can be less effective for same-length modified oligos.[4] |
| Ion-Pair Reverse-Phase (IP-RP) HPLC | >90% | 70-90% | High resolution, scalable, MS compatible.[2][4] | Requires careful optimization of ion-pairing reagents.[3] |
| Solid-Phase Extraction (SPE) | Variable | >90% | Rapid desalting and cleanup.[4] | Not suitable for high-purity applications.[4] |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
-
Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing 7 M urea (B33335) as a denaturant.[3]
-
Sample Preparation: Dissolve the crude 2'-F oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes and then immediately place it on ice to denature any secondary structures.[1]
-
Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis at a constant power in 1X TBE buffer until the tracking dyes have migrated to the desired position.[4]
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The slowest-migrating, most intense band typically corresponds to the full-length product.[3]
-
Extraction: a. Carefully excise the gel slice containing the full-length product.[3] b. Crush the gel slice and soak it in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight with agitation.[3] c. Separate the eluate from the gel fragments by filtration or centrifugation.[3] d. Desalt the purified oligonucleotide using ethanol (B145695) precipitation or a desalting column.[3]
Protocol 2: Ion-Pair Reverse-Phase (IP-RP) HPLC Purification
-
Column and Mobile Phases:
-
System Equilibration: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B.
-
Sample Injection: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A and inject it into the system.[1]
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be 5-50% Buffer B over 30 minutes.[1]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.[1]
-
Analysis and Pooling: Analyze the purity of the collected fractions (e.g., by analytical HPLC or mass spectrometry) and pool the pure fractions.[1]
-
Solvent Removal: Remove the volatile mobile phase by vacuum centrifugation.[1]
Visualizations
Caption: General workflow for the purification of 2'-fluoro modified oligonucleotides.[4]
Caption: Troubleshooting workflow for poor peak resolution in RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
avoiding secondary structure formation in FANA oligo synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA) oligonucleotide synthesis. Our aim is to help you overcome common challenges, with a particular focus on preventing and mitigating the formation of secondary structures that can impede synthesis efficiency and final product purity.
Troubleshooting Guide: Secondary Structure Formation
Secondary structures, such as hairpin loops and G-quadruplexes, can form in the growing oligonucleotide chain during solid-phase synthesis, leading to reduced coupling efficiency, truncated sequences, and difficult purification. This guide provides solutions to these common issues.
Q1: My FANA oligo synthesis is showing low coupling efficiency, especially with G-rich sequences. What could be the cause and how can I fix it?
A1: Low coupling efficiency in G-rich sequences is often a primary indicator of secondary structure formation, specifically G-quadruplexes. These structures can block the 5'-hydroxyl group of the growing chain, making it inaccessible to the incoming phosphoramidite (B1245037).
Recommended Solutions:
-
Incorporate 7-deaza-dG Phosphoramidite: The most effective method to disrupt G-quadruplex formation is to substitute a portion of the guanosine (B1672433) (dG) phosphoramidites with 7-deaza-dG phosphoramidites. The nitrogen at the 7-position of guanine (B1146940) is crucial for the Hoogsteen base pairing required for G-quadruplexes; replacing it with a carbon atom prevents this interaction without affecting standard Watson-Crick pairing.[1][2][3]
-
Elevated Temperature Synthesis: Increasing the temperature of the synthesis chamber can help to denature nascent secondary structures. While specific data for FANA is limited, for standard DNA synthesis, elevating the temperature during the coupling step can improve yields by destabilizing hairpins and other secondary structures.[4]
-
Use of Chemical Denaturants: While less common during the synthesis phase itself, the principle of using denaturing agents is well-established. For particularly stubborn sequences, exploring synthesis platforms that allow for the introduction of additives like betaine (B1666868) could be beneficial, though this is not a standard feature on most synthesizers. Betaine helps to equalize the melting temperatures of GC and AT base pairs, reducing the stability of GC-rich secondary structures.[2]
Q2: I am observing a significant number of truncated sequences (n-1, n-2, etc.) in my final product analysis. Could this be related to secondary structures?
A2: Yes, the formation of secondary structures is a common cause of truncated sequences. When the 5'-end of the growing oligo is sequestered in a hairpin or quadruplex, the coupling reaction cannot proceed efficiently, leading to a "failed" sequence at that cycle. The subsequent capping step then permanently blocks that chain from further extension.
Recommended Solutions:
-
Optimize Coupling Time: For sequences prone to secondary structures, increasing the coupling time can provide more opportunity for the phosphoramidite to access the 5'-hydroxyl, potentially improving the yield of the full-length product.
-
Implement High-Efficiency Coupling Reagents: Ensure that your activator (e.g., DCI or ETT) is fresh and anhydrous. A highly efficient activator can help drive the coupling reaction to completion even in the presence of transient secondary structures.
-
Sequence Redesign: If possible, consider redesigning the oligonucleotide to break up long stretches of G's or self-complementary regions. Even small changes can have a significant impact on the propensity to form secondary structures.
Q3: My FANA oligo is difficult to purify by HPLC, showing broad or multiple peaks. What is the likely cause and what purification strategy should I use?
A3: The presence of stable secondary structures at room temperature is a frequent cause of poor HPLC purification profiles. The oligonucleotide can exist in multiple conformations that interact differently with the stationary phase, leading to peak broadening or splitting.
Recommended Solutions:
-
High-Temperature HPLC: Performing the HPLC purification at an elevated temperature (e.g., 60-65°C) can denature the secondary structures, resulting in a single, sharper peak for the full-length product.[4]
-
Denaturing PAGE Purification: Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (using urea) is an excellent method for purifying oligonucleotides with strong secondary structures. It separates based on size and is not affected by conformation.[5]
-
Anion-Exchange HPLC at High pH: For oligonucleotides that can withstand high pH, anion-exchange HPLC at pH 12 can be very effective. The high pH denatures secondary structures by disrupting hydrogen bonds.[4]
-
Pre-Purification Heat Treatment: Before loading the crude oligo onto a purification cartridge or column, heating the sample in the loading buffer to over 65°C can significantly improve the yield and purity by dissolving secondary structures.
Frequently Asked Questions (FAQs)
Q1: What is FANA and why is it used in oligonucleotide synthesis?
A1: FANA stands for 2'-deoxy-2'-fluoro-D-arabinonucleic acid. It is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino configuration. This modification confers several advantageous properties to oligonucleotides, including high binding affinity to complementary RNA, enhanced stability against nuclease degradation, and the ability to support RNase H activity, which is crucial for antisense applications.
Q2: Are FANA oligos more prone to secondary structure formation than standard DNA or RNA?
A2: The 2'-fluoro modification in FANA influences its conformational properties, favoring a structure that is somewhat intermediate between A-form (typical for RNA) and B-form (typical for DNA) helices. While there isn't extensive literature directly comparing the propensity for secondary structure formation during synthesis, the high binding affinity of FANA could potentially stabilize intramolecular interactions. G-rich FANA sequences, in particular, have been shown to form stable G-quadruplexes.
Q3: How can I predict if my FANA sequence will form a secondary structure?
A3: You can use standard oligonucleotide design software to predict the likelihood of secondary structure formation. These tools can identify potential hairpin loops by finding regions of self-complementarity and can also flag sequences with a high potential for forming G-quadruplexes (typically sequences with four or more runs of at least three consecutive guanines).
Q4: What is the impact of phosphorothioate (B77711) (PS) modification on secondary structure in FANA oligos?
A4: Phosphorothioate linkages are often used in antisense FANA oligonucleotides to further increase nuclease resistance. While the primary role of PS modification is not to alter secondary structure, the introduction of a chiral center at the phosphorus atom can sometimes slightly destabilize the duplex. However, this effect is generally minor and should not be relied upon as a primary method for disrupting strong secondary structures.
Data on Synthesis Interventions
The following table summarizes the expected impact of various interventions on the synthesis of oligonucleotides prone to secondary structures. While much of the quantitative data comes from DNA synthesis, the principles are directly applicable to FANA synthesis.
| Intervention | Problem Addressed | Expected Impact on Yield | Expected Impact on Purity | Key Considerations |
| 7-deaza-dG Substitution | G-quadruplex formation | Significant Increase | Significant Increase | Substitute 1 in every 3-4 G residues.[1] |
| High-Temperature Synthesis | Hairpins, G-quadruplexes | Moderate to Significant Increase | Moderate Increase | Requires a synthesizer with a heated chamber.[4] |
| Betaine/DMSO Additives (in PCR) | GC-rich secondary structures | Significant Increase (in PCR) | Significant Increase (in PCR) | Not a standard option in solid-phase synthesis.[2] |
| Increased Coupling Time | All secondary structures | Minor to Moderate Increase | Minor Increase | May slightly increase the chance of side reactions. |
| High-Temperature HPLC | Conformation-based peak splitting | No impact on synthesis yield | Significant Improvement | Column must be stable at elevated temperatures.[4] |
| Denaturing PAGE | All secondary structures | Yield depends on recovery from gel | Highest Purity Achievable | Can be lower throughput than HPLC.[5] |
Experimental Protocol: Synthesis of a G-Rich FANA Oligo with 7-Deaza-dG
This protocol outlines the key modifications to a standard FANA oligonucleotide synthesis protocol to incorporate 7-deaza-dG and mitigate G-quadruplex formation.
Objective: To synthesize a G-rich FANA oligonucleotide with improved yield and purity.
Materials:
-
Standard FANA phosphoramidites (A, C, T)
-
FANA dG phosphoramidite
-
FANA 7-deaza-dG phosphoramidite
-
Standard solid-phase synthesis reagents (activator, capping, oxidation, deblocking solutions)
-
Automated DNA/RNA synthesizer
Methodology:
-
Sequence Analysis:
-
Identify all guanosine positions in the target FANA sequence.
-
Determine the substitution strategy. A common approach is to replace every third or fourth 'G' with a '7-deaza-G'. For example, in a GGGGGGG segment, the sequence could be modified to GG(7dG)GG(7dG)G.
-
-
Reagent Preparation:
-
Prepare all standard FANA phosphoramidites and synthesis reagents according to the instrument manufacturer's protocols.
-
Dissolve the FANA 7-deaza-dG phosphoramidite in anhydrous acetonitrile (B52724) to the same concentration as the other phosphoramidites.
-
-
Synthesizer Setup:
-
Assign the standard FANA phosphoramidites to their respective ports on the synthesizer.
-
Assign the FANA 7-deaza-dG phosphoramidite to an unused, available port.
-
Program the modified sequence into the synthesizer, specifying the use of the 7-deaza-dG monomer at the predetermined positions.
-
-
Synthesis Cycle:
-
Run the synthesis using the standard phosphoramidite cycle. No changes to the standard timings for coupling, capping, oxidation, and deblocking are typically required for the 7-deaza-dG monomer.
-
Coupling: The activator solution (e.g., 0.25 M DCI) is delivered to the column, followed by the phosphoramidite solution.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using capping reagents.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the stable phosphate (B84403) triester.
-
Deblocking: The 5'-DMT group is removed with acid to prepare for the next cycle.
-
-
Cleavage and Deprotection:
-
Follow the standard cleavage and deprotection protocol recommended for the FANA chemistry being used. 7-deaza-dG is compatible with standard deprotection conditions (e.g., AMA or aqueous ammonia).
-
-
Purification and Analysis:
-
Purify the crude oligonucleotide using denaturing PAGE or high-temperature HPLC to ensure separation based on size rather than conformation.
-
Analyze the final product by mass spectrometry to confirm the correct mass, which will be slightly different from the all-G-containing sequence due to the N-to-C change in the modified bases.
-
Visual Workflow
// Node Definitions start [label="Low Yield or Purity in\nFANA Oligo Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sequence [label="Analyze Sequence for\nSecondary Structure Potential\n(G-rich, self-complementary)", fillcolor="#FBBC05", fontcolor="#202124"]; is_g_rich [label="Is the sequence G-rich?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_hairpin [label="Does it have self-\ncomplementarity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// G-Rich Path use_7_deaza [label="Synthesize with\n7-deaza-dG phosphoramidite", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Hairpin Path increase_temp [label="Increase Synthesis Temperature\n(if instrument supports)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_coupling [label="Increase Coupling Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Common Path purification_issue [label="Difficulty in Purification\n(Broad/Split HPLC Peaks)", fillcolor="#FBBC05", fontcolor="#202124"]; denaturing_purification [label="Use Denaturing Purification Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; ht_hplc [label="High-Temperature HPLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; page [label="Denaturing PAGE", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
end_success [label="High Purity FANA Oligo", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sequence; check_sequence -> is_g_rich;
is_g_rich -> use_7_deaza [label=" Yes"]; is_g_rich -> is_hairpin [label=" No / Also check"];
is_hairpin -> increase_temp [label=" Yes"]; increase_temp -> increase_coupling; is_hairpin -> purification_issue [label=" No / Proceed to Check Purification"];
use_7_deaza -> purification_issue; increase_coupling -> purification_issue;
purification_issue -> denaturing_purification; denaturing_purification -> ht_hplc [style=dashed]; denaturing_purification -> page [style=dashed];
ht_hplc -> end_success; page -> end_success; } end_dot
Caption: Troubleshooting workflow for secondary structures in FANA oligo synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. Purification of DNA oligonucleotides to improve hybridization chain reaction performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Non-Specific Protein Reduction by 2'-F-Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for non-specific protein reduction associated with the use of 2'-Fluoro (2'-F) modified oligonucleotides. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific protein reduction observed with 2'-F-modified oligonucleotides?
A1: Research indicates that 2'-F-modified phosphorothioate (B77711) (PS) oligonucleotides can cause a sequence-independent reduction of specific cellular proteins.[1][2][3] This is not primarily due to on- or off-target hybridization to RNA. Instead, it is linked to the increased binding affinity of these modified oligonucleotides for certain proteins, leading to their subsequent degradation.[4][5]
Q2: Which proteins are most commonly affected by this non-specific reduction?
A2: The most prominently affected proteins belong to the Drosophila behavior/human splicing (DBHS) family, which includes p54nrb (NONO), PSF (SFPQ), and PSPC1.[1][2][3][5] Transfection of cells with 2'-F-modified oligonucleotides has been shown to lead to the rapid, proteasome-mediated degradation of these proteins.[1][3][6]
Q3: What are the downstream consequences of this non-specific protein reduction?
A3: The depletion of DBHS proteins, which are involved in critical cellular processes like DNA double-strand break (DSB) repair, can lead to significant adverse effects.[1][3] Observed consequences include elevated DSBs, activation of the p53 pathway, and subsequent cytotoxicity, including apoptosis and liver necrosis in animal models.[3][4][5]
Q4: Is this effect dependent on the oligonucleotide sequence or delivery method?
A4: The reduction of DBHS proteins by 2'-F-modified oligonucleotides has been observed to be independent of the oligonucleotide sequence, the positions of the 2'-F modifications, the method of delivery, and the intended mechanism of action of the oligonucleotide (e.g., antisense, siRNA).[1][2] Even a small number of 2'-F-modified nucleotides (as few as four) can be sufficient to induce this effect.[1][2]
Q5: Do other 2'-modifications cause similar non-specific protein reduction?
A5: Studies have shown that other 2'-modifications, such as 2'-O-methoxyethyl (2'-MOE) or 2',4'-constrained 2'-O-ethyl (cEt), do not typically cause the same level of non-specific protein reduction and associated toxicity as 2'-F modifications.[3][4] In fact, 2'-F PS-ASOs have been found to associate with more intracellular proteins compared to their 2'-MOE or cEt counterparts.[4]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity or altered cellular phenotype observed after treatment with a 2'-F-modified oligonucleotide.
| Potential Cause | Troubleshooting/Validation Steps |
| Non-specific reduction of DBHS proteins. | 1. Western Blot Analysis: Perform a western blot to quantify the protein levels of p54nrb, PSF, and PSPC1 in treated versus control cells.[3] 2. Dose-Response Experiment: Conduct a dose-response study to determine if the cytotoxicity is dependent on the concentration of the 2'-F-modified oligonucleotide.[7] 3. Control Oligonucleotides: Include control oligonucleotides with different 2'-modifications (e.g., 2'-MOE) but the same sequence to see if the effect is specific to the 2'-F modification.[3] |
| On- or off-target hybridization effects. | 1. Mismatch Control: Synthesize and test a mismatch control oligonucleotide to rule out sequence-specific off-target effects.[8] 2. Second Target Site: Use a second oligonucleotide targeting a different region of the same target RNA to confirm that the observed phenotype is due to the intended target knockdown.[8] 3. Transcriptome Analysis: Perform microarray or RNA-seq analysis to identify potential off-target transcripts that are being downregulated.[9][10] |
Issue 2: Difficulty in synthesizing and purifying high-quality 2'-F-modified oligonucleotides.
| Potential Cause | Troubleshooting/Optimization Steps |
| Low coupling efficiency during solid-phase synthesis. | 1. Extended Coupling Time: The electronegativity of the fluorine atom can reduce the reactivity of the phosphoramidite (B1245037). Extend the coupling time for 2'-fluoro phosphoramidites, typically to 2-5 minutes.[11][12] 2. Fresh Reagents: Ensure all synthesis reagents, especially the 2'-fluoro phosphoramidite monomers and activator, are fresh and anhydrous.[12] |
| Formation of secondary structures in long oligonucleotides. | 1. Sequence Design: Where possible, design sequences to minimize self-complementarity and GC-rich regions.[12] 2. Modified Bases: Consider incorporating modified bases that can disrupt stable secondary structures.[12] |
| Loss of product during purification. | 1. Optimize Purification Protocol: Adjust the HPLC gradient or the polyacrylamide gel percentage in PAGE to improve the separation of the full-length product from shorter failure sequences.[12] 2. Minimize Handling: Reduce the number of transfer and handling steps to prevent sample loss.[12] |
Quantitative Data Summary
Table 1: Impact of 2'-Modifications on Antisense Oligonucleotide (ASO) Activity and Toxicity
| 2'-Modification | Target mRNA Reduction | Hepatotoxicity (in vivo) | Non-Specific Protein Binding |
| 2'-F | Less effective than 2'-MOE and cEt for the tested sequence[4] | Significant hepatotoxicity observed[4][5] | Higher affinity and more promiscuous binding to cellular proteins[3][4] |
| 2'-MOE | Effective target reduction[4] | No significant hepatotoxicity observed[4] | Lower protein binding compared to 2'-F[3][4] |
| cEt | Effective target reduction[4] | No significant hepatotoxicity observed[4] | Lower protein binding compared to 2'-F[3][4] |
Table 2: Concentration-Dependent Effects of a 2'-F-PS-ASO on Cell Viability
| 2'-F-PS-ASO Concentration | Cell Viability (% of control) |
| 6.25 nM | Moderate reduction in protein levels observed[7] |
| 30 nM | Approximately 50% cell death in HeLa cells[7] |
| 50 nM | Almost complete loss of DBHS proteins[7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-F-Modified Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using the phosphoramidite method.[11][12]
Materials:
-
2'-Fluoro phosphoramidite monomers (A, C, G, U) in anhydrous acetonitrile (B52724) (0.1 M)
-
Standard DNA/RNA phosphoramidites (for chimeric sequences)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile)
-
Capping solutions
-
Oxidizing solution
-
Deblocking solution
Procedure:
-
Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean and all reagents are fresh and correctly installed.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.
-
Coupling: The 2'-fluoro phosphoramidite is activated and delivered to the synthesis column to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Extend coupling times to 2-5 minutes for 2'-F monomers.[12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester using an oxidizing solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and base and phosphate protecting groups are removed using appropriate deprotection solutions (e.g., aqueous methylamine (B109427) or ammonium (B1175870) hydroxide/ethanol).[12]
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[11]
Protocol 2: Western Blot Analysis of DBHS Protein Levels
This protocol describes the steps to assess the levels of p54nrb and PSF proteins in cells treated with 2'-F-modified oligonucleotides.[3]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p54nrb, PSF, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p54nrb, PSF, and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein levels.
Visualizations
References
- 1. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
2'-F-ANA Duplexes Exhibit Enhanced Thermal Stability Compared to DNA/RNA Counterparts
For researchers in drug development and nucleic acid chemistry, the thermal stability of oligonucleotides is a critical parameter for therapeutic efficacy and diagnostic accuracy. Emerging evidence demonstrates that 2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA), a synthetic nucleic acid analog, forms duplexes with RNA and DNA targets that exhibit significantly greater thermal stability than their natural DNA/RNA counterparts.
The enhanced binding affinity of 2'-F-ANA is a key attribute for its application in antisense and siRNA technologies. This heightened stability is primarily attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization. The electronegative fluorine atom at the 2' position influences the sugar pucker, contributing to a structure that is favorable for duplex formation.
Comparative Thermal Stability: A Quantitative Overview
The melting temperature (Tm), the temperature at which half of the duplex DNA denatures to single strands, is a direct measure of duplex stability. Extensive studies have shown that the incorporation of 2'-F-ANA into an oligonucleotide significantly increases the Tm of its duplex with a complementary RNA or DNA strand.
The following tables summarize the melting temperatures of various duplexes, providing a direct comparison of the thermal stability of 2'-F-ANA-containing duplexes against standard DNA and RNA duplexes.
| Oligonucleotide Strand 1 | Complementary Strand | Duplex Type | Melting Temperature (Tm) in °C |
| 2'-F-ANA | RNA | 2'-F-ANA/RNA | Generally higher than DNA/RNA and RNA/RNA |
| DNA | RNA | DNA/RNA | Baseline for comparison |
| RNA | RNA | RNA/RNA | Generally more stable than DNA/RNA |
| 2'-F-ANA | DNA | 2'-F-ANA/DNA | Generally higher than DNA/DNA |
| DNA | DNA | DNA/DNA | Baseline for comparison |
Note: Absolute Tm values are sequence and buffer dependent. The table illustrates general trends.
Studies have quantified this increase in stability, noting that each 2'-F-ANA modification can increase the Tm by approximately 1.0 to 1.5°C per substitution when hybridized with RNA. For instance, a 2'-F-ANA/RNA duplex can be significantly more stable than the corresponding DNA/RNA duplex. The general trend for the stability of heteroduplexes with RNA is: 2'-F-ANA > RNA > DNA > PS-DNA ≫ ANA.
The stability of 2'-F-ANA/DNA duplexes is also enhanced, with Tm increases ranging from 4 to 17°C relative to the unmodified DNA/DNA duplex, depending on the sequence.
Impact of Mismatches on Duplex Stability
High base-pairing specificity is crucial for therapeutic applications. 2'-F-ANA-containing oligonucleotides demonstrate excellent mismatch discrimination. A single mismatch in a 2'-F-ANA/RNA duplex can lead to a significant decrease in Tm of about -7.2°C. In a 2'-F-ANA/DNA duplex, a single mismatch results in a Tm decrease of approximately -3.9°C.
| Duplex Type | Mismatch | ΔTm (°C per mismatch) |
| 2'-F-ANA/RNA | A/G | -7.2 |
| 2'-F-ANA/DNA | A/G | -8.0 |
| RNA/DNA | A/G | -7.2 |
| DNA/DNA | A/G | -3.9 |
This data underscores the high specificity of 2'-F-ANA oligonucleotides, a desirable feature for minimizing off-target effects.
Experimental Protocols
The thermal stability of the duplexes is determined by UV thermal denaturation analysis.
UV Thermal Denaturation Analysis:
This method measures the change in absorbance of a nucleic acid solution at 260 nm as the temperature is increased. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The melting temperature (Tm) is determined from the midpoint of this transition.
-
Instrumentation: A spectrophotometer equipped with a Peltier temperature controller is used.
-
Sample Preparation: Equimolar amounts of the oligonucleotide and its complementary strand are mixed in a buffer solution. A common buffer used is 140 mM KCl, 1 mM MgCl2, and 5 mM Na2HPO4, at pH 7.2. The duplex concentration is typically in the range of 1-2.5 µM.
-
Procedure:
-
The sample is heated to a high temperature to ensure complete denaturation and then slowly cooled to allow for duplex formation.
-
The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5°C/min).
-
The Tm is calculated as the temperature at which the first derivative of the melting curve is at its maximum.
-
Logical Relationship of Thermal Stability
The following diagram illustrates the general hierarchy of thermal stability among the different duplex types.
Illuminating the Incorporation of 2'-Fluoro-2'-deoxyadenosine: A Comparative Guide to Mass Spectrometry Validation
For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleotides is paramount to the efficacy and safety of oligonucleotide therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA), a critical modification for enhancing nuclease resistance and binding affinity. We present supporting experimental data, detailed protocols, and a look at alternative analytical techniques.
The landscape of oligonucleotide analysis is dominated by mass spectrometry (MS), a powerful tool for confirming the molecular weight and sequence of these complex biomolecules. Two primary MS techniques, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are the workhorses for characterizing modified oligonucleotides. This guide delves into a head-to-head comparison of these methods for the specific challenge of validating 2'-F-dA incorporation.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The choice between LC-MS and MALDI-TOF for validating 2'-F-dA incorporation depends on several factors, including the desired level of detail, sample throughput requirements, and the length of the oligonucleotide.
| Feature | LC-MS (ESI) | MALDI-TOF |
| Resolution & Accuracy | High to Very High | Moderate to High |
| Coupling to Separation | Yes (LC) | No (direct analysis) |
| Information Provided | Intact mass, fragmentation (sequence), impurity profile | Primarily intact mass |
| Throughput | Lower | Higher |
| Salt Tolerance | Moderate (requires desalting) | Low (sensitive to salts) |
| Typical Mass Range | Up to ~100,000 Da | Up to ~300,000 Da (lower resolution for >50-mers)[1] |
| Instrumentation Cost | Higher | Lower |
| Ease of Use | More complex | Simpler |
Quantitative Data Summary
The following table summarizes typical performance metrics for different mass spectrometry platforms in the analysis of modified oligonucleotides.
| Parameter | Ion-Pair Reversed-Phase LC-MS (IP-RP-LC-MS) | Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS) | MALDI-TOF MS |
| Mass Accuracy | < 5 ppm (with high-resolution MS) | < 5 ppm (with high-resolution MS) | 0.01% - 0.1% |
| Limit of Detection (LOD) | Low fmol to pmol range[2] | Low fmol to pmol range | 100 fmol to 2 pmol[1] |
| Limit of Quantification (LOQ) | Low pmol range | Low pmol range | 0.25 pmol (for a specific assay)[2] |
| Dynamic Range | Wide | Wide | Narrower |
| Analysis Time per Sample | 10-30 minutes | 10-30 minutes | < 5 minutes |
In-Depth Look at Mass Spectrometry Techniques
Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LC-MS)
IP-RP-LC-MS is a widely adopted and robust method for oligonucleotide analysis, offering excellent separation of the target oligonucleotide from its impurities, such as failure sequences (n-1, n+1). The use of an ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for retention on a C18 stationary phase.
Key Advantages:
-
Excellent resolution of impurities.
-
High sensitivity and mass accuracy when coupled with high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).[3]
-
Provides both molecular weight confirmation and impurity profiling in a single run.
Considerations:
-
Ion-pairing reagents can suppress the MS signal and require dedicated LC systems to avoid contamination.
-
Method development can be complex.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
HILIC is an emerging alternative to IP-RP, particularly valued for its compatibility with MS-friendly mobile phases that are free of ion-pairing reagents.[4][5] Separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Key Advantages:
-
Avoids the use of ion-pairing reagents, leading to better MS sensitivity and less instrument contamination.[6][7]
-
Offers different selectivity compared to IP-RP, which can be advantageous for separating certain impurities.[5]
Considerations:
-
Can be less robust than IP-RP, with retention times sensitive to mobile phase composition.
-
May not provide the same resolution for all types of impurities compared to IP-RP.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF is a high-throughput technique that provides rapid molecular weight confirmation of oligonucleotides.[1][8] The sample is co-crystallized with a matrix and ionized by a laser, with the time it takes for the ions to reach the detector being proportional to their mass-to-charge ratio.
Key Advantages:
-
Fast analysis time, making it suitable for high-throughput screening.[1]
-
Simple sample preparation and data interpretation.
-
Tolerant of a wider range of sample buffers than ESI-MS.
Considerations:
-
Lower resolution and mass accuracy compared to high-resolution LC-MS.[1]
-
Limited ability to separate and identify impurities without prior chromatographic separation.
-
Performance can be affected by the quality of the sample-matrix co-crystallization.[9]
Experimental Protocols
Protocol 1: IP-RP-HPLC-MS for 2'-F-dA Oligonucleotide Analysis
This protocol is a representative method for the analysis of a 2'-fluoro modified oligonucleotide.
1. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10 µM.
2. LC Conditions:
-
Column: C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 15 mM TEA in 50:50 Methanol:Water.
-
Gradient: A linear gradient from 30% to 60% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
3. MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mass Range: m/z 500-2500.
-
Data Analysis: Deconvolution of the resulting charge state envelope to determine the intact molecular weight.
Protocol 2: MALDI-TOF MS for 2'-F-dA Oligonucleotide Analysis
1. Sample Preparation:
-
Prepare a 10 mg/mL solution of 3-hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water as the matrix.
-
Mix the oligonucleotide sample (10 pmol/µL) with the matrix solution in a 1:1 ratio.
2. Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
3. MS Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Linear, negative or positive ion mode.
-
Laser Intensity: Optimized for the specific instrument and matrix.
-
Data Analysis: Direct measurement of the singly charged ion to determine the molecular weight.
Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information about the integrity and conformation of 2'-F-dA modified oligonucleotides.
UV Thermal Melting (Tm) Analysis
This technique measures the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.[10] The incorporation of 2'-F-dA is known to increase the thermal stability of duplexes, and a shift in the melting temperature compared to an unmodified control can indicate successful incorporation.[11]
Protocol:
-
Anneal the 2'-F-dA modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[12]
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/min).[13]
-
The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the oligonucleotide. The 2'-fluoro modification influences the sugar pucker, which in turn affects the helical geometry of the duplex. A 2'-F modification in an RNA-like context will favor an A-form helix, which has a distinct CD spectrum compared to the B-form of DNA.[12]
Protocol:
-
Prepare the annealed duplex as for Tm analysis.[12]
-
Record the CD spectrum from 200 to 350 nm in a spectropolarimeter.[12]
-
Compare the resulting spectrum to that of known A-form and B-form duplexes.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described mass spectrometry techniques.
Caption: Workflow for LC-MS analysis of 2'-F-dA oligonucleotides.
Caption: Workflow for MALDI-TOF MS analysis of 2'-F-dA oligonucleotides.
Conclusion
The validation of this compound incorporation is a critical step in the development of oligonucleotide therapeutics. Mass spectrometry, particularly LC-MS and MALDI-TOF, provides the necessary tools for confident characterization. IP-RP-LC-MS offers high-resolution separation and detailed impurity profiling, while HILIC-MS presents a promising alternative with enhanced MS sensitivity. MALDI-TOF excels in high-throughput screening for rapid molecular weight confirmation. The choice of technique will ultimately depend on the specific analytical needs of the researcher. Complementary techniques such as UV thermal melting and circular dichroism can further corroborate the successful incorporation and structural integrity of these modified oligonucleotides, providing a comprehensive analytical package for advancing novel nucleic acid-based therapies.
References
- 1. web.colby.edu [web.colby.edu]
- 2. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. anacura.com [anacura.com]
- 6. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 14. agilent.com [agilent.com]
comparative analysis of antiviral efficacy with other adenosine analogs
A Comparative Analysis of the Antiviral Efficacy of Adenosine (B11128) Analogs
Adenosine analogs represent a cornerstone in the development of antiviral therapeutics, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] These molecules mimic the natural adenosine nucleoside, allowing them to be incorporated into the growing viral RNA chain, which ultimately leads to the termination of replication.[3] This guide provides a comparative analysis of the antiviral efficacy of several key adenosine analogs, including Remdesivir (B604916) (and its parent nucleoside GS-441524), Favipiravir (B1662787), Galidesivir, NITD008, and newer investigational compounds like ATV006 and HNC-1664.
Beyond direct polymerase inhibition, recent studies have uncovered a dual mechanism of action for some adenosine analogs, involving immunomodulatory effects through the adenosine A2A receptor (A2AR) pathway, which can enhance the host's antiviral immune response.[4][5] This comparison will delve into both their direct antiviral activities, supported by quantitative in vitro data, and their mechanisms of action.
Mechanism of Action
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The primary antiviral mechanism for most adenosine analogs is the inhibition of the viral RdRp.[2] As prodrugs, these compounds enter the host cell and are metabolized into their active triphosphate form.[2][3] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp. The incorporation of the analog can lead to premature chain termination or introduce mutations that render the viral genome non-functional.[2]
Immunomodulation via Adenosine A2A Receptor (A2AR)
Select adenosine analogs, such as the active metabolite of Remdesivir (GS-441524), have been shown to possess immunomodulatory properties by acting as antagonists to the Adenosine A2A Receptor (A2AR).[4][5] In certain viral infections like COVID-19, excess adenosine is produced, which can suppress CD8+ T-cell responses by activating the A2AR pathway.[4] By blocking this receptor, adenosine analogs can reverse this immunosuppression, boosting the host's T-cell effector functions and promoting viral clearance.[4]
Comparative Antiviral Efficacy Data
The in vitro efficacy of adenosine analogs is typically evaluated by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the selectivity index (SI), a measure of the compound's therapeutic window.
Table 1: Efficacy Against Coronaviruses (SARS-CoV-2)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | SARS-CoV-2 (B.1) | Vero E6 | 0.44 | >50 | >113.6 | [6] |
| GS-441524 | SARS-CoV-2 (B.1) | Vero E6 | 0.33 | >50 | >151.5 | [6] |
| ATV006 | SARS-CoV-2 (Omicron) | Vero E6 | 0.04 | >50 | >1207.5 | [6] |
| Favipiravir | HCoV-NL63 | LLC-MK2 | ~10-100 (approx.) | >1000 | ~10-100 | [7] |
| HNC-1664 | SARS-CoV-2 | Vero E6 | Varies by strain | >100 | N/A | [8] |
| Nitazoxanide | MERS-CoV | Vero E6 | 0.92 | N/A | N/A | [2] |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | N/A | N/A | [2] |
Table 2: Efficacy Against Flaviviruses and Other RNA Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| NITD008 | Dengue Virus (DENV) | A549 | 0.16 - 2.6 | >10 | >3.8 - >62.5 | [9] |
| NITD008 | Tick-borne Encephalitis Virus (TBEV) | A549 | 0.14 - 9.2 | >10 | >1.1 - >71.4 | [9] |
| NITD008 | Murine Norovirus (MNV) | RAW264.7 | 0.94 | 15.8 | 16.8 | [10] |
| NITD008 | Feline Calicivirus (FCV) | CRFK | 0.91 | >25 | >27.5 | [10] |
| Galidesivir | Marburg Virus (MARV) | N/A | Effective in vivo | N/A | N/A | [11] |
| Favipiravir | Marburg Virus (MARV) | N/A | Advantageous in NHPs | N/A | N/A | [11] |
| Remdesivir | Marburg Virus (MARV) | N/A | Advantageous in NHPs | N/A | N/A | [11] |
N/A: Not available in the cited sources. NHP: Non-human primates.
Experimental Protocols
The data presented above are derived from various in vitro antiviral assays. Understanding the methodologies is crucial for interpreting and comparing the results.
General Antiviral Efficacy Assay Workflow
A common workflow to determine the EC₅₀ and CC₅₀ values involves infecting a suitable cell culture with the virus, applying serial dilutions of the antiviral compound, and measuring the outcomes after a set incubation period.
Key Methodologies
-
Cell Lines and Viruses:
-
Vero E6 cells: An African green monkey kidney epithelial cell line, commonly used for SARS-CoV-2 and other viral studies due to its deficient interferon production.[2][6][12]
-
A549 cells: A human lung adenocarcinoma cell line used for studying respiratory viruses like flaviviruses.[9]
-
Huh-7 cells: A human liver carcinoma cell line used for studying coronaviruses.[8]
-
Virus Infection: Cells are typically infected at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.[12]
-
-
Antiviral Activity Assays:
-
Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of a compound to prevent the virus-induced damage or death of host cells. The EC₅₀ is the concentration at which 50% of the CPE is inhibited.[9]
-
Viral Yield Reduction Assay: The supernatant from infected and treated cells is collected, and the amount of progeny virus is quantified using methods like RT-qPCR (to measure viral RNA) or plaque assays (to measure infectious virus particles). The EC₅₀ is the concentration that reduces the viral yield by 50%.[10]
-
Replicon Systems: For highly pathogenic viruses, non-infectious replicon systems that contain the viral replication machinery but lack structural proteins are used. Antiviral activity is often measured by a reporter gene (e.g., luciferase).[6][10]
-
-
Cytotoxicity Assays:
-
Data Analysis:
-
EC₅₀ and CC₅₀ values are typically calculated from dose-response curves generated by plotting the percentage of inhibition or viability against the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data and determine these values.[9]
-
References
- 1. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode – ScienceOpen [scienceopen.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 12. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
RNase H Activity: A Comparative Analysis of 2'-F-ANA/RNA and DNA/RNA Hybrids
For researchers, scientists, and drug development professionals, understanding the interaction of modified oligonucleotides with essential enzymes like RNase H is paramount for the design of effective antisense therapies. This guide provides a comprehensive comparison of RNase H activity on 2'-Fluoroarabinonucleic acid (2'-F-ANA)/RNA hybrids versus traditional DNA/RNA hybrids, supported by available experimental data and detailed protocols.
Ribonuclease H (RNase H) is a crucial enzyme in antisense technology, mediating the degradation of the RNA strand in a DNA/RNA heteroduplex. The efficiency of this cleavage is a key determinant of an antisense oligonucleotide's therapeutic efficacy. While DNA/RNA hybrids are the natural substrates for RNase H, chemically modified oligonucleotides are often employed to enhance properties such as nuclease resistance and binding affinity. 2'-F-ANA is a promising modification that has been shown to form hybrids with RNA that are potent substrates for RNase H.
This guide delves into the structural and conformational nuances that govern RNase H recognition and cleavage of these two important hybrid types. While direct, side-by-side quantitative kinetic data is not always available in the literature, a wealth of qualitative and semi-quantitative evidence allows for a robust comparison.
Data Presentation: Performance Comparison
The table below presents typical kinetic parameters for the cleavage of a DNA/RNA hybrid by E. coli RNase H.
| Substrate | Enzyme | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) | Reference |
| DNA/RNA | E. coli RNase H | 3.6 ± 0.5 | 1.9 ± 0.1 | 0.53 | [4] |
Note: The kinetic parameters for RNase H can vary significantly depending on the specific sequence of the hybrid, the source of the RNase H enzyme (e.g., E. coli, human), and the experimental conditions (e.g., buffer composition, temperature).
Qualitative and semi-quantitative studies have highlighted several key differences:
-
Conformation: DNA/RNA hybrids adopt a conformation that is intermediate between A-form and B-form duplexes.[5] 2'-F-ANA/RNA hybrids also exhibit a unique conformation that is recognized by RNase H.[5][6][7] The sugar pucker of 2'-F-ANA is predominantly O4'-endo, which is thought to be favorable for RNase H binding and subsequent cleavage.[1][6]
-
Thermal Stability: 2'-F-ANA/RNA hybrids generally exhibit higher thermal stability (higher melting temperature, Tm) compared to the corresponding DNA/RNA hybrids.[5]
-
Cleavage Patterns: The cleavage patterns of RNase H on 2'-F-ANA/RNA hybrids can be similar to those on DNA/RNA hybrids, indicating that the enzyme recognizes and processes the modified substrate in a comparable manner.
Experimental Protocols
A detailed understanding of the methodologies used to assess RNase H activity is crucial for interpreting and reproducing experimental data. Below are detailed protocols for a typical in vitro RNase H cleavage assay.
Substrate Preparation: In Vitro Transcription and 5'-End Labeling of RNA
a. In Vitro Transcription of RNA Oligonucleotide:
-
Template Preparation: A double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence is synthesized.
-
Transcription Reaction: The transcription reaction is set up in a nuclease-free microcentrifuge tube on ice. A typical 20 µL reaction includes:
-
Nuclease-free water
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)
-
10 mM NTPs (ATP, GTP, CTP, UTP)
-
1 µM DNA template
-
40 units of RNase Inhibitor
-
50 units of T7 RNA Polymerase
-
-
Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, 1 µL of DNase I (RNase-free) is added, and the mixture is incubated at 37°C for 15 minutes.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol (B145695) precipitation.
b. 5'-End Labeling of RNA with [γ-³²P]ATP:
-
Dephosphorylation (if necessary): If the RNA has a 5'-triphosphate group from transcription, it is dephosphorylated using Calf Intestinal Phosphatase (CIP).
-
Kinase Reaction: The 5'-end labeling is performed in a 20 µL reaction containing:
-
Nuclease-free water
-
10X T4 Polynucleotide Kinase Buffer
-
1-10 pmol of purified RNA
-
10 µCi of [γ-³²P]ATP (3000 Ci/mmol)
-
10 units of T4 Polynucleotide Kinase (T4 PNK)
-
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Purification: The radiolabeled RNA is purified from unincorporated nucleotides using a spin column or by ethanol precipitation.
RNase H Cleavage Assay
-
Hybridization: The ³²P-labeled RNA is mixed with an equimolar amount of the unlabeled antisense oligonucleotide (either DNA or 2'-F-ANA) in RNase H reaction buffer without the enzyme. The mixture is heated to 90°C for 2 minutes and then allowed to cool slowly to room temperature to facilitate hybridization.
-
Reaction Setup: The cleavage reaction is typically performed in a 20 µL volume containing:
-
RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
100 nM of the pre-formed hybrid substrate
-
E. coli or Human RNase H (the concentration should be optimized for the specific substrate and desired reaction kinetics)
-
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10, 20 minutes) and quenched by adding an equal volume of loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
Analysis of Cleavage Products
-
Denaturing PAGE: The quenched reaction samples are heated to 95°C for 5 minutes and then loaded onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea).
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA fragments are visualized and quantified using a phosphorimager. The percentage of cleaved RNA at each time point is calculated to determine the initial rate of the reaction.
Mandatory Visualization
Caption: Experimental workflow for an in vitro RNase H cleavage assay.
References
- 1. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically modified oligonucleotides with efficient RNase H response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR solution structure of an oligonucleotide hairpin with a 2'F-ANA/RNA stem: implications for RNase H specificity toward DNA/RNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides and Unmodified DNA
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the nuclease resistance conferred by 2'-fluoro (2'-F) modifications on oligonucleotides versus their unmodified DNA counterparts. The information presented, supported by experimental data, is intended to aid in the design and development of stable oligonucleotide-based therapeutics and diagnostics.
Introduction to Nuclease Susceptibility
Unmodified DNA and RNA oligonucleotides are highly susceptible to degradation by endogenous nucleases present in biological fluids like serum and within cells.[1] This rapid breakdown, primarily by 3'-exonucleases in serum, severely limits their in vivo half-life and therapeutic efficacy.[1] Chemical modifications are therefore essential to enhance stability. Among the most effective is the incorporation of a fluorine atom at the 2' position of the ribose sugar.
Mechanism of Enhanced Resistance
The superior nuclease resistance of 2'-fluoro modified oligonucleotides is a direct result of the chemical and conformational changes induced by the fluorine atom.
-
Conformational Locking: The highly electronegative 2'-fluoro group locks the sugar moiety into a C3'-endo conformation, which is characteristic of an A-form helical structure.[2][3][4] Unmodified DNA typically adopts a C2'-endo pucker, resulting in a B-form helix.
-
Steric Hindrance: Many nucleases are configured to recognize and bind to the B-form geometry of natural DNA. The A-form helix adopted by 2'-F modified oligos presents a different conformation that is a poor substrate for these enzymes, thus sterically hindering their ability to cleave the phosphodiester backbone.[3]
References
A Head-to-Head Comparison: 2'-F-ANA and LNA Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The landscape of oligonucleotide therapeutics is continually advancing, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and specificity of these molecules. Among the most promising modifications are 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) and Locked Nucleic Acid (LNA). Both offer significant advantages over unmodified oligonucleotides, but their distinct structural and conformational properties lead to critical differences in performance. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal modification for their specific application, from antisense technology to RNA interference.
At a Glance: Key Performance Differences
| Feature | 2'-F-ANA (2'-Fluoroarabinonucleic Acid) | LNA (Locked Nucleic Acid) |
| Binding Affinity (ΔTm/mod) | +1.2°C to +1.5°C vs. RNA[1][2][3][4] | +2°C to +8°C vs. RNA/DNA[5][][7] |
| RNase H Activation | Yes ; duplexes support RNase H cleavage[1][2][3][8] | No ; duplexes do not support RNase H cleavage[3] |
| Nuclease Resistance | High; enhanced with phosphorothioate (B77711) (PS) linkages[2][8][9][10] | High; resistant to endo- and exonucleases[5][7][11][12] |
| Mismatch Discrimination | Excellent; ΔTm of -7.2°C for a single mismatch vs. RNA[1][2][4] | Excellent[13] |
| Primary Mechanism | Antisense (RNase H), siRNA | Antisense (steric blocking), siRNA, diagnostics |
| Conformation | DNA-like B-form (O4'-endo 'east' pucker)[1][2][4][14] | RNA-like A-form (C3'-endo 'north' pucker)[1][11] |
Structural Foundations of Performance
The functional differences between 2'-F-ANA and LNA originate from their unique sugar modifications. LNA features a methylene (B1212753) bridge connecting the 2' oxygen and the 4' carbon of the ribose sugar.[11] This bridge "locks" the sugar into a rigid C3'-endo (North) conformation, which is characteristic of A-form RNA helices.[1][11]
In contrast, 2'-F-ANA is an epimer of 2'-F-RNA, where a fluorine atom replaces the hydroxyl group at the 2' position of an arabinose sugar. This configuration results in an unusual O4'-endo (East) pucker, which confers a more DNA-like, B-form helical structure to the oligonucleotide.[1][2][4]
Detailed Performance Comparison
Binding Affinity and Thermal Stability (Tm)
A high binding affinity for the target sequence is crucial for potency. The melting temperature (Tm) is a direct measure of duplex stability.
-
LNA: The locked conformation of LNA dramatically increases thermal stability. Each LNA monomer incorporated into an oligonucleotide can increase the Tm by 2-8°C, allowing for the design of shorter, highly specific probes.[5][][7]
-
2'-F-ANA: This modification also enhances binding affinity, though more moderately than LNA. Each 2'-F-ANA substitution increases the Tm by approximately 1.2°C per modification when hybridized to RNA.[1][2][4] Despite the lower Tm increase, 2'-F-ANA oligonucleotides still form highly stable duplexes with target RNA, significantly more so than unmodified DNA or phosphorothioate DNA.[8][15]
Table 1: Thermal Stability Enhancement
| Modification | ΔTm per Modification (vs. RNA Target) | Key Characteristic |
| 2'-F-ANA | ~ +1.2°C[1][2][4] | Moderate, but significant increase |
| LNA | +2 to +8°C[5][] | Very high, industry benchmark |
Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. Both 2'-F-ANA and LNA provide substantial protection against this degradation, extending their half-life in vitro and in vivo.
-
LNA: The rigid backbone of LNA confers excellent resistance to both endonucleases and exonucleases.[5][11]
-
2'-F-ANA: The 2'-fluoro group provides a steric shield against nuclease attack.[2] This resistance is significantly amplified when combined with a phosphorothioate (PS) backbone. PS-2'F-ANA oligonucleotides have been shown to be over 20 times more stable than their PS-DNA counterparts against 3'-exonuclease hydrolysis.[3][8][9][12]
Table 2: Nuclease Resistance Profile
| Modification | In Vitro / In Vivo Stability | Effect of Phosphorothioate (PS) Backbone |
| 2'-F-ANA | High[2][10] | Synergistic; dramatically increases stability[8][9] |
| LNA | Very High[5][7] | Often used to further enhance stability |
RNase H Activation: The Critical Difference
The ability to recruit RNase H is a primary mechanism for antisense oligonucleotides, as this enzyme specifically degrades the RNA strand of an RNA/DNA-like duplex. This is the most significant point of divergence between 2'-F-ANA and LNA.
-
LNA: The A-form helix adopted by LNA/RNA duplexes is not recognized by RNase H. Therefore, fully modified LNA oligonucleotides act via a steric-blocking mechanism, not cleavage.[3] To enable RNase H activity, LNA is used in "gapmer" designs, where LNA "wings" flank a central gap of DNA or PS-DNA that can form a substrate for the enzyme.
-
2'-F-ANA: Remarkably, 2'-F-ANA/RNA duplexes are substrates for RNase H.[1][2][8] The B-like conformation of the duplex is sufficiently similar to a native DNA/RNA hybrid to allow for enzyme recognition and cleavage of the target RNA.[3][8][16][17] This unique property allows for the design of fully modified, active antisense agents without the need for a DNA gap. Chimeric designs, such as alternating 2'-F-ANA and DNA units ("altimers"), have been shown to be among the most potent RNase H-activating oligomers.[2]
In Vitro and In Vivo Efficacy
Both modifications have proven highly effective in gene silencing applications.
-
Studies directly comparing chimeric PS-2'F-ANA-DNA oligonucleotides to standard PS-DNA found that the 2'-F-ANA constructs achieved over 90% knockdown of c-MYB mRNA at just 20% of the dose required for the PS-DNA.[8][18] Furthermore, the silencing effect was significantly more persistent, lasting for at least four days after a single administration.[8][18]
-
In "gymnotic" delivery experiments, where cells take up oligonucleotides without transfection reagents, 2'-F-ANA gapmers were found to be approximately as effective at silencing gene expression as LNA gapmers.[19]
-
The combination of LNA and 2'-F-ANA within the same siRNA chimera has also been shown to result in high-potency gene silencing, leveraging the rigid, RNA-like properties of LNA with the DNA-like characteristics of 2'-F-ANA.[1][2][4]
Experimental Protocols
Melting Temperature (Tm) Analysis Protocol
This protocol determines the thermal stability of the duplex formed between a modified oligonucleotide and its complementary target, a key indicator of binding affinity.[20]
-
Sample Preparation: Mix the modified oligonucleotide and its complementary RNA or DNA target in a buffer solution (e.g., PBS) to a final concentration of 1-2 µM for each strand.
-
Denaturation/Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures, then allow it to cool slowly to room temperature to facilitate duplex formation.
-
UV Spectrophotometry: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting Curve Generation: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of this curve corresponds to the temperature at which 50% of the duplexes have dissociated.
Nuclease Resistance Assay Protocol
This in vitro assay evaluates the stability of modified oligonucleotides in the presence of nucleases.[20]
-
Oligonucleotide Labeling: Label the 5' end of the test (modified) and control (unmodified) oligonucleotides with a fluorescent dye or a radioactive isotope (e.g., ³²P).
-
Reaction Setup: In separate microcentrifuge tubes, combine the labeled oligonucleotide with a nuclease source, such as fetal bovine serum (10-50%) or a purified nuclease (e.g., snake venom phosphodiesterase), in an appropriate reaction buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction and add it to a stop solution (e.g., containing EDTA and formamide) to halt the enzymatic degradation.
-
Gel Electrophoresis: Load the aliquots onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Visualization and Quantification: After electrophoresis, visualize the bands using a fluorescence scanner or phosphorimager. The percentage of intact, full-length oligonucleotide remaining at each time point is quantified to determine the degradation rate and calculate the half-life (t1/2).
Gene Silencing Efficacy Workflow (Antisense)
This workflow outlines the key steps to assess the ability of a modified oligonucleotide to knock down the expression of a target gene in a cell-based model.
Conclusion and Recommendations
The choice between 2'-F-ANA and LNA is not a matter of one being universally superior, but rather of aligning the modification's properties with the intended application and mechanism of action.
Choose LNA when:
-
The highest possible binding affinity and thermal stability are required.
-
The desired mechanism is steric blocking of translation, splicing, or protein binding sites.
-
The application involves diagnostics, such as in situ hybridization or PCR probes, where extreme specificity is paramount.
-
An RNase H-mediated knockdown is desired, and a "gapmer" design is appropriate.
Choose 2'-F-ANA when:
-
An RNase H-mediated cleavage of the target RNA is the desired mechanism of action.
-
A fully modified, nuclease-resistant oligonucleotide that is active as an antisense agent is needed.
-
The goal is to create potent "altimer" or chimeric designs that efficiently recruit RNase H.
-
A balance of enhanced stability, high specificity, and potent RNase H activity is the primary objective.
By understanding these key differences, researchers can make informed decisions to design more potent, stable, and specific oligonucleotide therapeutics, accelerating the development of the next generation of genetic medicines.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. microsynth.com [microsynth.com]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 12. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genelink.com [genelink.com]
- 14. 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides [biosyn.com]
- 15. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Assessing the Immunogenicity of FANA-Modified siRNAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of small interfering RNAs (siRNAs) holds immense promise, but their potential to trigger an innate immune response remains a significant hurdle. This guide provides a comparative assessment of the immunogenicity of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA)-modified siRNAs against other common chemical modifications. The objective is to equip researchers with the necessary information to select siRNA modification strategies that minimize immune activation while preserving gene-silencing efficacy.
Mitigating the Innate Immune Response of siRNAs
Unmodified siRNAs can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, which are located in the endosomes of immune cells.[1][2] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and type I interferons (IFN-α), potentially causing adverse inflammatory effects.[][4] Chemical modifications to the siRNA duplex are a key strategy to evade this immune recognition.
While direct quantitative comparisons of cytokine induction between FANA-modified siRNAs and other common modifications like 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA) are limited in publicly available literature, qualitative evidence suggests that FANA modifications can contribute to a reduction in these immune side effects.[5] It has been noted that combining FANA with other RNA-like modifications can lead to siRNAs with significantly reduced immunostimulatory properties.
Comparative Overview of siRNA Modifications and Immunogenicity
The following table summarizes the known impact of various siRNA modifications on immunogenicity, based on available research. It is important to note that the immunogenicity of an siRNA is also sequence-dependent.[1]
| Modification | Reported Impact on Immunogenicity | Key Findings & Citations |
| Unmodified siRNA | High potential for inducing TNF-α and IFN-α. | Can trigger potent innate immune responses via TLR7/8 activation.[1][2] |
| FANA (2'-deoxy-2'-fluoro-β-D-arabinonucleic acid) | Decreases immune side-effects and toxicity. | The FANA modification is reported to reduce immune-stimulatory side-effects.[5] Combining FANA with 2'-F-RNA and/or LNA can produce siRNAs with significantly reduced immunostimulatory properties. |
| 2'-O-Methyl (2'-OMe) | Significantly reduces or avoids immune activation. | 2'-O-methyl modifications of siRNA largely avoid immune-stimulatory effects.[2] Incorporation of 2'-OMe at specific positions can abolish TLR7 activation.[] |
| 2'-Fluoro (2'-F) | Reduces immune stimulation. | siRNAs modified with 2'-F are less immunostimulatory than unmodified siRNAs.[6] 2'-F modification of adenosine, in particular, has been shown to significantly reduce cytokine induction.[6] |
| Locked Nucleic Acid (LNA) | Can reduce immunostimulatory effects. | LNA modifications have been shown to be compatible with reduced immunostimulatory properties when combined with FANA. |
Experimental Protocols
Assessment of siRNA-Induced Cytokine Production in Human PBMCs
This protocol outlines a common in vitro method to quantify the immunogenicity of modified siRNAs.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum and penicillin-streptomycin.
2. siRNA Transfection:
-
PBMCs are plated in 96-well plates at a density of 2.5–5 × 10^5 cells per well.
-
siRNA duplexes (unmodified, FANA-modified, and other modified controls) are formulated with a liposomal transfection agent such as DOTAP.
-
The formulated siRNAs are added to the cultured PBMCs and incubated for 16-24 hours at 37°C in a 5% CO2 incubator.[]
3. Quantification of Cytokines:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of human TNF-α and IFN-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[]
4. Data Analysis:
-
Cytokine concentrations are calculated based on the standard curves generated for each ELISA.
-
The results are expressed as the mean cytokine concentration (e.g., in pg/mL) ± standard deviation for each siRNA modification group.
-
Statistical analysis is performed to compare the cytokine induction by modified siRNAs to that of the unmodified control.
Visualizing Key Pathways and Workflows
siRNA-Mediated TLR7/8 Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the recognition of siRNA by TLR7 and TLR8 in the endosome, leading to the production of inflammatory cytokines.
Caption: TLR7/8 signaling pathway activated by siRNA.
Experimental Workflow for Assessing siRNA Immunogenicity
This diagram outlines the key steps involved in the experimental process for evaluating the immunogenic potential of different siRNA modifications.
Caption: Workflow for siRNA immunogenicity assessment.
References
- 1. Inflammatory cytokine induction by siRNAs is cell type- and transfection reagent-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modifications on siRNAs avoid Toll-like-receptor-mediated activation of the hepatic immune system in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 6. Adenosine modification may be preferred for reducing siRNA immune stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Viral Defenses: A Comparative Guide to the Cross-Resistance Profile of 2'-Fluoro-2'-deoxyadenosine in Resistant Viral Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2'-Fluoro-2'-deoxyadenosine's Efficacy Against Drug-Resistant Viruses
The emergence of drug-resistant viral strains poses a significant challenge to effective antiviral therapy. Understanding the cross-resistance profile of new antiviral candidates is crucial for their clinical development and strategic deployment. This guide provides a comparative analysis of the in vitro activity of this compound (2'-FdAd), also known as Islatravir (MK-8591), against various drug-resistant viral strains, with a primary focus on Human Immunodeficiency Virus Type 1 (HIV-1). Due to a scarcity of publicly available data, the cross-resistance profile of 2'-FdAd against resistant Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) strains is also discussed, with comparisons drawn from the known resistance profiles of other nucleoside/nucleotide analogs.
Quantitative Analysis of Antiviral Activity
The antiviral potency of 2'-FdAd (Islatravir) has been extensively evaluated against a panel of HIV-1 variants harboring key resistance mutations to nucleoside reverse transcriptase inhibitors (NRTIs). The following table summarizes the in vitro activity, presented as the half-maximal inhibitory concentration (IC50) and the fold change (FC) in resistance compared to the wild-type (WT) virus.
| Virus Strain | Key Resistance Mutation(s) | 2'-FdAd (Islatravir) IC50 (nM) | Fold Change (FC) vs. WT | Reference Antiviral(s) Fold Change |
| HIV-1 | ||||
| Wild-Type (WT) | None | 1.06 | 1.0 | - |
| M184V | 9.89 - 91.2 | 8.0 - 33.8 | Lamivudine (B182088): >500 | |
| M184I | 8.5 - 12.9 | 4.8 - 8.0 | Lamivudine: >500 | |
| K65R | 0.9 (Hypersusceptible) | <1.0 | Tenofovir: 2-4 | |
| A114S | 2.0 | 2.0 | - | |
| A114S + M184V | - | 37.9 | - | |
| M41L + A114S + M184V | - | 64.8 | - | |
| HBV | ||||
| Lamivudine-Resistant | rtM204V/I ± rtL180M | Data Not Available | - | Lamivudine: >1000 |
| Entecavir-Resistant | rtL180M + rtS202G + rtM204V | Data Not Available | - | Entecavir (B133710): >100 |
| Adefovir-Resistant | rtA181T/V or rtN236T | Data Not Available | - | Adefovir: 5-10 |
| HCV | ||||
| Sofosbuvir-Resistant | NS5B S282T | Data Not Available | - | Sofosbuvir (B1194449): 2.4 - 19.4 |
Note: Data for 2'-FdAd (Islatravir) against HBV and HCV are not publicly available. The table includes common resistance mutations for these viruses and the fold change in resistance for their respective standard-of-care nucleoside/nucleotide analogs to provide context. Preclinical data suggest that the efficacy of Islatravir against HBV is dramatically lower than that of currently preferred nucleoside drugs[1][2][3].
Key Findings from Preclinical Studies
For HIV-1, the M184V and M184I mutations in the reverse transcriptase (RT) are the primary drivers of resistance to 2'-FdAd, although the magnitude of this resistance can vary[4][5][6]. The combination of the A114S mutation with M184V can lead to a greater reduction in susceptibility[7]. Notably, viruses containing the A114S mutation in combination with M184V have shown impaired replication capacity in primary blood mononuclear cells (PBMCs)[4][5]. Interestingly, the K65R mutation, which confers resistance to tenofovir, appears to hypersensitize HIV-1 to Islatravir[8]. Furthermore, certain non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations, such as F227C, can also lead to hypersusceptibility to Islatravir[9][10].
For HBV, resistance to nucleoside analogs like lamivudine and entecavir is well-characterized and primarily involves mutations in the viral polymerase at positions such as rtM204, rtL180, and rtS202[8][11][12]. Similarly, for HCV, the S282T mutation in the NS5B polymerase is the primary substitution associated with resistance to the nucleotide analog sofosbuvir[13][14][15]. The lack of specific data for 2'-FdAd against these resistant variants highlights a critical area for future research.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antiviral cross-resistance. Below are protocols for key in vitro assays.
Phenotypic Antiviral Susceptibility Assay for HIV-1 (Recombinant Virus Assay)
This assay measures the susceptibility of patient-derived HIV-1 reverse transcriptase (RT) sequences to various inhibitors.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma samples. The RT-coding region of the pol gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Generation of Recombinant Viruses: The amplified patient-derived RT sequences are inserted into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase. This is typically done through homologous recombination in cell culture.
-
Virus Stock Production: The recombinant vectors are transfected into a suitable cell line (e.g., 293T cells) to produce viral stocks. The amount of virus is quantified, often by measuring the p24 antigen concentration.
-
Antiviral Susceptibility Testing: Target cells (e.g., MT4-GFP or TZM-bl cells) are seeded in 96-well plates. The cells are then infected with the recombinant virus stocks in the presence of serial dilutions of the antiviral drug being tested. A reference virus with known drug susceptibility is tested in parallel.
-
Quantification of Viral Replication: After a set incubation period (typically 2-3 days), the extent of viral replication is determined by measuring the reporter gene activity (e.g., luciferase expression).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived and reference viruses. The fold change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus[13][16][17].
HCV Replicon Assay for Antiviral Activity
This cell-based assay is a standard method for evaluating the activity of anti-HCV compounds against viral replication.
-
Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in a suitable medium supplemented with an antibiotic (e.g., G418) to maintain the replicon. These replicons often contain a reporter gene like luciferase[1].
-
Cell Seeding: On the day of the assay, the replicon-containing cells are seeded into 96-well plates at an optimal density and incubated to allow for cell attachment.
-
Compound Preparation and Addition: The test compound (e.g., 2'-FdAd) is serially diluted in culture medium. The medium on the cells is then replaced with the medium containing the various concentrations of the compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its antiviral effect.
-
Measurement of HCV Replication: The level of HCV replicon replication is quantified by measuring the luciferase activity using a luminometer. The luminescence signal is directly proportional to the amount of viral replication[1][2].
-
Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50) of the compound. This is to ensure that the observed reduction in replication is not due to cell death.
-
Data Analysis: The EC50 (50% effective concentration) is calculated from the dose-response curve of the antiviral activity. The selectivity index (SI), which is the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound[1].
In Vitro Selection of Antiviral-Resistant Virus
This method is used to generate and identify viral mutations that confer resistance to an antiviral drug.
-
Initial Viral Culture: A wild-type viral stock is cultured in the presence of the antiviral drug at a concentration around its IC50.
-
Serial Passage: The virus from the culture that shows signs of replication (e.g., cytopathic effect or increasing viral load) is harvested and used to infect fresh cells with a slightly higher concentration of the drug.
-
Dose Escalation: This process of serial passage with increasing drug concentrations is continued until the virus can replicate at significantly higher concentrations of the drug than the initial IC50.
-
Isolation and Sequencing: The resistant virus is isolated, and its genetic material is sequenced, particularly in the gene encoding the drug's target, to identify mutations that may be responsible for the resistance.
-
Phenotypic Confirmation: The identified mutations are introduced into a wild-type viral background using site-directed mutagenesis. The susceptibility of these engineered mutant viruses to the drug is then tested to confirm that the identified mutations indeed confer resistance.
Visualizing Experimental Workflows and Resistance Mechanisms
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining cross-resistance and the mechanism of action and resistance for nucleoside reverse transcriptase inhibitors.
Caption: Experimental workflow for determining the cross-resistance profile of an antiviral agent.
Caption: Mechanism of action of 2'-FdAd and the development of resistance through RT mutations.
References
- 1. Islatravir: evaluation of clinical development for HIV and HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Deaza-7-fluoro modification confers on 4’-cyano-nucleosides potent activity against entecavir/adefovir-resistant HBV variants and favorable safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCV antiviral resistance: the impact of in vitro studies on the development of antiviral agents targeting the viral NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The high incidence of the emergence of entecavir-resistant mutants among patients infected with lamivudine-resistant hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful treatment of an entecavir-resistant hepatitis B virus variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of Sofosbuvir-resistant mutations of hepatitis C virus genotype 3a replicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The emergence of NS5B resistance associated substitution S282T after sofosbuvir‐based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies confirm non-inferiority of doravirine / islatravir to standard HIV treatment | aidsmap [aidsmap.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Thermodynamic Properties of Duplexes with 2'-Fluoro-2'-deoxyadenosine
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-F-araA) has emerged as a significant modification due to its unique effects on the thermodynamic stability and structural conformation of nucleic acid duplexes. This guide provides a detailed comparison of the thermodynamic properties of duplexes containing 2'-F-araA against unmodified DNA and RNA duplexes, supported by experimental data and methodologies.
Enhanced Thermal Stability of 2'-F-araA Modified Duplexes
A primary advantage of incorporating 2'-F-araA into oligonucleotides is the marked enhancement in the thermal stability of the resulting duplexes, particularly when hybridized to RNA targets.[1][2][3] This increased stability is quantified by a higher melting temperature (Tm), which is critical for applications like antisense and siRNA technologies that demand strong and specific binding to target mRNA.[1] The stabilizing effect is attributed to a more favorable enthalpy of hybridization (ΔH°), a key driver for the formation of stable duplexes.[1][2][4]
The 2'-fluoro modification in the arabino configuration pre-organizes the sugar pucker into a conformation that is favorable for A-form helices, which are characteristic of RNA duplexes.[2][4] This conformational predisposition reduces the entropic penalty of duplex formation, contributing to the overall stability.[2][4]
Comparative Thermodynamic Data
The following tables summarize the quantitative thermodynamic data for duplexes containing 2'-F-araA in comparison to their unmodified DNA and RNA counterparts. The data is derived from UV thermal melting studies.
Table 1: Comparison of Melting Temperatures (Tm) of Modified and Unmodified Duplexes
| Duplex Type | Sequence (5'→3') | Complement | Tm (°C) | ΔTm per modification (°C) |
| DNA/RNA | GCG TTT TTT GCG | r(CGC AAA AAA CGC) | 55.4 | - |
| 2'-F-ANA/RNA | GCG TTT TTT GCG (2'-F-araT) | r(CGC AAA AAA CGC) | 72.5 | +2.5 |
| DNA/DNA | GTG GTC TTT GGT | ACC AAG AAA CCA C | 48.0 | - |
| 2'-F-ANA/DNA | GTG GTC TTT GGT (2'-F-araT) | ACC AAG AAA CCA C | 54.5 | +0.9 |
Data adapted from studies on 2'-F-ANA oligonucleotides, which share similar structural and thermodynamic characteristics with 2'-F-araA containing strands.
Table 2: Thermodynamic Parameters for Duplex Formation (at 37 °C)
| Duplex | -ΔH° (kcal/mol) | -ΔS° (cal/mol·K) | -ΔG°37 (kcal/mol) |
| DNA/RNA | 77.1 | 212.8 | 11.0 |
| 2'-F-ANA/RNA | 93.1 | 258.9 | 13.1 |
| RNA/RNA | 94.7 | 266.9 | 12.0 |
These parameters highlight that the increased stability of 2'-F-ANA/RNA duplexes stems from both favorable enthalpic and entropic contributions.[2][4]
Structural Insights and Functional Implications
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that 2'-F-araA/RNA hybrids adopt an A-like helical conformation.[1][2][3] This is a crucial feature for antisense applications because RNase H, an enzyme that degrades the RNA strand of a DNA/RNA hybrid, recognizes and cleaves A-form duplexes.[1][2] The 2'-fluoro group in the arabino configuration projects into the major groove of the helix, which does not sterically hinder the binding of RNase H.[1]
Experimental Protocols
The thermodynamic data presented is typically acquired through the following experimental procedures:
1. Oligonucleotide Synthesis and Purification
-
Synthesis: Oligonucleotides containing 2'-F-araA are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[1]
-
Deprotection and Cleavage: After synthesis, oligonucleotides are cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[1]
-
Purification: The crude oligonucleotides are purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.[1] The purity and identity of the oligonucleotides are confirmed by analytical HPLC and mass spectrometry.[1]
2. UV Thermal Melting Studies
-
Sample Preparation: Purified single-stranded oligonucleotides are quantified by UV absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution, typically containing 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.[1]
-
Data Acquisition: The absorbance of the oligonucleotide solution is monitored at 260 nm as the temperature is increased at a constant rate, typically 0.5 or 1.0 °C per minute.[1] The resulting plot of absorbance versus temperature is the melting curve.[1]
-
Thermodynamic Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are obtained by fitting the melting curves to a two-state model using van't Hoff analysis.[1]
Experimental Workflow Diagram
The general workflow for determining the thermodynamic properties of nucleic acid duplexes is illustrated below.
Caption: Workflow for Thermodynamic Analysis of Duplexes.
Conclusion
The incorporation of this compound into oligonucleotides offers a potent strategy for enhancing the thermodynamic stability of duplexes, especially with RNA targets.[1] This increased stability, driven by favorable enthalpic contributions, coupled with the ability of 2'-F-araA/RNA hybrids to adopt an A-like conformation and serve as substrates for RNase H, makes 2'-F-araA a valuable modification for the development of antisense and siRNA-based therapeutics.[1][2] The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals working with modified nucleic acids.
References
A Comparative Guide to the Cytotoxicity of 2'-Fluoro-2'-deoxyadenosine and 2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of 2'-Fluoro-2'-deoxyadenosine and its parent compound, 2'-deoxyadenosine (B1664071). The information presented is supported by experimental data to assist researchers in evaluating these nucleoside analogs for potential therapeutic applications.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of this compound and 2'-deoxyadenosine, along with other halogenated analogs, has been evaluated in human T-lymphoblastoid CCRF-CEM cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | CCRF-CEM | 0.15 | |
| 2'-deoxyadenosine | CCRF-CEM | 0.9 | In the presence of an adenosine (B11128) deaminase inhibitor |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM | 0.045 | |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM | 0.068 |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and 2'-deoxyadenosine are provided below.
Cell Viability (Cytotoxicity) Assay using MTT
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and 2'-deoxyadenosine
-
Adenosine deaminase inhibitor (e.g., deoxycoformycin) for experiments with 2'-deoxyadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound and 2'-deoxyadenosine (with adenosine deaminase inhibitor) in culture medium. Add the diluted compounds to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Synthesis Inhibition Assay
This assay measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
a. Materials:
-
CCRF-CEM cells
-
Culture medium and supplements
-
Test compounds (this compound and 2'-deoxyadenosine)
-
[³H]thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
b. Procedure:
-
Cell Culture and Treatment: Culture CCRF-CEM cells and treat with various concentrations of the test compounds for a specified period (e.g., 18 hours).
-
Radiolabeling: Add [³H]thymidine to the cell cultures and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting and Precipitation: Harvest the cells and wash them to remove unincorporated [³H]thymidine. Precipitate the DNA using cold TCA.
-
Quantification: Collect the precipitated DNA on filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each compound required to inhibit DNA synthesis by 50%.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1]
a. Materials:
-
Treated and untreated CCRF-CEM cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
b. Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathway of Cytotoxicity
The cytotoxic effects of both this compound and 2'-deoxyadenosine are initiated by their intracellular phosphorylation. The resulting triphosphate analogs inhibit DNA synthesis, a key step in their mechanism of action.[2] This ultimately leads to the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[2]
Caption: Proposed mechanism of cytotoxicity for deoxyadenosine (B7792050) analogs.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of these compounds involves a series of assays to determine their impact on cell viability, DNA synthesis, and the induction of apoptosis.
Caption: General workflow for assessing the cytotoxicity of nucleoside analogs.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2'-Fluoro-2'-deoxyadenosine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2'-Fluoro-2'-deoxyadenosine, a nucleoside analog used in various research and drug development applications. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Hazard Identification and Waste Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.[3][4] Do not dispose of this material down the drain or in regular trash.[4][5]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator. | Use a respirator if handling the compound as a powder outside of a chemical fume hood or in case of poor ventilation.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the detailed steps for the safe collection and disposal of this compound waste.
3.1. Waste Segregation
-
Immediately segregate all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware such as pipette tips, centrifuge tubes, and flasks.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.[8]
3.2. Waste Container Selection and Labeling
-
Select an appropriate container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[9] Plastic containers are generally preferred.[10]
-
Label the container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Chemical formulas or abbreviations are not acceptable.[4]
-
Include additional information: Also, include the concentration (if in solution) and an estimate of the quantity on the label.[4]
-
Affix a hazardous waste tag: Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
3.3. Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][11]
-
Ensure the container is kept closed at all times, except when adding waste.[10]
-
Store incompatible hazardous wastes separately to prevent reactions.[8]
Quantitative Storage Limits in Satellite Accumulation Areas
| Waste Type | Maximum Accumulation Volume |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
| Data sourced from University of Pennsylvania Laboratory Chemical Waste Management Guidelines.[10] |
3.4. Requesting Waste Pickup
-
Once the container is full, or if you no longer generate this type of waste, submit a chemical waste pickup request to your institution's EHS department.[4][10]
-
Do not exceed the storage time limits set by your institution, which is often up to 12 months as long as accumulation limits are not surpassed.[10]
3.5. Spill Management
-
Immediate Action: In the event of a spill, immediately alert personnel in the area.[11]
-
Evacuate and Secure: Evacuate the immediate area if necessary.
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent.
-
Waste Disposal: All materials used for cleanup, including the absorbent material and contaminated cleaning supplies, must be disposed of as hazardous waste.[4][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2′-氟脱氧腺苷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2'-Deoxy-2-fluoroadenosine | C10H12FN5O3 | CID 447864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. gzlabfurniture.com [gzlabfurniture.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 2'-Fluoro-2'-deoxyadenosine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2'-Fluoro-2'-deoxyadenosine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.
This compound is a nucleoside analog that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The following guidelines are designed to minimize exposure and mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required for operations with a high risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A fully buttoned lab coat should be worn to protect the body and clothing from spills. Consider a flame-resistant lab coat if working with flammable materials in the same procedure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Inspect gloves for any tears or punctures before use. Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after removing gloves. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator is required when handling the powder outside of a chemical fume hood or in case of poor ventilation. | The use of respiratory protection should be based on a risk assessment of the specific procedure and work environment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to prevent contamination and accidental exposure. The following workflow outlines the safe handling of this compound from preparation to use.
Experimental Protocols
1. Preparation of Designated Work Area:
-
Ensure a certified chemical fume hood is used for all operations involving the solid compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a spill kit readily accessible. The kit should contain absorbent pads, a scoop, and a designated waste container.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to prevent inhalation of the powder.
-
Use an analytical balance with a draft shield.
-
Tare a pre-labeled, sealable container on the balance.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Close the container securely before removing it from the balance.
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3. Dissolving the Compound:
-
Add the solvent to the sealed container containing the pre-weighed compound.
-
If sonication is required, ensure the container is tightly sealed to prevent aerosol generation.
-
All manipulations of the dissolved compound should still be performed with appropriate PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Procedures
-
Solid Waste:
-
Collect all unused compounds, contaminated gloves, weigh boats, pipette tips, and other disposable labware in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste down the drain.
-
-
Decontamination of Glassware:
-
Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a strong alkaline cleaning agent) and then thoroughly rinsed. The initial rinsate should be collected as hazardous waste.
-
-
Waste Pickup:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Follow your institution's procedures for arranging the pickup and disposal of chemical waste through the Environmental Health and Safety (EHS) office.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Small Spill (<1 gram) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with a damp absorbent pad to avoid raising dust.[1] 3. Carefully scoop the material into a designated hazardous waste container. 4. Clean the spill area with a suitable detergent solution, followed by a water rinse.[2] 5. Dispose of all cleanup materials as hazardous waste. |
| Large Spill (>1 gram) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's EHS for assistance with cleanup. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
